Technical Documentation Center

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate
  • CAS: 925052-31-9

Core Science & Biosynthesis

Foundational

Strategic Utilization of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (CAS 925052-31-9) in Advanced Medicinal Chemistry

Executive Summary In modern hit-to-lead and lead optimization campaigns, the strategic selection of bifunctional scaffolds dictates the trajectory of a drug discovery program. Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern hit-to-lead and lead optimization campaigns, the strategic selection of bifunctional scaffolds dictates the trajectory of a drug discovery program. Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (CAS 925052-31-9) is a highly privileged, pre-optimized pharmacophore module. It seamlessly integrates a reactive ortho-aminobenzamide core—a classic precursor for bioactive heterocycles—with an ethyl piperazine-1-carboxylate tail.

As a Senior Application Scientist, I frequently leverage this specific scaffold because it solves multiple pharmacokinetic and synthetic challenges simultaneously. The ethyl carbamate moiety provides metabolic stability and acts as a lipophilic hydrogen-bond acceptor, avoiding the off-target hERG liabilities often associated with free secondary piperazines[1]. Concurrently, the ortho-aniline group serves as a versatile synthetic handle for divergent library generation, enabling rapid access to quinazolinones, benzamides, and unsymmetrical ureas[2][3]. This whitepaper details the physicochemical rationale and field-proven experimental workflows for maximizing the utility of CAS 925052-31-9.

Physicochemical Profiling & Structural Rationale

The structural architecture of CAS 925052-31-9 is intentionally designed to balance reactivity with drug-like properties. The table below outlines its core parameters and the causality behind its structural features.

Table 1: Physicochemical Properties and Structural Rationale of CAS 925052-31-9

PropertyValueRationale / Impact
Molecular Formula C14H19N3O3-
Molecular Weight 277.32 g/mol Optimal for fragment-based or lead-like growth; allows for the addition of large target-binding motifs while remaining Rule of 5 compliant[4][5].
Hydrogen Bond Donors 2 (Primary amine)Provides critical interaction points for target binding or acts as the primary nucleophile in synthetic workflows.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and target residence time within solvent-exposed protein pockets.
Ethyl Carbamate Motif Non-cleavableUnlike Boc or Cbz groups, the ethyl carbamate is designed to be retained in the final API. It is robust against plasma esterases and mitigates amine basicity[1].
o-Aminobenzamide Motif BifunctionalA privileged precursor for the synthesis of quinazolin-4(3H)-ones, benzodiazepines, and targeted kinase inhibitors[2][3].

Mandatory Visualization: Divergent Synthetic Workflows

The true value of CAS 925052-31-9 lies in its synthetic divergence. The following logical diagram illustrates how this single precursor can be routed into three distinct, high-value pharmacophore classes.

G Core CAS 925052-31-9 Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate Aldehyde Aromatic Aldehydes (FeCl3/Al2O3 or I2/DMSO) Core->Aldehyde Oxidative Cyclization Triphosgene Triphosgene / Amine (DIPEA, DCM, 0°C) Core->Triphosgene Urea Coupling AcidChloride Acyl Chlorides (Pyridine, DMAP) Core->AcidChloride N-Acylation Quinazolinone Quinazolin-4(3H)-one Derivatives (Kinase/PARP Inhibitor Scaffolds) Aldehyde->Quinazolinone Urea Unsymmetrical Ureas (Targeting Kinase Hinge Regions) Triphosgene->Urea Amide Substituted Benzamides (GPCR Ligands / HDAC Inhibitors) AcidChloride->Amide

Divergent synthetic workflows utilizing CAS 925052-31-9 for advanced pharmacophore generation.

Synthetic Utility & Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Workflow 1: Oxidative Cyclocondensation to Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are ubiquitous in FDA-approved drugs. The ortho-aminobenzamide moiety of CAS 925052-31-9 undergoes condensation with aldehydes followed by intramolecular cyclization. We utilize an


/DMSO catalytic system because it avoids toxic stoichiometric heavy metals (like 

or

) and simplifies downstream purification, which is critical when synthesizing libraries for high-throughput biological screening[2][6].

Table 2: Comparative Oxidative Cyclocondensation Conditions

Catalyst / OxidantSolventTemp (°C)Typical Yield (%)Mechanistic Advantage
I₂ / DMSO DMSO10075–85DMSO acts as a mild, terminal oxidant; environmentally benign[2].
FeCl₃/Al₂O₃ MeOH2585–98Heterogeneous catalyst; requires DDQ for final oxidation to the fully aromatic state[3].
CuCl₂ (3 eq) EtOH8060–70Classic stoichiometric oxidation; prone to difficult metal-scavenging purification[6].

Step-by-Step Methodology:

  • Initiation: In a flame-dried round-bottom flask, dissolve CAS 925052-31-9 (1.0 equiv, 1.0 mmol) and the desired aromatic aldehyde (1.1 equiv, 1.1 mmol) in anhydrous DMSO (5.0 mL).

    • Causality: DMSO serves a dual purpose as a highly polar aprotic solvent that solubilizes the Schiff base intermediate, and as the terminal oxidant for dehydrogenation[2].

  • Catalysis: Add molecular iodine (

    
    , 20 mol%, 0.2 mmol) to the stirring solution.
    
    • Causality: Iodine acts as a mild Lewis acid to activate the aldehyde for nucleophilic attack by the aniline, accelerating imine formation prior to cyclization[2].

  • Cyclization & Oxidation: Heat the reaction mixture to 100 °C for 4–6 hours.

    • Causality: Elevated thermal energy is required to drive the intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, forming a 2,3-dihydroquinazolin-4(1H)-one. The DMSO/Iodine system subsequently oxidizes this intermediate to the fully aromatized quinazolin-4(3H)-one[2].

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous

    
     (10 mL).
    
    • Causality: Sodium thiosulfate instantly reduces unreacted iodine to water-soluble iodide, preventing unwanted electrophilic halogenation artifacts on electron-rich aromatic rings during workup.

  • Isolation: Extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous

    
    , and purify via flash chromatography.
    
Workflow 2: Synthesis of Kinase-Targeting Unsymmetrical Ureas

Ureas are critical for establishing bidentate hydrogen bond interactions with the hinge region of kinases. Synthesizing unsymmetrical ureas from anilines is notorious for disproportionation and symmetric dimer formation. By using triphosgene with strict stoichiometric and thermal control, we isolate the reactive isocyanate intermediate, ensuring high fidelity in cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve triphosgene (0.35 equiv, 0.35 mmol) in anhydrous

    
     (5.0 mL) and cool to 0 °C under an inert argon atmosphere.
    
    • Causality: 0.35 equivalents of triphosgene safely provides ~1.05 equivalents of phosgene gas in situ. Cooling to 0 °C prevents premature volatilization and controls the highly exothermic reaction.

  • Isocyanate Generation: Add a solution of CAS 925052-31-9 (1.0 equiv, 1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv, 2.5 mmol) in

    
     (3.0 mL) dropwise over 15 minutes.
    
    • Causality: Slow addition ensures the aniline is always introduced into an environment with excess phosgene equivalents. This drives complete conversion to the isocyanate and prevents the unreacted aniline from attacking the newly formed isocyanate (which would yield an undesired symmetric urea byproduct).

  • Nucleophilic Trapping: Stir at 0 °C for 30 minutes, then add the secondary amine (e.g., a functionalized piperidine) (1.2 equiv, 1.2 mmol) in one portion. Allow the reaction to warm to room temperature.

    • Causality: The secondary aliphatic amine acts as a superior nucleophile, rapidly trapping the isocyanate to form the stable unsymmetrical urea.

  • Isolation: After 2 hours, quench with saturated aqueous

    
    , extract with 
    
    
    
    , dry over
    
    
    , and purify via automated flash chromatography.

References

  • ChemWhat. "1-piperazinecarboxylic acid, 4-(2-aminobenzoyl)-, ethyl es CAS#: 925052-31-9". ChemWhat Chemical Database. URL: [Link]

  • Amerigo Scientific. "Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate". Amerigo Scientific Catalog. URL: [Link]

  • Wu, J., et al. "Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization". ACS Omega, 2019. URL: [Link]

  • Monreal, et al. "Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Catalyzed by FeCl3/Al2O3". Journal of the Brazilian Chemical Society (SciELO), 2018. URL: [Link]

  • Mphahlele, M. J., et al. "Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines". Molecules (MDPI), 2014. URL: [Link]

  • Heravi, M. M., et al. "Prescribed drugs containing nitrogen heterocycles: an overview". RSC Advances, 2020. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Pharmacophore Utility of STK320651

Executive Summary In the landscape of small-molecule drug discovery, the identification and characterization of versatile building blocks are critical for developing targeted therapeutics. STK320651 (CAS: 925052-31-9), c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, the identification and characterization of versatile building blocks are critical for developing targeted therapeutics. STK320651 (CAS: 925052-31-9), chemically designated as ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate[1], is a synthetic screening compound characterized by a molecular weight of 277.32 g/mol [1].

Rather than being a finalized drug, STK320651 serves as a highly specialized structural framework in chemical biology. Its architecture is anchored by a 2-aminobenzamide (anthranilamide) moiety—a privileged pharmacophore widely recognized for its capacity to act as a zinc-binding group (ZBG) in metalloenzyme inhibitors[2], most notably against Class I Histone Deacetylases (HDACs)[3]. This whitepaper deconstructs the physicochemical properties of STK320651 and outlines self-validating experimental workflows for its structural verification and hypothetical target engagement.

Physicochemical Profiling & Structural Deconstruction

The utility of STK320651 lies in its modular assembly. By breaking the molecule down into its three core structural motifs, we can predict its pharmacokinetic behavior and target interactions:

  • Piperazine Core : A staple in medicinal chemistry, the piperazine ring acts as a rigid, semi-polar linker[3]. It provides a predictable vector for orienting functional groups while maintaining favorable aqueous solubility.

  • Ethyl Carbamate : Capping one of the piperazine nitrogens with an ethyl ester carbamate fundamentally alters the molecule's electronics. This modification reduces the basicity of the secondary amine (lowering the pKa), which in turn increases the molecule's lipophilicity and metabolic stability compared to a free amine, facilitating better membrane permeability.

  • 2-Aminobenzoyl Group : The critical pharmacophore. The ortho-relationship between the primary amine (-NH

    
    ) and the carbonyl oxygen (-C=O) creates an optimal geometric pocket for bidentate chelation of divalent metal cations, such as Zn
    
    
    
    [2].
Quantitative Data Summary
PropertyValueClinical/Chemical Significance
Chemical Name ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylateIUPAC nomenclature[1]
CAS Number 925052-31-9Unique registry identifier[1]
Molecular Formula C

H

N

O

Elemental composition[1]
Molecular Weight 277.32 g/mol Ideal for lead optimization (Rule of 5 compliant)[1]
H-Bond Donors 1 (-NH

)
Facilitates specific target residue interactions
H-Bond Acceptors 4Enhances solubility and target binding

Mechanistic Rationale: The 2-Aminobenzamide Pharmacophore

In epigenetic drug discovery, compounds containing the 2-aminobenzamide moiety (e.g., Entinostat, Mocetinostat) are highly selective inhibitors of Class I HDACs (HDAC1, 2, and 3)[2].

The mechanism relies on the 2-aminobenzamide group penetrating the narrow, 11 Å hydrophobic channel of the HDAC active site. Once inside, the primary amine and carbonyl oxygen form a bidentate chelation complex with the catalytic zinc ion (Zn


)[2]. Concurrently, the amine donates a hydrogen bond to conserved active site residues (such as Tyr303 in HDAC1/3)[3]. This zinc coordination disrupts the internal charge relay system (His140/His141), effectively blocking the enzyme's ability to deacetylate lysine residues on histone tails, thereby preventing chromatin condensation and reversing aberrant gene silencing[2].

G STK STK320651 (2-Aminobenzamide Motif) Zn Catalytic Zn2+ (HDAC Active Site) STK->Zn Bidentate Chelation (-NH2 & -C=O) Tyr Tyr303 (H-Bonding) STK->Tyr H-Bonding His His140 / His141 (Charge Relay) Zn->His Coordination Inhibition Enzyme Inhibition (Chromatin Remodeling Blocked) Zn->Inhibition Catalytic Blockade

Mechanism of zinc chelation by the 2-aminobenzamide pharmacophore in HDAC active sites.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate STK320651, researchers must employ self-validating experimental designs. The following protocols detail the methodologies for structural confirmation and target engagement, explicitly outlining the causality behind each procedural step.

Protocol 1: LC-MS/MS Structural Validation and Purity Assessment

Objective : Confirm the molecular weight (277.32 g/mol )[1] and ensure >95% purity prior to biological testing.

  • Sample Preparation : Dissolve STK320651 in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Chromatography : Inject 5 µL onto a C18 reverse-phase UPLC column. Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The addition of 0.1% formic acid lowers the pH, ensuring the protonation of the primary amine and piperazine nitrogens. This drastically enhances ionization efficiency in the mass spectrometer.

  • Mass Spectrometry : Operate the MS in Electrospray Ionization Positive (ESI+) mode. Scan for the precursor ion.

    • Causality: Given the basic nitrogen atoms, the molecule will readily accept a proton, yielding an expected theoretical [M+H]

      
       peak at m/z 278.32.
      
  • Self-Validation System : Run a blank injection (DMSO/Methanol) immediately prior to the sample to rule out column carryover. The presence of a single, sharp UV peak at 254 nm that perfectly co-elutes with the m/z 278.32 mass signal confirms both identity and high purity.

Protocol 2: In Vitro Target Engagement Assay (Fluorometric HDAC Inhibition)

Objective : Evaluate the inhibitory potency (IC


) of STK320651 against recombinant Class I HDACs[3].
  • Reagent Preparation : Prepare a 10 mM stock of STK320651 in 100% DMSO. Perform 3-fold serial dilutions in an assay buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    , and 1 mg/mL BSA.
    
    • Causality: Bovine Serum Albumin (BSA) is critical here; it acts as a carrier protein that prevents the lipophilic compound from non-specifically adhering to the plastic walls of the microplate, preventing artificially low potency readings.

  • Enzyme Incubation : Add 10 µL of recombinant HDAC1 enzyme to a black 384-well microplate. Add 5 µL of the compound dilutions. Incubate at room temperature for 30 minutes.

    • Causality: 2-aminobenzamides are frequently characterized as "slow-binding" inhibitors[2]. A 30-minute pre-incubation ensures thermodynamic equilibrium is reached between the enzyme and inhibitor before the substrate is introduced.

  • Substrate Addition : Add 10 µL of a fluorogenic acetylated-lysine substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 60 minutes at 37°C.

  • Development : Add 25 µL of a developer solution containing trypsin and Trichostatin A.

    • Causality: Trypsin specifically cleaves the AMC fluorophore only from deacetylated substrates. Trichostatin A (a potent, fast-acting pan-HDAC inhibitor) is added to immediately halt all further HDAC activity, synchronizing the reaction state across all wells for accurate reading.

  • Self-Validation System : The assay must include a "no-enzyme" control (to establish baseline background fluorescence) and a "vehicle control" (1% DMSO, to establish maximum uninhibited enzyme activity). The IC

    
     is calculated via non-linear regression only if the Z'-factor of these controls exceeds 0.5.
    

Workflow Prep Compound Prep (STK320651 in DMSO) LCMS LC-MS/MS (Purity & MW Validation) Prep->LCMS QC Check Assay Biochemical Assay (Fluorogenic Substrate) LCMS->Assay Validated >95% Readout Fluorescence Readout (Ex: 360nm / Em: 460nm) Assay->Readout Incubation Analysis IC50 Determination (Non-linear Regression) Readout->Analysis Data Export

End-to-end experimental workflow for structural validation and target engagement.

References

  • ChemWhat. "1-piperazinecarboxylic acid, 4-(2-aminobenzoyl)-, ethyl ester CAS#: 925052-31-9". ChemWhat Database of Chemicals & Biologicals. Available at:[Link]

  • Soragni, E., et al. (2015). "Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia". Frontiers in Neurology. Available at:[Link]

  • Al-Hroub, H., et al. (2022). "Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors". MDPI Molecules. Available at:[Link]

Sources

Foundational

Advanced Technical Guide & Safety Data Protocol: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

Executive Summary & Structural Causality Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate is a highly specialized bifunctional building block utilized in advanced pharmaceutical development and organic synthesis. With a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate is a highly specialized bifunctional building block utilized in advanced pharmaceutical development and organic synthesis. With a molecular weight of 277.32 g/mol [1], it serves as a critical intermediate for synthesizing complex pharmacophores, including anthranilamide-based kinase inhibitors and ryanodine receptor modulators.

As a Senior Application Scientist, it is crucial to understand that safe handling of this compound requires looking beyond standard hazard codes. Its behavior is dictated by the interplay of its three structural domains:

  • The Piperazine Core: Provides structural rigidity and basicity.

  • The Ethyl Carbamate Moiety: An electron-withdrawing group that stabilizes one of the piperazine nitrogens, preventing unwanted side reactions and reducing the overall pKa compared to free piperazine[2].

  • The 2-Aminobenzoyl (Anthraniloyl) Group: Features a highly reactive primary aniline amine, which acts as the primary nucleophilic center for downstream coupling but also introduces specific toxicological risks (e.g., oxidation and haptenization).

Physicochemical Profiling

Understanding the physical properties of this compound is the first step in designing safe and effective experimental workflows. The data below extrapolates from the well-characterized parent core,[2], and the anthraniloyl substituent.

Table 1: Physicochemical Properties & Experimental Implications

PropertyValueCausality / Implication
Molecular Weight 277.32 g/mol [1]Optimal size for fragment-based drug design; facilitates moderate cell permeability.
Molecular Formula C14H19N3O3Dictates stoichiometric calculations for synthetic coupling.
Physical State Light yellow to oily solid[3]The primary aniline is prone to trace oxidation; deep yellowing indicates atmospheric degradation.
Core pKa (Predicted) ~8.2 - 8.5[2]The piperazine nitrogen protonates at physiological pH, affecting aqueous solubility and extraction workflows.

Toxicological Mechanisms & Hazard Assessment

While specific in vivo toxicity data for the intact novel molecule is limited, a robust safety protocol must assume the combined hazards of its substructures. The parent core is an established skin and eye irritant[4], while the aniline derivative introduces sensitization risks.

Table 2: Hazard Identification & GHS Classification

Hazard ClassCodeMechanistic Driver
Acute Toxicity (Oral) H302Systemic absorption and metabolic processing of the piperazine core[2].
Skin Irritation H315The basic piperazine nitrogen disrupts the acidic mantle of the skin upon contact[4].
Eye Irritation H319Direct nucleophilic interaction with corneal proteins causes severe irritation[5].
Skin Sensitization H317The 2-aminobenzoyl moiety can undergo metabolic activation to form reactive intermediates that bind to skin proteins.
Pathway of Toxicological Sensitization

The primary hazard distinguishing this compound from simple piperazines is the 2-aminobenzoyl group. Aromatic amines can penetrate the epidermis and undergo cytochrome P450-mediated N-hydroxylation. This forms a reactive nitroso intermediate that covalently binds to dendritic cell proteins (haptenization), triggering a T-cell mediated immune response.

Mechanism N1 Dermal/Respiratory Exposure (Aniline Moiety) N2 Cytochrome P450 Oxidation (N-Hydroxylation) N1->N2 N3 Reactive Nitroso Intermediate N2->N3 N4 Protein Haptenization (Covalent Binding) N3->N4 N5 Immune Sensitization (T-Cell Activation) N4->N5

Figure 1: Metabolic activation and immune sensitization pathway of the 2-aminobenzoyl moiety.

Advanced Handling & Self-Validating Protocols

To ensure both operator safety and synthetic integrity, laboratory protocols must be self-validating —meaning every step contains a measurable feedback loop to confirm success before proceeding. The following protocol details the safe handling and electrophilic coupling (e.g., amide bond formation) of the 2-amino group.

Workflow Visualization

Workflow A Weighing & Dispensing (Inert Atmosphere) B Dissolution (Anhydrous DCM) A->B Transfer C Electrophile Addition (Acyl Chloride) B->C Base (DIPEA) D Reaction Monitoring (LC-MS / TLC) C->D Aliquot E Aqueous Workup (pH 7-8 Buffer) D->E Conversion >95%

Figure 2: Self-validating synthetic workflow for functionalizing the 2-amino group.

Step-by-Step Methodology

Step 1: Inert Dispensing

  • Action: Weigh the compound in a nitrogen-purged glovebox or under a continuous argon stream.

  • Causality: The primary aniline is susceptible to atmospheric oxidation, which degrades the building block into unreactive azo-dimers.

  • Self-Validation: The glovebox oxygen sensor must read <10 ppm O2. A visual check of the compound should confirm a pale yellow color; a deep orange/brown hue indicates pre-existing oxidative degradation.

Step 2: Dissolution & Basification

  • Action: Dissolve the compound in anhydrous Dichloromethane (DCM) and add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize HCl generated during electrophilic coupling, preventing the primary amine from protonating and losing its nucleophilicity.

  • Self-Validation: Spot 1 µL of the solution onto moistened pH indicator paper. A color change corresponding to pH 8–9 validates that the basic environment is established prior to coupling.

Step 3: Electrophilic Coupling

  • Action: Perform dropwise addition of the electrophile (e.g., an acyl chloride) at 0°C.

  • Causality: Low temperatures kinetically favor the acylation of the primary amine over potential side reactions, such as carbamate cleavage or piperazine ring-opening.

  • Self-Validation: Monitor the internal reaction temperature via a submerged thermocouple. The temperature must not exceed 5°C during the addition phase.

Step 4: Reaction Monitoring & Workup

  • Action: Quench a 10 µL aliquot in 1 mL Methanol and analyze via LC-MS. Once complete, perform an aqueous extraction using a pH 7-8 phosphate buffer.

  • Causality: A neutral-to-mildly basic buffer ensures the piperazine core remains unprotonated, keeping the product in the organic layer while washing away DIPEA salts.

  • Self-Validation: The LC-MS chromatogram must show >95% depletion of the m/z 278 [M+H]+ peak and the emergence of the target product mass before initiating the workup.

Personal Protective Equipment (PPE) Specifications

Due to the compound's stability under normal conditions but incompatibility with excess heat and strong oxidizing agents[5], strict adherence to PPE guidelines is mandatory.

Table 3: Required PPE & Breakthrough Specifications

PPE CategorySpecificationJustification
Gloves Nitrile (Thickness >0.11 mm)Prevents dermal penetration of the lipophilic core and mitigates sensitization risks. Inspect prior to use.
Eye Protection Tight-fitting safety gogglesProtects against H319 severe eye irritation and potential splash hazards during dissolution[5].
Respiratory ABEK1-P3 Filter MaskMitigates inhalation of aerosolized powders during weighing and handles potential respiratory irritation[5].
Body Flame-retardant lab coatStandard barrier against chemical spills and electrostatic discharge.

References

  • LookChem. "Cas 120-43-4, Ethyl N-piperazinecarboxylate". Chemical Properties Database. Available at:[Link]

  • PubChem. "1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431". National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Solubility of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate in DMSO

An In-depth Technical Guide to the Solubility of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate in Dimethyl Sulfoxide (DMSO) Abstract This technical guide provides a comprehensive framework for understanding and determ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate in dimethyl sulfoxide (DMSO). As the use of DMSO is nearly ubiquitous in early-stage drug discovery for compound storage and high-throughput screening, a precise understanding of a compound's solubility is paramount for data integrity and experimental success.[1] This document moves beyond theoretical discussions to provide a detailed, field-proven experimental protocol for determining thermodynamic solubility, explains the scientific rationale behind methodological choices, and outlines critical safety procedures. It is intended for researchers, chemists, and drug development professionals who require robust, reproducible, and accurate solubility data to advance their research programs.

Introduction: The Critical Role of Solubility in Drug Discovery

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (CAS: 925052-31-9) is a molecule featuring a piperazine core, a structure widely regarded as a "privileged scaffold" in medicinal chemistry due to its versatile synthetic handles and ability to be tailored for various biological targets.[2] Before any meaningful biological evaluation can occur, the compound must be accurately dissolved in a suitable solvent.

Dimethyl sulfoxide (DMSO) is the solvent of choice in most discovery campaigns for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][3] It serves as the primary vehicle for creating high-concentration stock solutions, which are then diluted into aqueous buffers for biological assays.[4] However, an inaccurate assumption of solubility can lead to significant experimental artifacts:

  • Compound Precipitation: If a compound precipitates out of the stock solution or the final assay medium, the effective concentration will be lower than the nominal concentration, leading to erroneously low potency or efficacy readings.

  • Inconsistent Results: Poor solubility can cause high variability between experiments, hindering the establishment of reliable structure-activity relationships (SAR).[5]

  • Wasted Resources: Advancing a compound with undisclosed solubility issues can lead to significant challenges in later development stages, such as formulation and bioavailability studies.[5]

Therefore, rigorously determining the solubility of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate in DMSO is not a preliminary chore but a foundational step for generating trustworthy data. This guide focuses on the "gold standard" method for determining thermodynamic solubility —the true equilibrium point between the dissolved and solid states of the compound.[6]

Physicochemical Properties & Theoretical Considerations

Understanding the molecular properties of both the solute and the solvent provides a theoretical basis for their interaction. The principle of "like dissolves like" is governed by intermolecular forces such as hydrogen bonding and dipole-dipole interactions.

Table 1: Physicochemical Properties of Solute and Solvent

PropertyEthyl 4-(2-aminobenzoyl)piperazine-1-carboxylateDimethyl Sulfoxide (DMSO)
CAS Number 925052-31-9[7]67-68-5[8]
Molecular Formula C₁₄H₁₉N₃O₃[7]C₂H₆SO[9]
Molecular Weight 277.33 g/mol [7]78.13 g/mol
Structure See Figure 1See Figure 1
Solvent Type -Polar Aprotic[10]
Key Functional Groups Amine (H-bond donor), Amide (H-bond donor/acceptor), Ester (H-bond acceptor), Carbonyl (H-bond acceptor)Sulfoxide (potent H-bond acceptor)

The structure of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate contains multiple sites capable of hydrogen bonding. DMSO, while aprotic (lacking a donor proton), possesses a highly polar sulfoxide group (S=O) where the oxygen atom is a strong hydrogen bond acceptor.[11] The primary mechanism of dissolution is the formation of hydrogen bonds between the N-H groups of the solute and the S=O group of DMSO, along with favorable dipole-dipole interactions.

Figure 1: Conceptual diagram of potential hydrogen bonding.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for measuring thermodynamic solubility.[6][12] It ensures that the system reaches true equilibrium. This protocol is designed to be robust and self-validating.

Materials and Equipment
  • Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • Analytical balance (readable to 0.01 mg)

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled incubator (set to 25°C)

  • High-speed microcentrifuge

  • Calibrated pipettes

  • HPLC-UV or LC-MS/MS system for quantification

  • Volumetric flasks and appropriate mobile phase for HPLC/LC-MS

Workflow Diagram

G start Start weigh Step 1: Weigh Compound Accurately weigh excess solid (~5-10 mg) into a 2 mL glass vial. start->weigh add_solvent Step 2: Add Solvent Add a precise volume of DMSO (e.g., 1.0 mL) to the vial. weigh->add_solvent mix Step 3: Initial Mixing Vortex vigorously for 1-2 minutes to break up aggregates and initiate dissolution. add_solvent->mix equilibrate Step 4: Equilibration Place vial on an orbital shaker at a constant temperature (25°C) for 24 hours. mix->equilibrate separate Step 5: Phase Separation Centrifuge at >10,000 x g for 15 minutes to pellet all undissolved solid. equilibrate->separate supernatant Step 6: Sample Supernatant Carefully pipette an aliquot of the clear supernatant for analysis. Avoid the pellet. separate->supernatant analyze Step 7: Quantify Concentration Analyze the supernatant using a validated HPLC-UV or LC-MS method. supernatant->analyze end End: Report Solubility (mg/mL and mM) analyze->end

Figure 2: Experimental workflow for thermodynamic solubility.

Step-by-Step Methodology
  • Preparation of the Suspension:

    • Rationale: An excess of solid compound is required to ensure that the solution becomes saturated and is in equilibrium with the solid phase.[13]

    • Action: Accurately weigh approximately 5-10 mg of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate into a tared 2 mL glass vial. Record the exact weight. Add a precise volume (e.g., 1.00 mL) of anhydrous DMSO.

  • Initial Dissolution:

    • Rationale: Vigorous mixing helps to break up powder aggregates, increasing the surface area and accelerating the approach to equilibrium.

    • Action: Securely cap the vial and vortex at high speed for 1-2 minutes. You should observe a suspension of fine particles.

  • Equilibration:

    • Rationale: Solubility is an equilibrium process that is both time and temperature-dependent.[12] A 24-hour incubation at a constant temperature is standard practice to ensure equilibrium is reached.[14]

    • Action: Place the vial on an orbital shaker inside an incubator set to a constant 25°C. Agitate for 24 hours.

  • Phase Separation:

    • Rationale: It is critical to completely separate the saturated liquid phase (supernatant) from the undissolved solid phase (pellet) without altering the equilibrium. High-speed centrifugation is the most effective method.

    • Action: Centrifuge the vial at >10,000 x g for 15 minutes. After centrifugation, a clear supernatant and a compact solid pellet should be visible.

    • Self-Validation Check: Visually confirm the presence of a solid pellet. If no pellet is visible, the compound is soluble at or above the prepared concentration, and the experiment should be repeated with more solid.

  • Sampling and Analysis:

    • Rationale: The concentration of the compound in the clear supernatant represents its thermodynamic solubility. This concentration must be determined by a sensitive and accurate analytical method like HPLC.

    • Action: Carefully open the vial and pipette a known aliquot (e.g., 100 µL) from the middle of the supernatant, being extremely careful not to disturb the pellet. Dilute this aliquot into a suitable volume of mobile phase for HPLC or LC-MS/MS analysis. Quantify the concentration against a multi-point calibration curve prepared from a known stock solution.

Data Presentation and Interpretation

Solubility results should be reported in standard units to allow for easy comparison and use in subsequent calculations.

Table 2: Template for Reporting Solubility Data

ParameterResult
Compound Name Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate
Solvent Anhydrous DMSO
Equilibration Temperature 25°C
Equilibration Time 24 hours
Analytical Method HPLC-UV (or LC-MS/MS)
Solubility (mg/mL) [Insert experimental value]
Solubility (mM) [Calculate using MW = 277.33 g/mol ]

Interpretation Note: This protocol determines thermodynamic solubility. A separate method, known as kinetic solubility, often yields higher values as it can produce thermodynamically unstable, supersaturated solutions.[15] For creating stable, long-term stock solutions, the thermodynamic value is the most reliable metric.

Safety and Handling Precautions

Both the compound and the solvent require careful handling in a professional laboratory environment.

  • Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate: The toxicological properties have not been fully investigated. Standard chemical handling precautions should be followed, including the use of a lab coat, safety glasses, and gloves. Avoid inhalation of dust and skin contact.

  • Dimethyl Sulfoxide (DMSO):

    • Primary Hazard: DMSO is readily absorbed through the skin and can carry dissolved substances with it into the body.[8][11] This makes it imperative to avoid skin contact, especially when handling solutions containing potentially toxic compounds.

    • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate gloves. Nitrile gloves offer poor protection against DMSO; butyl rubber gloves are recommended for prolonged contact.[16] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][17]

    • Combustibility: DMSO is a combustible liquid and should be kept away from open flames and high heat sources.[18]

    • Disposal: Dispose of DMSO and its solutions as chemical waste according to local, state, and federal regulations. Do not pour down the drain.[18]

Conclusion

Determining the precise solubility of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate in DMSO is a foundational requirement for its successful use in research and drug development. By employing the robust shake-flask method detailed in this guide, researchers can obtain reliable, reproducible thermodynamic solubility data. This information is essential for preparing stable stock solutions, ensuring the accuracy of biological assay results, and making informed decisions in the progression of drug discovery projects. Adherence to the described protocol and safety guidelines will ensure data of the highest integrity and a safe laboratory environment.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • PCBIS. (n.d.). Thermodynamic solubility. Strasbourg.
  • SooPee. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection.
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025).
  • [Source 9] the effect of dmso on the absorption and metabolism screening of drug discovery process.
  • Greenfield Global. (2015, June 17).
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
  • [Source 12] Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO).
  • [Source 14] Dimethyl sulfoxide - SAFETY D
  • Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics.
  • MedChemExpress. (n.d.). Aleglitazar 475479-34-6.
  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry.
  • Baka, E. (2019, November 15).
  • Wikipedia. (n.d.). Aleglitazar.
  • Request PDF. (2026, January 5). Kinetic solubility: Experimental and machine‐learning modeling perspectives.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Popławska, M., et al. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Varela, J., et al. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC.
  • [Source 25] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • ChemWhat. (n.d.). 1-piperazinecarboxylic acid, 4-(2-aminobenzoyl)-, ethyl es CAS#: 925052-31-9.

Sources

Foundational

The Piperazine Paradigm: Engineering Potency and Solubility

Executive Summary: The "Privileged" Architecture In the lexicon of medicinal chemistry, few substructures earn the title "privileged scaffold." The piperazine ring—a six-membered saturated heterocycle containing two nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few substructures earn the title "privileged scaffold." The piperazine ring—a six-membered saturated heterocycle containing two nitrogen atoms at the 1,4-positions—is the archetype of this classification.[1] It is not merely a linker; it is a physicochemical engine.

This guide deconstructs the piperazine moiety beyond its structural definition, analyzing its role as a solubility modulator, a pharmacophoric anchor for G-protein coupled receptors (GPCRs), and a versatile synthetic handle. We will explore the causality behind its high frequency in FDA-approved therapeutics (e.g., Imatinib, Aripiprazole) and provide actionable protocols for its incorporation.

Physicochemical Mechanics: The Engine Room

The utility of piperazine stems from its ability to simultaneously solve two of drug discovery's most persistent problems: solubility and target engagement .[2]

Conformational Dynamics

Unlike the planar benzene ring, piperazine exists predominantly in a chair conformation . This 3D geometry is critical. It allows the scaffold to project substituents at defined vectors (equatorial vs. axial), offering a level of spatial control that planar linkers cannot achieve.

  • Implication: This non-planar geometry disrupts crystal packing energy, often improving the solubility of the parent molecule compared to flat aromatic analogs.

The pKa Duality

Piperazine possesses two basic nitrogen atoms with distinct pKa values:

  • N1 (pKa ~9.8): Highly basic. At physiological pH (7.4), this nitrogen is almost exclusively protonated.[3]

  • N4 (pKa ~5.6): Less basic.

The Causality of Binding: The protonated N1 serves as a critical cationic anchor . In CNS drug design, this positively charged nitrogen frequently forms a salt bridge with a conserved Aspartate (Asp) residue in the transmembrane domain of GPCRs (e.g., Dopamine D2, 5-HT receptors).

Visualization: The Piperazine Logic Map

The following diagram illustrates the logical relationships between the piperazine structure and its downstream medicinal chemistry effects.

PiperazineLogic Piperazine Piperazine Scaffold ChairConf Chair Conformation (3D Geometry) Piperazine->ChairConf Basicity Dual Basicity (pKa ~9.8 / ~5.6) Piperazine->Basicity Solubility Disrupted Crystal Packing (Increased Solubility) ChairConf->Solubility VectorControl Defined Vector Projection ChairConf->VectorControl Basicity->Solubility Ionization SaltBridge Ionic Interaction (Asp Residue Anchor) Basicity->SaltBridge Outcome1 Improved Bioavailability (e.g., Imatinib) Solubility->Outcome1 Outcome2 High Affinity GPCR Binding (e.g., Aripiprazole) SaltBridge->Outcome2 VectorControl->Outcome2

Figure 1: Logical flow linking piperazine structural attributes to medicinal chemistry outcomes.

Synthetic Architectures: The Buchwald-Hartwig Protocol[4][5]

While classical alkylation (using bis-chloroethylamines) exists, it is often plagued by dimerization and poor yields. The modern standard for introducing piperazine moieties, particularly onto aryl cores, is Palladium-catalyzed Buchwald-Hartwig amination .

Mechanistic Insight

The reaction relies on the catalytic cycle of Palladium (0/II).[4] The choice of ligand is the variable that determines success. For piperazines, bulky biaryl phosphine ligands (e.g., XPhos , RuPhos ) are preferred to prevent the catalyst from being poisoned by the diamine and to facilitate the reductive elimination step.

Standard Operating Procedure (SOP)

Objective: Mono-arylation of piperazine with an aryl bromide.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[5]

  • Nucleophile: Piperazine (1.2 - 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂

  • Ligand: XPhos or BINAP (2-4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Protocol:

  • Inert Environment: Flame-dry a reaction vial and cool under Argon flow.

  • Solids Addition: Charge the vial with Pd₂(dba)₃, XPhos, NaOtBu, and the Aryl Bromide.

    • Note: If using free piperazine (solid), add it here. If using a liquid, add in step 4.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles) to remove O₂ (Oxygen inhibits the active Pd(0) species).

  • Solvent/Amine: Inject anhydrous Toluene via syringe. Add Piperazine (if liquid) at this stage.

  • Thermal Activation: Heat the mixture to 80–100°C for 4–12 hours.

    • Validation: Monitor via LC-MS.[5][6] Look for the disappearance of the aryl bromide peak.

  • Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient). Piperazines often streak on silica; add 1% Triethylamine or NH₄OH to the eluent.

Visualization: The Catalytic Cycle

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination (Pd-N Bond) OxAdd->AmineCoord + Piperazine Deprotonation Deprotonation (Base: NaOtBu) AmineCoord->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 Regeneration

Figure 2: The Pd-catalyzed cross-coupling cycle for piperazine arylation.

Therapeutic Case Studies: Evidence of Privilege

The following table summarizes high-profile drugs where the piperazine ring is not incidental but essential to the mechanism of action (MOA) or ADME profile.

Drug NameTherapeutic AreaTargetRole of Piperazine Scaffold
Imatinib (Gleevec)Oncology (CML)BCR-Abl KinaseSolubility & Bioavailability. The N-methylpiperazine moiety increases water solubility, allowing oral administration.[7] It also interacts with Glu286/Asp381 in the kinase domain [1].
Aripiprazole (Abilify)CNS (Antipsychotic)D2 / 5-HT ReceptorsPharmacophore. The basic nitrogen forms a critical salt bridge with Asp3.32 in the D2 receptor. Acts as a linker ensuring correct spacing between the quinolinone and dichlorophenyl heads [2].
Ciprofloxacin Infectious DiseaseDNA GyraseSpectrum Broadening. The piperazine ring at C7 improves cell wall penetration and antipseudomonal activity [3].
Sildenafil (Viagra)CardiovascularPDE5Mimicry. The piperazine ring mimics the phosphate group of cGMP, the natural substrate of the phosphodiesterase enzyme.
Deep Dive: Imatinib (Oncology)

In the development of Imatinib, the phenylaminopyrimidine core was potent but insoluble. The addition of the N-methylpiperazine tail was the "privileged" modification.

  • Mechanism: The piperazine nitrogen is protonated in the acidic environment of the stomach, drastically increasing solubility.

  • Binding: While the pyrimidine core anchors to the ATP binding site, the piperazine tail extends towards the solvent interface, minimizing steric clashes while maintaining favorable pharmacokinetic properties.

Deep Dive: Aripiprazole (CNS)

Aripiprazole represents the "linker" utility.

  • Mechanism: It connects a lipophilic quinolinone (head) and a dichlorophenyl (tail).

  • Causality: The piperazine provides a semi-rigid spacing (~5-6 Å) that is optimal for spanning the orthosteric binding pocket of the D2 receptor, allowing simultaneous interaction with the salt-bridge anchor and hydrophobic pockets.

Experimental Validation: Self-Validating Assays

To confirm the utility of a piperazine scaffold in your lead series, use these specific assays.

Kinetic Solubility Assay (Nephelometry)

Since piperazine is often added to fix solubility, this is the primary validation step.

  • Preparation: Dissolve compound in DMSO (10 mM).

  • Dilution: Spike into PBS (pH 7.4) at various concentrations (1–100 µM).

  • Measurement: Measure light scattering (nephelometry) after 2 hours.

  • Success Metric: A significant increase in solubility (>50 µM) compared to the non-piperazine analog confirms the physicochemical benefit.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Piperazines are polar. You must verify that the addition of the ring hasn't destroyed membrane permeability (CNS penetration).

  • Protocol: Use a lipid-impregnated filter plate.

  • Logic: If the piperazine is too basic (pKa > 10), it may be trapped in the periphery.

  • Optimization: If permeability is low, consider adding electron-withdrawing groups (e.g., fluorine) to the piperazine or adjacent rings to lower the pKa of the nitrogen, increasing the fraction of neutral species capable of crossing the membrane.

References

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[8] Nature Reviews Drug Discovery. Link

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique clinical and safety profile. Neuropsychopharmacology. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Link

Sources

Exploratory

The Anthraniloyl-Piperazine Axis: A Technical Guide to 2-Aminobenzoyl Piperazine Derivatives in Medicinal Chemistry

Part 1: Executive Summary & Structural Philosophy In the landscape of medicinal chemistry, the 2-aminobenzoyl piperazine (anthraniloyl-piperazine) scaffold represents a "privileged structure"—a molecular framework capabl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Philosophy

In the landscape of medicinal chemistry, the 2-aminobenzoyl piperazine (anthraniloyl-piperazine) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic arylpiperazines, the 2-aminobenzoyl moiety introduces a critical donor-acceptor motif that governs the molecule's spatial conformation.

This guide moves beyond basic synthesis to explore the "Pseudo-Tricyclic" Effect . The ortho-amino group (2-position) forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen. This interaction planarizes the benzamide system, mimicking the flat architecture of quinazolines (common in kinase inhibitors like Gefitinib) while retaining the solubility and vectoral exploration capabilities of the piperazine tail.

Core Pharmacophore Dynamics
  • The H-Bond Lock: The NH₂···O=C interaction locks the phenyl ring and the amide bond into a coplanar conformation (S(6) motif). This reduces the entropic penalty upon binding to narrow pockets (e.g., kinase hinge regions).

  • The Piperazine Vector: The piperazine ring adopts a chair conformation, projecting substituents (R-groups) at defined angles, ideal for reaching solvent-exposed regions or secondary pockets in GPCRs.

Part 2: Synthetic Architectures & Causality

While standard amide coupling (EDC/HOBt or HATU) is possible, it is often suboptimal for 2-aminobenzoic acids due to the risk of self-polymerization and the poor nucleophilicity of the aniline nitrogen if unprotected.

The Superior Pathway: Isatoic Anhydride Ring-Opening

The reaction of isatoic anhydrides with piperazines is the "Gold Standard" for generating this scaffold.

Why this method?

  • Atom Economy: It releases only CO₂ as a byproduct.

  • Regiospecificity: The amine nucleophile attacks the carbonyl at position 4 of the anhydride, guaranteeing the formation of the 2-aminobenzamide without competitive side reactions.

  • Scalability: It avoids the use of unstable acid chlorides or expensive peptide coupling reagents.

Visualization: Synthetic Decision Tree

The following diagram illustrates the strategic choice between the "Classic" (Coupling) and "Optimized" (Anhydride) routes.

Synthesis_Workflow Start Target: 2-Aminobenzoyl Piperazine RouteA Route A: Direct Coupling (Anthranilic Acid + Piperazine) Start->RouteA RouteB Route B: Isatoic Anhydride (Ring Opening) Start->RouteB Risk Risk: Self-Polymerization Requires N-Protection RouteA->Risk Benefit Benefit: High Yield No Coupling Reagents CO2 Byproduct only RouteB->Benefit Product Final Scaffold (Planar Conformation) Risk->Product Low Yield/High Cost Benefit->Product High Yield/Scalable

Figure 1: Synthetic pathway comparison highlighting the efficiency of the Isatoic Anhydride route.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10]

Kinase Inhibition (The "Open Quinazoline" Strategy)

Many kinase inhibitors (e.g., EGFR inhibitors) rely on a quinazoline core to bind to the ATP-binding hinge region. The 2-aminobenzoyl piperazine scaffold acts as an "Open Quinazoline" .

  • Mechanism: The intramolecular H-bond mimics the N1-C2 bond of the quinazoline ring.

  • Advantage: Unlike the rigid quinazoline, the "open" scaffold allows for slight torsional adjustments, potentially overcoming resistance mutations (e.g., T790M in EGFR) that sterically clash with rigid inhibitors.

GPCR Antagonists (CCR4 & 5-HT Receptors)

In G-Protein Coupled Receptors, the piperazine nitrogen often acts as the primary basic center (protonated at physiological pH) to interact with a conserved Aspartate residue (e.g., Asp3.32).

  • Role of 2-Aminobenzoyl: The benzamide moiety provides pi-stacking interactions with aromatic clusters (Phe/Trp) in the receptor vestibule, while the 2-amino group can serve as a secondary H-bond donor to Ser/Thr residues.

Data Summary: Structure-Activity Relationship (SAR)
Structural ZoneModificationEffect on Activity
Benzene Ring (R1-R4) 5-Fluoro / 5-ChloroIncreases metabolic stability (blocks para-oxidation); enhances lipophilicity.
2-Amino Group Methylation (-NHMe)Disrupts the intramolecular H-bond; loss of planarity. often reduces potency for kinase targets.
Piperazine Tail N4-Benzyl / N4-ArylCritical for selectivity. Bulky groups here target the "selectivity pocket" or solvent channel.
Amide Linker Thioamide replacementGenerally reduces potency due to loss of H-bond acceptor capability.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of N-(4-methylpiperazin-1-yl)-2-amino-5-chlorobenzamide via Isatoic Anhydride. Objective: To synthesize a probe compound for library validation.

Reagents
  • 5-Chloroisatoic anhydride (1.0 eq)

  • N-Methylpiperazine (1.1 eq)

  • Ethanol (Absolute) or Dioxane

  • Catalytic DMAP (4-Dimethylaminopyridine) - Optional, accelerates sluggish reactions.

Step-by-Step Methodology
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-chloroisatoic anhydride (1.97 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add N-methylpiperazine (1.22 mL, 11 mmol) dropwise to the suspension at room temperature. Note: Evolution of CO₂ gas will be observed immediately.

  • Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting anhydride spot (high Rf) should disappear, replaced by a highly fluorescent blue spot (the anthranilamide) under UV 254/365nm.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to approx. 50% volume under reduced pressure.

    • Add ice-cold water (50 mL) with vigorous stirring. The product typically precipitates as an off-white solid.

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove unreacted piperazine.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1).

  • Validation:

    • Expected Yield: >85%.

    • 1H NMR (DMSO-d6): Look for the characteristic broad singlet of the NH₂ group at δ 5.0–6.5 ppm and the amide NH (if secondary) or piperazine protons. Crucial: The 2-NH₂ protons are often chemically non-equivalent if H-bonding is strong.

Part 5: Signaling Pathway Visualization

The following diagram details the interaction of this scaffold within a generic Kinase binding pocket, illustrating the "Pseudo-Ring" concept.

Pharmacophore_Binding Hinge Kinase Hinge Region (Met/Glu Backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front (Water Network) Benzene Benzene Ring (Hydrophobic Interaction) Benzene->Gatekeeper Van der Waals Amino 2-NH2 Group (H-Bond Donor) Amino->Hinge H-Bond to Backbone C=O Carbonyl C=O Group (H-Bond Acceptor) Amino->Carbonyl Intramolecular H-Bond (Planarization) Carbonyl->Hinge H-Bond to Backbone NH Piperazine Piperazine Ring (Solubilizing/Linker) Piperazine->Solvent Exposed to Solvent Tail N4-Substituent (Specificity Element) Tail->Solvent Solubility/Selectivity

Figure 2: Pharmacophore map showing the intramolecular "lock" and external binding interactions.

Part 6: References

  • Vertex AI Search. (2025). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO. Link

  • Molecules (MDPI). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Link

  • Organic Chemistry Portal. (2023). Synthesis of piperazines and reaction of isatoic anhydrides. Link

  • National Institutes of Health (NIH). (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.[1] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate from piperazine

Application Note & Protocol Topic: Synthesis of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate from Piperazine Audience: Researchers, scientists, and drug development professionals. Executive Summary Ethyl 4-(2-aminobe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate from Piperazine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate is a valuable intermediate in medicinal chemistry, serving as a scaffold for the synthesis of various pharmacologically active compounds. This document provides a comprehensive, two-step protocol for its synthesis starting from commercially available piperazine. The methodology is designed for robustness and scalability, grounded in well-established chemical principles. The first step involves the selective mono-N-protection of piperazine using ethyl chloroformate to yield ethyl piperazine-1-carboxylate. The subsequent step details the N-acylation of this intermediate with isatoic anhydride, a highly efficient method for introducing the 2-aminobenzoyl moiety. This guide offers in-depth mechanistic insights, detailed experimental procedures, safety protocols, and characterization data, ensuring scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.

Synthetic Strategy and Mechanistic Overview

The synthesis of the target molecule from piperazine is achieved via a two-step sequence designed for selectivity and high yield.

  • Step 1: Mono-N-Ethoxycarbonylation of Piperazine. Piperazine is a symmetrical diamine, and direct acylation with isatoic anhydride would lead to a mixture of mono- and di-acylated products, along with potential polymerization. To ensure selective functionalization, one of the secondary amine groups is first "protected" with an ethoxycarbonyl group. This is achieved through a nucleophilic acyl substitution reaction with ethyl chloroformate. The reaction is typically performed with an excess of piperazine, which acts as both the reactant and the base to neutralize the hydrochloric acid byproduct, driving the reaction towards the mono-substituted product.

  • Step 2: N-Acylation with Isatoic Anhydride. The resulting intermediate, ethyl piperazine-1-carboxylate, possesses a single free secondary amine. This amine serves as a nucleophile to attack the electrophilic carbonyl carbon of isatoic anhydride. This attack leads to the opening of the heterocyclic anhydride ring, followed by a spontaneous decarboxylation (loss of CO₂) to furnish the final product, Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate. This reaction is advantageous as it proceeds under relatively mild conditions and avoids the need to handle sensitive 2-aminobenzoyl chloride.[1][2]

Overall Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation Piperazine Piperazine Intermediate Ethyl piperazine-1-carboxylate Piperazine->Intermediate Nucleophilic Acyl Substitution EtOOCCl Ethyl Chloroformate EtOOCCl->Intermediate Intermediate2 Ethyl piperazine-1-carboxylate Isatoic Isatoic Anhydride FinalProduct Ethyl 4-(2-aminobenzoyl)piperazine- 1-carboxylate Isatoic->FinalProduct Intermediate2->FinalProduct Nucleophilic Acylation & Decarboxylation

Figure 1: Two-step synthesis workflow.

Experimental Protocols

Part 1: Synthesis of Ethyl piperazine-1-carboxylate (Intermediate)

Principle: This protocol details the mono-N-protection of piperazine. By using an excess of piperazine relative to ethyl chloroformate, the probability of a second substitution is minimized. The reaction is performed at low temperature to control its exothermicity.

Materials and Reagents

ReagentCAS No.MW ( g/mol )Amount (mmol)Equivalents
Piperazine110-85-086.1423.22.0
Ethyl Chloroformate541-41-3108.5211.61.0
Deionized Water7732-18-518.02--
Dichloromethane (DCM)75-09-284.93--
Methanol67-56-132.04--
Saturated NaCl (aq)7647-14-558.44--
Anhydrous Na₂SO₄7757-82-6142.04--

Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Detailed Protocol [3]

  • Reaction Setup: To a 100 mL round-bottom flask, add piperazine (2.0 g, 23.2 mmol) and deionized water (10 mL). Stir at room temperature (~25 °C) until the piperazine is fully dissolved.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: In a separate beaker, prepare a solution of ethyl chloroformate (1.26 g, 11.6 mmol) in methanol (20 mL). Transfer this solution to a dropping funnel.

  • Add the ethyl chloroformate solution dropwise to the cold, stirring piperazine solution over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (~25 °C). Continue stirring for 4 hours.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add saturated aqueous sodium chloride solution (30 mL) and dichloromethane (50 mL). Shake vigorously and allow the layers to separate.

  • Collect the lower organic layer. Extract the aqueous layer again with dichloromethane (2 x 50 mL).

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., starting from 100:0 to 40:1 v/v) to yield ethyl piperazine-1-carboxylate as a white solid or colorless oil.[3]

Part 2: Synthesis of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

Principle: This step involves the nucleophilic attack of the synthesized intermediate on isatoic anhydride. The reaction proceeds via ring-opening of the anhydride followed by the loss of carbon dioxide to form the desired amide bond.[4]

Reaction Mechanism

Figure 2: Proposed mechanism for the reaction of ethyl piperazine-1-carboxylate with isatoic anhydride.

Materials and Reagents

ReagentCAS No.MW ( g/mol )Amount (mmol)Equivalents
Ethyl piperazine-1-carboxylate120-43-4158.2010.01.0
Isatoic Anhydride118-48-9163.1310.01.0
Ethanol (EtOH)64-17-546.07--

Equipment

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • TLC plates and developing chamber

Detailed Protocol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl piperazine-1-carboxylate (1.58 g, 10.0 mmol) and isatoic anhydride (1.63 g, 10.0 mmol).

  • Solvent Addition: Add ethanol (50 mL) to the flask.

  • Heating: Heat the mixture to reflux (approximately 78 °C) using a heating mantle. Stir the suspension. The evolution of CO₂ gas should be observed as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC), typically for 2-4 hours. A suitable eluent system is ethyl acetate/hexane (e.g., 1:1). The reaction is complete when the starting materials are consumed.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 30 minutes.

  • The product often precipitates as a solid upon cooling. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate.

Safety and Handling

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl Chloroformate: Highly flammable liquid and vapor. It is toxic if inhaled and is a lachrymator (causes tearing). All operations should be conducted within a chemical fume hood.

  • Isatoic Anhydride: May cause skin and eye irritation. Avoid inhalation of dust.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle exclusively in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of mono-protected product Inefficient cooling during ethyl chloroformate addition, leading to side reactions.Ensure the reaction temperature is maintained at 0-5 °C during the dropwise addition. Add the reagent slowly.
Formation of di-substituted piperazine.Ensure the correct stoichiometry is used (2 equivalents or more of piperazine).
Step 2: Reaction does not go to completion Insufficient reflux time or temperature.Ensure the mixture is refluxing vigorously. Extend the reaction time and monitor by TLC.
Poor quality of starting materials.Check the purity of the ethyl piperazine-1-carboxylate intermediate and isatoic anhydride.
Final product is impure Incomplete reaction or side products formed.Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) or repurify via column chromatography if necessary.

References

  • PubMed. (2012, September 13). Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor. National Center for Biotechnology Information. [Link]

  • PubMed. (2008, September 25). Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor. National Center for Biotechnology Information. [Link]

  • Tas, M., et al. (2012). Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Su, Q., et al. (2011). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. ResearchGate. [Link]

  • Shemchuk, L. A. (2001). Synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review). SpringerLink. [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • ChemSynthesis. (n.d.). 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester. [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. (2014). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. [Link]

  • MDPI. (2023, July 14). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

  • PubMed. (2016, May 4). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of (A) 1-Actyl-4-(4-aminophenyl)piperazine. [Link]

  • Massachusetts Institute of Technology. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. [Link]

  • Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Google Patents. (n.d.). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • ResearchGate. (2019). Synthesis of Heterocyclic Compounds Based on Isatoic Anhydrides (2H-3,1-Benzoxazine-2,4-diones). (Review). [Link]

  • ResearchGate. (2000). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2022, December 19). National Center for Biotechnology Information. [Link]

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (2020). National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Chemoselective Amide Coupling of 2-Aminobenzoic Acid and Piperazine Derivatives

Executive Summary The structural motif comprising an anthranilic acid (2-aminobenzoic acid) core linked to a piperazine ring is a privileged pharmacophore in modern drug discovery, frequently serving as a precursor for c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif comprising an anthranilic acid (2-aminobenzoic acid) core linked to a piperazine ring is a privileged pharmacophore in modern drug discovery, frequently serving as a precursor for complex heterocycles like quinazolinones and novel FUBP1 inhibitors[1],[2]. However, the synthesis of this linkage presents distinct chemoselectivity and symmetry challenges. This application note provides field-proven, self-validating protocols for the amide coupling of these two moieties, detailing the mechanistic causality behind reagent selection and reaction engineering.

Mechanistic Rationale & Substrate Profiling

To design a robust coupling protocol, we must first analyze the intrinsic reactivity of the substrates.

The Nucleophilicity Differential (Chemoselectivity)

2-Aminobenzoic acid possesses both a carboxylic acid (the electrophilic target upon activation) and a primary aromatic amine. A common misconception is that the primary aniline must be protected (e.g., with a Cbz or Fmoc group) to prevent intermolecular self-condensation or intramolecular cyclization. However, the pKa of the conjugate acid of an aniline derivative is approximately 4.6, whereas the secondary aliphatic amine of piperazine has a pKa of roughly 9.8. This ~5-order-of-magnitude difference in basicity translates to a massive nucleophilic advantage for the aliphatic amine. When the carboxylic acid is activated, the aliphatic amine of piperazine intercepts the acyl intermediate orders of magnitude faster than the aromatic amine, allowing for highly chemoselective coupling without orthogonal protection[2].

The Symmetry Pitfall (Bis-Acylation)

Piperazine is a symmetrical diamine. Reacting it directly with an activated carboxylic acid inevitably yields a statistical mixture of mono-acylated and bis-acylated (diamide) products, ruining the reaction's atom economy and complicating purification. To engineer a self-validating system, symmetry breaking is mandatory. The use of a mono-protected derivative—specifically 1-Boc-piperazine —is required to ensure a 1:1 stoichiometric reaction[1].

Reaction Workflow & Logic

Workflow SubA 2-Aminobenzoic Acid (Aromatic Amine) Coupling Amide Coupling (T3P or HATU + DIPEA) SubA->Coupling SubB 1-Boc-Piperazine (Aliphatic Amine) SubB->Coupling Intermediate Boc-Protected Amide tert-butyl 4-(2-aminobenzoyl) piperazine-1-carboxylate Coupling->Intermediate Chemoselective Acylation Deprotection Boc Deprotection (TFA / DCM) Intermediate->Deprotection Product Target Compound (2-Aminophenyl)(piperazin-1-yl)methanone Deprotection->Product Quantitative Yield

Figure 1: Chemoselective workflow for the amide coupling of 2-aminobenzoic acid and piperazine.

Coupling Agent Selection: T3P vs. HATU

The choice of coupling agent dictates the scalability and purification requirements of the workflow.

  • Propylphosphonic Anhydride (T3P): T3P is the premier reagent for this specific transformation. It activates the carboxylic acid to an acyloxyphosphonium intermediate under mild conditions, preventing the over-activation that leads to isatoic anhydride byproducts. Crucially, T3P and its phosphate byproducts are highly water-soluble. This allows the target Boc-protected intermediate to be isolated in high purity via a simple aqueous extraction, bypassing column chromatography entirely[3],[4].

  • HATU: For highly sterically hindered anthranilic acid analogs (e.g., di-ortho substituted), HATU provides superior kinetic activation via the formation of an active OAt (7-azabenzotriazole) ester[5]. While yields are exceptional, the tetramethylurea byproduct is difficult to remove via extraction and typically necessitates chromatographic purification.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Scale-Up)

This protocol is designed as a self-validating system where the reaction's success is confirmed by the physical phase separation during workup.

Reagents:

  • 2-Aminobenzoic acid (1.0 eq, 10.0 mmol)

  • 1-Boc-piperazine (1.1 eq, 11.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol)

  • T3P (50% wt. solution in EtOAc) (1.5 eq, 15.0 mmol)

  • Ethyl Acetate (EtOAc) (0.2 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 2-aminobenzoic acid and 1-Boc-piperazine in 50 mL of EtOAc in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add DIPEA to the suspension. The mixture will become a homogeneous solution as the carboxylate salt forms.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add the T3P solution dropwise over 10 minutes to control the exothermic activation step.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Extractive Workup (Self-Validation): Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), distilled water (50 mL), and brine (50 mL). Causality note: The basic wash neutralizes excess acid and extracts the water-soluble T3P phosphate byproducts into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a crystalline solid.

Protocol B: HATU-Mediated Coupling (For Hindered Analogs)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-aminobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature. Causality note: Pre-activation ensures the complete formation of the OAt ester before the amine is introduced, preventing side reactions.

  • Coupling: Add 1-Boc-piperazine (1.1 eq) in one portion. Stir at room temperature for 4 hours.

  • Workup: Dilute the reaction with EtOAc (10 volumes). Wash with 5% aqueous LiCl (3 × 50 mL) to selectively pull the DMF into the aqueous phase. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography if tetramethylurea persists[5].

Protocol C: Boc Deprotection

Step-by-Step Methodology:

  • Dissolve the Boc-protected intermediate in Dichloromethane (DCM) to achieve a 0.5 M solution.

  • Add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM. Stir at room temperature for 2 hours.

  • Self-Validation: Monitor by TLC or LCMS. The complete disappearance of the starting material confirms quantitative deprotection.

  • Concentrate the mixture under reduced pressure. To obtain the free base, dissolve the residue in DCM and wash with 1 M NaOH, or pass through a basic ion-exchange resin.

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes and operational metrics for the coupling strategies discussed, allowing researchers to select the optimal conditions based on their specific constraints.

Coupling ReagentSolventBaseTime (h)Typical Yield (%)Workup ComplexityByproduct Removal Strategy
T3P (50% in EtOAc) EtOAcDIPEA1285 - 95%LowAqueous extraction (water-soluble phosphates)
HATU DMF or DCMDIPEA475 - 85%HighAqueous LiCl wash + Column Chromatography
EDC / HOBt DCMDIPEA1670 - 80%MediumAqueous extraction + Column Chromatography

Table 1: Comparative metrics for the amide coupling of 2-aminobenzoic acid and 1-Boc-piperazine.

References

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. National Institutes of Health (PMC).
  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microb. International Journal of Pharmaceutical Research and Allied Sciences (IJPRAS).
  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.
  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Imperial College London.
  • Amide coupling help: Best practices for HATU amide coupling. Reddit (Chempros).

Sources

Method

Application Note: Precision N-Acylation of Ethyl 1-Piperazinecarboxylate

This Application Note provides a rigorous technical guide for the N-acylation of ethyl 1-piperazinecarboxylate (CAS 120-43-4).[1] It is designed for medicinal chemists and process engineers requiring high-purity synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the N-acylation of ethyl 1-piperazinecarboxylate (CAS 120-43-4).[1] It is designed for medicinal chemists and process engineers requiring high-purity synthesis of piperazine-derived scaffolds, which are ubiquitous in GPCR ligands, kinase inhibitors, and antiviral agents.[1]

Introduction & Strategic Significance

Ethyl 1-piperazinecarboxylate is a mono-protected piperazine derivative.[1] Unlike symmetrical piperazine, it possesses a single nucleophilic secondary amine (


), allowing for highly selective functionalization without the risk of polymerization or di-substitution.[1] The resulting ethyl 4-acylpiperazine-1-carboxylate  scaffold is a "privileged structure" in drug discovery, serving as a core linker that modulates solubility and pharmacokinetic profiles.[1]
Mechanistic Overview

The reaction follows a Nucleophilic Acyl Substitution pathway.[2] The lone pair of the secondary amine (


) attacks the electrophilic carbonyl carbon of the acylating agent (acid chloride or activated ester), forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group (chloride or activated hydroxyl species), yielding the amide.[2]

Key Synthetic Challenges:

  • HCl Scavenging: Acid chloride reactions generate HCl, which protonates the unreacted amine, rendering it non-nucleophilic (ammonium salt formation). Efficient base scavenging is critical.[2]

  • Rotameric Broadening: The resulting amide bond exhibits restricted rotation, often complicating NMR analysis at room temperature.

  • Solubility: The starting material is an oil/low-melting solid soluble in organic solvents, but the final products often crystallize, requiring specific workup protocols to avoid occlusion of impurities.[1]

Experimental Workflows

Decision Matrix: Choosing the Right Protocol
ConstraintRecommended MethodReagentsProsCons
Scale > 10g Method A (Acid Chloride)R-COCl, Et

N or NaOH
High atom economy, cheap, fast.[1]Exothermic; Acid chlorides are moisture sensitive.
Library Synthesis Method B (Coupling)R-COOH, HATU/DIPEATolerates diverse functional groups; mild.[1][3]Expensive reagents; removal of urea byproducts.
Chiral Acids Method B (EDC/HOBt)R-COOH, EDC, HOBtMinimizes racemization.[1]Slower reaction rate.[4]
Protocol A: High-Throughput Acylation via Acid Chlorides

Best for: Benzoyl chloride, Acetyl chloride, Sulfonyl chlorides.[1]

Reagents:

  • Ethyl 1-piperazinecarboxylate (1.0 equiv)[1]

  • Acid Chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1][5][6][7]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve ethyl 1-piperazinecarboxylate (10 mmol, 1.58 g) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL). Cool the mixture to 0 °C using an ice bath.

    • Expert Insight: Cooling is mandatory. The reaction is exothermic.[2] Uncontrolled heat can lead to hydrolysis of the acid chloride by trace moisture or degradation of sensitive functional groups.

  • Acylation: Add the Acid Chloride (11 mmol) dropwise over 15 minutes.

    • Observation: A white precipitate (TEA[1]·HCl) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1).[8] The starting amine spot (low R

      
      , stains with ninhydrin) should disappear.
      
  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Saturated NaHCO

      
        (2 x 30 mL) to remove unreacted acid/acid chloride hydrolysis products.
      
    • Wash with Brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Most products are sufficiently pure (>95%) for biological testing. If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography.[1]

Protocol B: Amide Coupling with Carboxylic Acids

Best for: Complex acids, amino acids, library generation.[1]

Reagents:

  • Ethyl 1-piperazinecarboxylate (1.0 equiv)[1]

  • Carboxylic Acid (1.0 equiv)[1][5]

  • Coupling Agent: EDC[1][4][5][6][9]·HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DCM[1][5][6][9]

Step-by-Step Procedure (HATU Method):

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 5–10 minutes at room temperature.

    • Expert Insight: The solution typically turns yellow. This "pre-activation" step generates the active ester (O-At), which is more reactive toward the amine.[1]

  • Addition: Add ethyl 1-piperazinecarboxylate (1.0 mmol, 158 mg) dissolved in DMF (1 mL).

  • Reaction: Stir at room temperature for 2–16 hours.

  • Workup:

    • Dilute with Ethyl Acetate (30 mL). Note: Do not use DCM if using DMF, as DMF is difficult to wash out of DCM.[1]

    • Wash with 5% LiCl solution (3 x 10 mL) to remove DMF.

    • Wash with saturated NaHCO

      
        and Brine .[5][7]
      
  • Isolation: Dry (Na

    
    SO
    
    
    
    ) and concentrate.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the Schotten-Baumann type mechanism (Method A) and the Activation pathway (Method B).

ReactionPathway Start Ethyl 1-piperazinecarboxylate (Nucleophile) Intermed1 Tetrahedral Intermediate Start->Intermed1 Nucleophilic Attack AcidCl Acid Chloride (Electrophile) AcidCl->Intermed1 Acid Carboxylic Acid Coupling Coupling Agent (EDC/HATU) Acid->Coupling Activation Coupling->AcidCl Active Ester Formation Product Ethyl 4-acylpiperazine- 1-carboxylate Intermed1->Product Collapse & Elimination Byprod Salt Byproduct (TEA.HCl / Urea) Intermed1->Byprod HCl Scavenging Base Base (TEA/DIPEA) Base->Intermed1 Proton Sponge Base->Byprod

Caption: Mechanistic pathway for N-acylation via direct acid chloride attack or coupling agent activation.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your product data against these standard reference values.

Expected NMR Profile (400 MHz, CDCl )

The formation of the amide bond breaks the symmetry of the piperazine ring.

Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Change
Ethyl Ester (-CH

-)
4.15 ppmQuartet (

Hz)
Remains largely unchanged from starting material.[1]
Ethyl Ester (-CH

)
1.25 ppmTriplet (

Hz)
Remains largely unchanged.[1]
Piperazine N1-CH

3.40 – 3.60 ppmBroad MultipletShifts downfield; broadens due to restricted rotation (amide resonance).[1]
Piperazine N4-CH

3.30 – 3.50 ppmBroad MultipletDistinct from N1 protons; integrates to 4H total with N1.[1]
Acyl Group (e.g., Acetyl) 2.08 ppmSingletNew signal appears (if R = Me).[1]
Acyl Group (e.g., Benzoyl) 7.40 – 7.60 ppmMultipletNew aromatic signals appear (if R = Ph).[1]

Mass Spectrometry (LC-MS):

  • Starting Material: [M+H]

    
     = 159.1[1]
    
  • Target Product (e.g., Benzoyl): [M+H]

    
     = 263.1[1]
    
  • Success Criterion: Absence of 159.1 peak; presence of strong product ion.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvent is anhydrous; dry glassware.[1] Check acid chloride quality.
Precipitate in Workup Emulsion or SaltAdd brine; filter through Celite if urea byproduct (from DCC/EDC) persists.
Double Spots on TLC RotamersThis is normal for amides. Run NMR at elevated temp (50°C) to coalesce signals.

Safety & Handling

  • Ethyl 1-piperazinecarboxylate: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.

  • Acid Chlorides: Corrosive and lachrymators. React violently with water.

  • DCM/DMF: Toxic and potential carcinogens. Use proper PPE (gloves, goggles).[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8431, Ethyl 1-piperazinecarboxylate. Retrieved from [Link]

  • Al-Dajani, M. T. M., et al. (2011).[1] Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

  • Organic Syntheses. Benzanilide (Continuous Reactor Method). Coll. Vol. 4, p.88 (1963).[1] Retrieved from [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (General reference for coupling mechanisms).

Sources

Application

Application Note: Leveraging Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate as a Scaffold for Kinase Inhibitor Discovery

Abstract & Introduction This application note details the utility of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (referred to herein as Scaffold A ) as a privileged building block in the design of ATP-competitive ki...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the utility of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (referred to herein as Scaffold A ) as a privileged building block in the design of ATP-competitive kinase inhibitors.

The 2-aminobenzoyl (anthraniloyl) moiety is a validated pharmacophore in oncology, serving as the core for numerous FDA-approved drugs (e.g., Afatinib, Nintedanib). When coupled with a piperazine tail, this scaffold offers a unique dual-functionality:

  • Hinge Binding Potential: The aniline amine (

    
    ) and the amide carbonyl (
    
    
    
    ) provide a donor-acceptor motif suitable for hydrogen bonding with the kinase hinge region (e.g., Glu/Leu residues).
  • Solvent Exposure: The piperazine extension, protected by the ethyl carboxylate, projects into the solvent-accessible region, improving solubility and pharmacokinetic (PK) profiles.

This guide provides protocols for derivatizing Scaffold A into Type II Kinase Inhibitors (via urea formation) and Quinazolinone-based inhibitors (via cyclization), followed by biochemical validation.

Chemical Biology Profile

Structural Analysis & Binding Hypothesis

Scaffold A is not typically the final drug but the "warhead precursor." Its value lies in the aniline nitrogen , which allows for rapid diversification.

FeatureChemical MoietyFunction in Kinase Binding
H-Bond Donor Aniline (

)
Interactions with hinge backbone carbonyls.
H-Bond Acceptor Amide Carbonyl (

)
Interactions with hinge backbone amines.
Solubilizer Piperazine RingProjects into the solvent front; modulates logP and metabolic stability.
Tail Cap Ethyl CarbamateProtects the distal nitrogen; can be hydrolyzed to free amine for further library expansion.
Visualization: Scaffold Binding Mode

The following diagram illustrates the hypothetical binding mode of a derivative of Scaffold A within the ATP-binding pocket.

BindingMode cluster_pocket Kinase ATP Pocket Hinge Hinge Region (Glu/Met/Leu) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold Scaffold A Derivative (Anthranilamide Core) Gatekeeper->Scaffold Steric Constraint DFG DFG Motif (Asp-Phe-Gly) Scaffold->Hinge H-Bond (NH/CO) Scaffold->DFG Potential Hydrophobic Interaction Solvent Solvent Front (Water Environment) Scaffold->Solvent Piperazine Tail Extension

Figure 1: Conceptual binding mode of the anthraniloyl-piperazine scaffold within the kinase active site.

Protocol 1: Chemical Derivatization

The primary application of Scaffold A is the synthesis of Urea-linked Type II Inhibitors (similar to Sorafenib or Linifanib). The aniline nitrogen is reacted with isocyanates to target the "DFG-out" inactive conformation of kinases (e.g., VEGFR, RAF, KIT).

Materials
  • Starting Material: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (1.0 eq).

  • Reagent: Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Base: Triethylamine (TEA) (optional, catalytic).

Step-by-Step Synthesis
  • Preparation: Dissolve 1.0 mmol of Scaffold A in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add 1.1 mmol of the chosen Aryl Isocyanate dropwise.

    • Note: The electron-withdrawing nature of the carbonyl on the piperazine side might slightly reduce the nucleophilicity of the aniline; however, isocyanates are highly reactive, and the reaction usually proceeds without aggressive heating.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

    • Success Indicator: Disappearance of the aniline peak (approx. MW 277 Da) and appearance of the urea product (MW + Isocyanate MW).

  • Work-up:

    • If precipitate forms: Filter the solid and wash with cold DCM.

    • If soluble: Concentrate in vacuo, re-dissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, Gradient 0-5% MeOH in DCM).

Alternative Pathway: Cyclization to Quinazolinones

To target EGFR or BTK, the scaffold can be cyclized with ortho-esters.

  • Reagent: Triethyl orthoformate (HC(OEt)3).

  • Conditions: Reflux in acetic acid or ethanol/catalytic acid.

  • Result: Formation of a Quinazolin-4(3H)-one core, a legendary kinase scaffold.

SynthesisWorkflow cluster_path1 Path A: Type II Inhibitors cluster_path2 Path B: Cyclization Start Scaffold A (Anthranilamide) Iso + Aryl Isocyanate (DCM, RT) Start->Iso Ortho + Triethyl Orthoformate (Reflux, H+) Start->Ortho Urea Urea Derivative (Sorafenib-like) Iso->Urea Nucleophilic Addition Quin Quinazolinone (EGFR-like) Ortho->Quin Cyclocondensation

Figure 2: Divergent synthetic pathways for Scaffold A.

Protocol 2: Biochemical Validation (TR-FRET Assay)

Once the library is synthesized, potency must be determined. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE Ultra or HTRF) due to its robustness against the fluorescence interference often caused by quinazoline-like structures.

Assay Principle

The assay measures the phosphorylation of a peptide substrate by the kinase.

  • Donor: Europium (Eu)-labeled anti-phospho-peptide antibody.

  • Acceptor: ULight-labeled peptide substrate (or similar).

  • Mechanism: When the kinase phosphorylates the substrate, the antibody binds. Excitation at 320 nm triggers energy transfer from Eu to ULight, emitting light at 665 nm. Inhibitors decrease this signal.

Materials
  • Kinase: Recombinant Kinase (e.g., VEGFR2, EGFR) (0.1–1 nM final).

  • Substrate: ULight-poly GT or specific peptide (50 nM).

  • ATP: At

    
     apparent (typically 10–100 µM).
    
  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
Experimental Procedure
  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitor in 100% DMSO.

  • Plate Setup: Transfer 50 nL of compound to a 384-well low-volume white plate (Greiner).

  • Enzyme Addition: Add 2.5 µL of Kinase solution. Incubate for 5 mins (allows for pre-equilibrium binding).

  • Reaction Start: Add 2.5 µL of Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 minutes (linear phase).

  • Termination: Add 5 µL of Detection Mix (EDTA + Eu-Antibody). The EDTA chelates Mg++, stopping the kinase reaction.

  • Read: Incubate 1 hour, then read on a multimode plate reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission 1: 665 nm (FRET).

    • Emission 2: 615 nm (Donor reference).

  • Data Analysis: Calculate Ratio (

    
    ). Plot vs. log[inhibitor] to determine 
    
    
    
    .

References

  • Chakravorty, S. et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors.[1][2][3][4] South African Journal of Chemistry, 67, 71–79.[1][3] Link

  • Zhang, J. et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link

  • Liu, Y. & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2, 358–364. Link

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572. Link

  • Enamine Ltd. (2023). Building Block Catalog: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate. Link

Sources

Method

Preparation of piperazine urea derivatives from aminobenzoyl intermediates

Application Note: Precision Synthesis of Piperazine Urea Derivatives via Aminobenzoyl Intermediates Executive Summary Piperazine urea derivatives represent a privileged scaffold in medicinal chemistry, appearing frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Piperazine Urea Derivatives via Aminobenzoyl Intermediates

Executive Summary

Piperazine urea derivatives represent a privileged scaffold in medicinal chemistry, appearing frequently in antagonists for GPCRs (e.g., CCR5), soluble epoxide hydrolase (sEH) inhibitors, and kinase inhibitors (e.g., Sorafenib analogs). The incorporation of an aminobenzoyl linker provides a rigid aromatic spacer that modulates pharmacokinetic properties and receptor binding affinity.

This guide details the synthetic protocols for converting aminobenzoyl-piperazine intermediates into unsymmetrical ureas.[1] Unlike aliphatic amines, the aniline moiety of the aminobenzoyl group exhibits reduced nucleophilicity, requiring specific activation strategies to avoid homocoupling (symmetrical urea formation) and ensure high conversion. We present three field-proven methodologies: Isocyanate Coupling (Direct), Phenyl Chloroformate Activation (Stepwise), and CDI-Mediated Coupling (Halogen-Free).[1]

Retrosynthetic Analysis & Strategic Planning

The synthesis hinges on the formation of the urea linkage (


).[1] The critical decision lies in choosing which nitrogen to activate: the aniline of the aminobenzoyl scaffold or the incoming amine (

).

Key Considerations:

  • Nucleophilicity: The aminobenzoyl aniline is less nucleophilic than aliphatic amines.

  • Solubility: Urea products often exhibit poor solubility in chlorinated solvents (DCM, chloroform), leading to precipitation. While this facilitates filtration, premature precipitation can trap impurities.

  • Stability: Isocyanates are moisture-sensitive and potentially toxic/allergenic.[1]

Pathway Visualization

The following diagram outlines the decision logic for selecting the optimal synthetic route.

UreaSynthesisStrategy Start Start: Aminobenzoyl-Piperazine Intermediate CheckIso Is Commercially Available Isocyanate (R-NCO) Available? Start->CheckIso RouteA Method A: Direct Isocyanate Coupling (High Yield, Fast) CheckIso->RouteA Yes CheckPhosgene Is Phosgene/Triphosgene Permitted? CheckIso->CheckPhosgene No RouteB Method B: Phenyl Chloroformate Activation (Robust, Safe, Storeable Intermediate) CheckPhosgene->RouteB Yes (Preferred) RouteC Method C: CDI Activation (Halogen-Free, One-Pot) CheckPhosgene->RouteC No (Strict Safety/Green Req)

Figure 1: Strategic Decision Tree for Urea Synthesis. Select Method B for library synthesis where R-NCO is unavailable.[1]

Detailed Protocols

Method A: Direct Isocyanate Coupling (The "Gold Standard")

Best for: Reactions where the partner isocyanate is commercially available and stable.

Mechanism: Nucleophilic attack of the aminobenzoyl aniline onto the electrophilic carbon of the isocyanate.

Protocol:

  • Preparation: In a dry round-bottom flask under

    
    , dissolve the Aminobenzoyl-Piperazine intermediate  (1.0 equiv) in anhydrous DCM  (Dichloromethane) or THF  (Tetrahydrofuran).
    
    • Note: If solubility is poor, use a DCM/DMF (9:1) mixture.

  • Addition: Cool the solution to 0°C. Add the Isocyanate (R-NCO) (1.1 equiv) dropwise.

    • Tip: Adding a mild base like Pyridine (1.5 equiv) can catalyze the reaction if the aniline is electron-deficient.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1] The urea product is often much more polar and may precipitate.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold

      
      , and dry. This often yields >95% purity.
      
    • If homogeneous:[1] Concentrate in vacuo. Triturate with Hexanes/EtOAc to induce crystallization.

Method B: Phenyl Chloroformate Activation (The "Robust Route")

Best for: Synthesizing libraries with diverse amine partners; avoiding handling volatile isocyanates.

Mechanism: The aminobenzoyl amine reacts with phenyl chloroformate to form a stable Phenyl Carbamate . This intermediate is then reacted with a second amine to displace the phenol leaving group, forming the urea.

Step 1: Formation of Phenyl Carbamate Intermediate

  • Dissolve Aminobenzoyl-Piperazine (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous THF or DCM at 0°C.

  • Add Phenyl Chloroformate (1.05 equiv) dropwise over 10 minutes.

    • Critical: Control the temperature to prevent bis-acylation.[1]

  • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Quench: Add saturated aqueous

    
    . Extract with EtOAc.[2]
    
  • Isolation: The phenyl carbamate intermediate is usually stable and can be purified by flash chromatography or crystallization (often from EtOAc/Hexanes).

Step 2: Urea Formation (Displacement) [1]

  • Dissolve the isolated Phenyl Carbamate (1.0 equiv) in DMSO (dimethyl sulfoxide) or Acetonitrile .

    • Why DMSO? It accelerates the displacement reaction via dipole-dipole interactions and solubilizes the urea product.[1]

  • Add the Partner Amine (

    
    )  (1.2 equiv) and Triethylamine  (TEA) (2.0 equiv).
    
  • Heat to 60–80°C for 4–16 hours.

  • Workup: Pour into water. The urea product usually precipitates. Filter and wash with water to remove the phenol byproduct.

Method C: CDI Mediated Coupling (The "Green Route")

Best for: One-pot synthesis when avoiding chlorinated reagents.[1]

Protocol:

  • Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in anhydrous DCM or DMF .

  • Add the Partner Amine (

    
    )  (1.0 equiv) at 0°C. Stir for 1 hour to form the Acyl Imidazole intermediate.
    
    • Note: Activate the aliphatic amine first; it reacts faster with CDI than the aniline.

  • Add the Aminobenzoyl-Piperazine (1.0 equiv).

  • Stir at RT overnight. If conversion is low, heat to 50°C.

  • Workup: Wash with water and brine. Purification by column chromatography is usually required to remove imidazole byproducts.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Solvent Selection THF (Method B, Step 1) DMSO (Method B, Step 2)THF minimizes side reactions during activation.[1] DMSO promotes the nucleophilic attack in the second step and maintains solubility.
Temperature 0°C for Activation 60°C for Urea FormationLow temp prevents bis-acylation (symmetric urea).[1] Heat is required to displace the phenol/imidazole leaving group with the aniline.
Stoichiometry 1.05 equiv ElectrophileExcess electrophile ensures complete consumption of the limiting amine but minimizes purification burden.
Water Content <0.1% (Anhydrous)Water competes with amines for the isocyanate/CDI, forming carbamic acid -> aniline -> symmetric urea impurity.[1]

Common Failure Mode: The "Insolubility Trap" Urea derivatives are notorious for "crashing out" of reaction mixtures.

  • Symptom:[1][3][4][5][6][7] Reaction stalls at 50% conversion; thick slurry forms.

  • Fix: Switch solvent to DMF or NMP. If using DCM, add a co-solvent like THF. Ensure vigorous stirring (overhead stirrer for scale-up).

Mechanistic Visualization: Phenyl Chloroformate Route

The following diagram illustrates the stepwise activation and displacement mechanism, highlighting the stable intermediate that makes Method B so reliable.

ReactionMechanism Aniline Aminobenzoyl-Piperazine (Nucleophile 1) Carbamate Phenyl Carbamate Intermediate (Stable, Isolable) Aniline->Carbamate Step 1: Activation (THF, Pyridine, 0°C) PhOCOCl Phenyl Chloroformate (Electrophile) PhOCOCl->Carbamate Urea Final Piperazine Urea Derivative Carbamate->Urea Step 2: Displacement (DMSO, 60°C) Phenol Phenol Byproduct (Remove via Base Wash) Carbamate->Phenol Amine2 Partner Amine (R-NH2) (Nucleophile 2) Amine2->Urea

Figure 2: Stepwise mechanism for Phenyl Chloroformate mediated urea synthesis.[1]

References

  • General Urea Synthesis via Phenyl Chloroformate

    • Thavonekham, B. (1997). "A Simple Method for the Synthesis of N,N'-Unsymmetrical Ureas." Synthesis.
    • Relevance: Establishes the foundational protocol for the carbamate intermedi
  • Medicinal Chemistry of Piperazine Ureas

    • Dumas, J., et al. (2004). "Synthesis and Pharmacological Characterization of the Potent and Orally Active RAF Inhibitor BAY 43-9006 (Sorafenib)." Drugs of the Future.
    • Relevance: Demonstrates the biological utility of the aryl-urea scaffold in kinase inhibition.
    • [1]

  • CDI Mediated Coupling

    • Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides).
    • Relevance: The classic reference for using CDI to activate amines without chlorin
  • Troubleshooting Urea Solubility

    • BenchChem Application Notes. "Troubleshooting common side products in urea synthesis."
    • Relevance: Practical advice on solvent selection (DMSO/DMF) for insoluble ureas.[5]

Sources

Application

Functionalization of the aniline group in Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

Abstract & Strategic Value This application note details the strategic functionalization of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (EABP). This molecule is not merely a building block; it is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This application note details the strategic functionalization of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (EABP). This molecule is not merely a building block; it is a privileged scaffold precursor . The ortho-aminobenzamide moiety serves as a pre-organized "turn" element, allowing for rapid access to quinazolin-4(3H)-ones —a bioactive core found in numerous kinase inhibitors (e.g., Idelalisib) and GPCR modulators.

Furthermore, the ethyl carbamate protecting group on the piperazine tail provides orthogonal stability, allowing aggressive functionalization of the aniline without compromising the solubilizing piperazine tail. This guide focuses on three high-value transformations: Oxidative Cyclization , Urea Formation , and Reductive Alkylation .

Chemical Analysis: The "Anthranilamide Effect"

Before attempting functionalization, researchers must understand the electronic environment of the primary amine in EABP.

  • Reduced Nucleophilicity: Unlike a standard aniline, the amine in EABP is ortho to an amide carbonyl. This creates an intramolecular hydrogen bond (N-H[1]···O=C) and an electron-withdrawing inductive effect (-I).

  • Consequence: The amine is less nucleophilic than standard aniline. Standard alkylations often fail or require forcing conditions.

  • The Advantage: This specific geometry pre-organizes the molecule for cyclodehydration reactions , making it an ideal substrate for heterocycle formation.

Reaction Landscape Visualization

ReactionLandscape Fig 1. Divergent synthesis pathways from the EABP scaffold. EABP Ethyl 4-(2-aminobenzoyl) piperazine-1-carboxylate (EABP) Quin Quinazolin-4(3H)-ones (Kinase Inhibitors) EABP->Quin Aldehydes + Oxidant (Cyclization) Urea N,N'-Diaryl Ureas (Type II Kinase Binders) EABP->Urea Isocyanates (Addition) SecAmine N-Alkylated Derivatives (Solubility Tuning) EABP->SecAmine Ketones + Reductant (Reductive Amination)

Application 1: Oxidative Cyclization to Quinazolin-4(3H)-ones

Target: Synthesis of 2-substituted quinazolinones. Mechanism: Condensation followed by oxidative dehydrogenation.[2] Why this method: Traditional methods require refluxing in high-boiling solvents (nitrobenzene) or strong acids. The protocol below uses Iodine (


)  as a mild Lewis acid and oxidant, preserving the ethyl carbamate group.
Protocol A: Iodine-Mediated One-Pot Cyclization

Reagents:

  • Substrate: EABP (1.0 equiv)

  • Aldehyde (R-CHO): 1.2 equiv (Aromatic or Aliphatic)

  • Catalyst/Oxidant: Iodine (

    
    , 20 mol%)
    
  • Co-oxidant: tert-Butyl hydroperoxide (TBHP, 2.0 equiv, 70% aq.)

  • Solvent: Acetonitrile (MeCN) or DMSO

Step-by-Step Methodology:

  • Charge: In a sealed tube or round-bottom flask, dissolve EABP (1 mmol) and the target aldehyde (1.2 mmol) in MeCN (5 mL).

  • Catalyst Addition: Add molecular Iodine (0.2 mmol). Stir at room temperature for 10 minutes. Observation: Solution turns dark brown.

  • Oxidant Addition: Add TBHP (2.0 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Self-Validation Check: Monitor TLC/LCMS. The starting material amine peak (broad singlet ~5.5 ppm in DMSO-d6) must disappear. A new downfield signal (>8.0 ppm) corresponding to the quinazolinone C2-proton may appear if

      
      , otherwise check for M-2 mass (dihydro intermediate) vs M-4 mass (aromatized product).
      
  • Quench: Cool to RT. Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine. Observation: Color changes from dark brown to pale yellow/clear.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Mechanistic Pathway:

QuinazolinoneMech Fig 2. Mechanistic cascade for Iodine-mediated cyclization. Step1 1. Imine Formation (Schiff Base) Step2 2. Intramolecular Cyclization (Amide N attacks Imine C) Step1->Step2 - H2O Step3 3. Dihydroquinazolinone Intermediate Step2->Step3 Step4 4. Oxidative Dehydrogenation (I2 / TBHP) Step3->Step4 - 2H Final 2-Substituted Quinazolin-4(3H)-one Step4->Final

Application 2: Urea Synthesis (Kinase Inhibitor Motifs)

Target: N,N'-Diaryl ureas (Common in Type II kinase inhibitors like Sorafenib). Challenge: The reduced nucleophilicity of the aniline requires activation of the coupling partner or catalysis.

Protocol B: Base-Promoted Isocyanate Coupling

Reagents:

  • Substrate: EABP (1.0 equiv)

  • Isocyanate (R-N=C=O): 1.1 equiv

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • Solvent: Anhydrous DCM or THF

Step-by-Step Methodology:

  • Preparation: Dissolve EABP (1 mmol) in anhydrous DCM (10 mL) under Nitrogen atmosphere.

  • Activation: Add

    
     (1.5 mmol). The base serves to scavenge any acidic impurities and slightly enhance the nucleophilicity of the aniline via H-bond disruption.
    
  • Addition: Add the isocyanate dropwise at 0°C .

    • Critical Note: If the isocyanate is solid, dissolve it in minimal DCM first.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Troubleshooting: If reaction is sluggish (due to electron-poor isocyanate), refluxing in THF (60°C) is permitted. The ethyl carbamate is stable up to 100°C in neutral/basic conditions.

  • Workup: The product often precipitates out of DCM. Filter the solid and wash with cold ether. If no precipitate, wash reaction mixture with 1N HCl (to remove unreacted amine/base) followed by saturated

    
    .
    

Application 3: Reductive Alkylation (Solubility Tuning)

Target: Secondary amines. Rationale: Alkylating the aniline can adjust the pKa and lipophilicity (LogD) of the final drug candidate.

Protocol C: Borohydride Reduction

Reagents:

  • Substrate: EABP (1.0 equiv)

  • Aldehyde/Ketone: 1.5 equiv

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Methodology:

  • Imine Formation: Mix EABP and aldehyde in DCE. Add AcOH. Stir for 1 hour.

    • Note: The "Anthranilamide Effect" makes imine formation slower. Do not skip the pre-stirring step.

  • Reduction: Add STAB in one portion. Stir at RT for 16 hours.

  • Validation: Check for the disappearance of the aldehyde peak in NMR/LCMS.

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 30 mins to decompose boron complexes.
    

Summary of Reaction Parameters

ParameterCyclization (Quinazolinone)Urea FormationReductive Alkylation
Primary Reagent Aldehyde +

/TBHP
IsocyanateAldehyde + STAB
Key Intermediate Schiff Base (Imine)Carbamoyl intermediateIminium Ion
Temperature 80°C (Heat required)0°C

RT
RT
Solvent Choice MeCN, DMSODCM, THFDCE, THF
Carbamate Stability High (Stable to oxidation)High (Stable to base)High (Stable to reduction)
Critical Control Quench

with Thiosulfate
Anhydrous conditionsAcid catalyst (AcOH) essential

References

  • Synthesis of Quinazolinones via Oxidative Cyclization

    • Wang, Z., et al. "Iodine-catalyzed oxidative cyclization of 2-aminobenzamides with aldehydes." Organic Letters, 2010.[3]

  • Reactivity of Anthranilamides

    • Organic Chemistry Portal. "Synthesis of Quinazolinones."

  • Ruthenium-Catalyzed Dehydrogenative Coupling

    • Arachchige, P. T. K., & Yi, C. S.[3] "Ruthenium-Catalyzed Dehydrogenative Coupling of 2-Aminobenzamides." Organic Letters, 2019.[3]

  • Green Chemistry Approaches

    • RSC Advances.[4] "Aerobic photooxidative synthesis of 2-aryl-4-quinazolinones."

Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for all reagents, particularly Iodine and TBHP, before experimentation.

Sources

Method

Application Notes and Protocols: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate for High-Throughput Screening Libraries

Introduction High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify starting points for novel therapeutics.[1][2] The quality and d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify starting points for novel therapeutics.[1][2] The quality and diversity of the compound library are critical determinants of an HTS campaign's success.[3][4] Central to the construction of effective screening libraries is the inclusion of molecules built around "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity.[5]

This guide focuses on Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate , a compound that merges two such privileged structures: the piperazine ring and the anthranilic acid moiety. The piperazine scaffold is a ubiquitous feature in drugs targeting the central nervous system (CNS), kinase inhibitors, and G-protein coupled receptor (GPCR) modulators due to its favorable physicochemical properties and synthetic tractability.[6][7] Similarly, anthranilic acid derivatives are recognized as versatile pharmacophores in the development of pharmaceuticals for a wide range of diseases, including cancer and inflammatory conditions.[8]

The combination of these two scaffolds suggests that Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate possesses a high potential for biological activity, making it a valuable addition to HTS libraries. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation and utilization of this compound in screening campaigns. We will cover compound characteristics, library preparation, and detailed protocols for two common HTS assay formats: a cell-based GPCR calcium flux assay and a biochemical kinase inhibition assay.

Compound Information: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

This molecule combines the structural features of anthranilic acid, a known precursor to various bioactive heterocycles, and a piperazine-1-carboxylate core, a common motif in CNS-active agents.[6][9] This structural arrangement provides a unique three-dimensional shape and a distribution of hydrogen bond donors and acceptors that may facilitate interactions with a diverse range of biological targets.

Chemical Structure:

Physicochemical Properties (Predicted & Estimated):

The following table summarizes key physicochemical properties, which are crucial for assay development and interpretation of screening data. These values are estimated based on the properties of structurally similar compounds and computational models.

PropertyPredicted ValueSignificance in HTS
Molecular Formula C₁₄H₁₉N₃O₃-
Molecular Weight 277.32 g/mol Influences solubility and membrane permeability.
logP ~1.5 - 3.1Affects solubility, cell permeability, and potential for non-specific binding.[5][10]
Topological Polar Surface Area (TPSA) ~58.8 ŲPredicts transport properties, including blood-brain barrier penetration.[10]
Hydrogen Bond Donors 1Potential for specific interactions with target proteins.[10]
Hydrogen Bond Acceptors 4Potential for specific interactions with target proteins.[10]
Rotatable Bonds 2Contributes to conformational flexibility, allowing adaptation to different binding pockets.[10]
pKa (Basic) ~7.5 - 8.5Influences ionization state at physiological pH, affecting solubility and target engagement.
Aqueous Solubility Low to moderateCritical for avoiding compound precipitation in aqueous assay buffers.
Synthesis Route

The synthesis of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate can be achieved through a standard amidation reaction. A plausible synthetic route involves the coupling of an activated anthranilic acid derivative (such as isatoic anhydride or an acyl chloride) with ethyl piperazine-1-carboxylate. This method is a common strategy for generating libraries of related analogs.[4][11]

Part 1: Compound Management and Library Preparation

Proper handling and preparation of screening compounds are paramount to ensure the integrity and reproducibility of HTS data.[12] This section outlines the protocol for creating a master stock solution and subsequent assay-ready plates.

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the standard solvent for HTS compound libraries due to its high solubilizing power and compatibility with most assay formats at low final concentrations.[12]

Materials:

  • Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate powder

  • Anhydrous, high-purity DMSO[13]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 277.32 g/mol * 1000 mg/g = 2.77 mg

  • Weigh Compound: Accurately weigh approximately 2.77 mg of the compound and transfer it to a sterile microcentrifuge tube. For accuracy, it is often better to weigh a larger amount (e.g., 10 mg) and adjust the DMSO volume accordingly.[3]

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.[13]

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[12]

  • Storage: Aliquot the master stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers to prevent water absorption by the hygroscopic DMSO.[12]

Diagram: HTS Library Preparation Workflow

HTS_Library_Prep cluster_prep Compound Preparation cluster_plating Plating Workflow cluster_storage Storage A Weigh Compound Powder B Dissolve in 100% DMSO to create 10 mM Master Stock A->B C Aliquot Master Stock into Master Plates (e.g., 384-well) B->C D Create Intermediate Plates (Serial Dilution in DMSO) C->D Dilution E Generate Assay-Ready Plates (Acoustic Dispensing of nL volumes) D->E Dispensing F Store at -20°C or -80°C (Sealed to prevent moisture) E->F

Caption: Workflow for preparing HTS compound libraries.

Part 2: High-Throughput Screening Protocols

The dual privileged scaffold nature of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate suggests its potential activity against multiple target classes. We present two detailed, adaptable protocols for common HTS assays: a GPCR calcium flux assay and a kinase activity assay.

Protocol 2: Cell-Based GPCR Calcium Flux Assay (384-Well Format)

This assay is designed to identify compounds that modulate GPCRs coupled to the Gαq signaling pathway, which results in the release of intracellular calcium upon activation.[7][14]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target GPCR

  • Culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Assay plates (384-well, black-wall, clear-bottom)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8)[7]

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Known agonist for the target GPCR (positive control)

  • Assay-ready plates with Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding (Day 1):

    • Culture the GPCR-expressing cells to ~80-90% confluency.

    • Harvest the cells and seed them into the 384-well assay plates at a density of 10,000–20,000 cells per well in 25 µL of culture medium.[14][15]

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading (Day 2):

    • Prepare the calcium dye-loading solution according to the manufacturer's protocol.

    • Add 25 µL of the dye-loading solution to each well of the cell plate (for a "no-wash" assay).[14]

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Assay Execution (FLIPR/FlexStation):

    • Set the instrument to read fluorescence kinetics (e.g., Excitation: 485 nm, Emission: 525 nm).

    • Place the cell plate and the assay-ready compound plate into the instrument.

    • For Antagonist Screening:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • First Addition: The instrument adds the test compound (e.g., 12.5 µL of 4x concentrated solution) to the wells. Incubate for a predefined period (e.g., 15-30 minutes).

      • Second Addition: Add the known agonist at a concentration that elicits ~80% of the maximal response (EC₈₀).

      • Record the fluorescence signal for 2-3 minutes post-agonist addition.

    • For Agonist Screening:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Single Addition: Add the test compound and immediately record the fluorescence signal for 2-3 minutes.[7]

Protocol 3: Biochemical Kinase Assay (ADP-Glo™, 384-Well Format)

The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[16][17] It is a robust and widely used format for HTS.[18]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase buffer (e.g., HEPES, MgCl₂, DTT)

  • ATP solution at a concentration near the Kₘ for the target kinase

  • Assay-ready plates with Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction (5 µL total volume):

    • To the wells of a 384-well white plate, add the following components in this order:

      • 2.5 µL of 2x kinase/substrate mix in kinase buffer.

      • 2.5 µL of 2x test compound/ATP mix in kinase buffer.

    • Controls: Include wells for "no enzyme" (negative control) and "vehicle only" (positive control, 100% activity).

    • Incubate the reaction at room temperature for 1 hour.[19]

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[17]

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[16]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[17]

    • Incubate at room temperature for 30-60 minutes to convert the ADP produced to ATP and generate a luminescent signal.[16]

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Part 3: Data Analysis and Hit Validation

Rigorous data analysis and a systematic hit validation cascade are essential to eliminate false positives and identify genuine, promising compounds for further study.[20][21]

Data Quality Control and Hit Identification

Plate QC and Normalization: The quality of each assay plate should be assessed using statistical parameters like the Z'-factor, which measures the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[22]

  • Z'-Factor Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation and μ is the mean of the positive and negative controls)

Raw data from each plate should be normalized to account for plate-to-plate variability. A common method is to calculate the percent inhibition for each compound relative to the on-plate controls:

  • Percent Inhibition Formula: % Inhibition = 100 * (1 - (Signal_compound - μ_neg) / (μ_pos - μ_neg))

Hit Selection: A "hit" is typically defined as a compound that produces a response exceeding a certain threshold, often based on the standard deviation of the sample population (e.g., a Z-score of >3 or <-3).[23][24][25]

Diagram: Hit Triage and Validation Workflow

Hit_Validation cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_triaging Hit Triage & Validation cluster_progression Lead Generation A HTS at Single Concentration (e.g., 10 µM) B Re-test Primary Hits in Concentration-Response A->B Identify Primary Hits C Calculate IC₅₀/EC₅₀ Values B->C D Orthogonal & Counter-Screens (Remove false positives) C->D Confirm Potency E Assess for PAINS & Aggregation D->E F Initial SAR by Analog Analysis E->F G Validated Hits Progress to Lead Optimization F->G Select Hit Series

Caption: A typical workflow for hit validation after primary HTS.

Troubleshooting Common HTS Issues
IssuePotential Cause(s)Recommended Action(s)
High False-Positive Rate - Compound autofluorescence or quenching.[26] - Compound aggregation at high concentrations.[8] - Direct inhibition of reporter enzyme (e.g., luciferase).[26]- Run a counter-screen without the primary target to check for assay interference. - Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[26]
Poor Z'-Factor (<0.5) - Reagent instability or improper mixing. - Inconsistent cell seeding. - High variability in control wells.- Re-optimize assay parameters (reagent concentrations, incubation times). - Ensure proper automated liquid handling and mixing steps. - Validate cell health and seeding density.
Edge Effects on Plates - Uneven temperature or evaporation during incubation.- Use plates with lids and ensure a humidified incubator. - Avoid using the outer wells or use them for controls only.
Compound Precipitation - Poor solubility of the compound in aqueous assay buffer.- Visually inspect plates for precipitates. - Reduce the final assay concentration of the compound. - Perform serial dilutions in 100% DMSO before the final dilution into aqueous buffer.[12]

Conclusion

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate represents a high-value chemical asset for inclusion in HTS libraries. Its foundation on two well-established privileged scaffolds provides a strong rationale for its potential to interact with a wide array of therapeutically relevant targets. By employing robust compound management practices, carefully designed screening assays, and a rigorous data analysis and hit validation workflow, researchers can effectively leverage this compound to uncover novel biological activities. The protocols and guidelines presented herein offer a comprehensive framework to facilitate the successful integration of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate into drug discovery campaigns, ultimately accelerating the identification of new lead compounds.

References

  • BenchChem. (2025). Troubleshooting assay interference in Fenticonazole high-throughput screening.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • BenchChem. (2025).
  • Merck Millipore. (n.d.).
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016, September 20).
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Pelago Bioscience. (n.d.).
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
  • Angio-Proteomie. (n.d.). GPCR Activity Assay Protocol (Aequorin-GFP System).
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • On HTS: Hit Selection. (2024, January 4). Science and Technology of Assay Development.
  • Data analysis approaches in high throughput screening. (2014, April 8).
  • Rank ordering plate data facilitates data visualization and normalization in high throughput screening. (n.d.). PMC.
  • BenchChem. (2025). Application Note: High-Throughput Screening of CCR4 Antagonists Using a Calcium Flux Assay.
  • ADP Glo Protocol. (n.d.).
  • CDD Support. (2026, February 9).
  • Assay Interference by Aggregation - Assay Guidance Manual. (2017, July 26). NCBI Bookshelf.
  • Carna Bio USA Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
  • BenchChem. (2025). Application Note and Protocol: Preparation of MAX-10181 Stock Solution in DMSO.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). NCBI.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits.
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PMC.
  • Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review.
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • How can I accurately prepare a 10 mM drug stock solution?. (2015, June 4).
  • ChemScene. (n.d.). 16154-70-4 | Ethyl 4-(4-aminophenyl)
  • EPA. (2025, October 15). Ethyl 4-((2-nitrophenyl)amino)
  • Synthesis of heterocycles from anthranilic acid and its derivatives. (2024, September 2). Karolinska Institutet.
  • Making stock solution in DMSO: how to autom
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. (2011, October).
  • Ethyl 4-[(E)-(2-hydroxybenzylidene)
  • CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. (n.d.).
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025, July 3). MDPI.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Chapter 2: Considerations Related to Small-molecule Screening Collections. (2016). The Royal Society of Chemistry.

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Benzoyl Piperazine Carbamates

Introduction: Accelerating Drug Discovery with Microwave Chemistry The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Drug Discovery with Microwave Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antipsychotic properties.[1] The functionalization of the piperazine nucleus, particularly the introduction of benzoyl and carbamate moieties, has been a fruitful strategy for the development of novel therapeutic agents.[2][3] Carbamates, in particular, are recognized for their ability to modulate the biological and pharmacokinetic properties of parent molecules and are integral to the structure of many approved drugs.

Traditionally, the synthesis of benzoyl piperazine carbamates involves multi-step procedures with long reaction times, often requiring harsh conditions and leading to the formation of undesirable byproducts.[4][5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a green, efficient, and rapid alternative to conventional heating methods.[6][7][8] Microwave energy directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[6][9][10]

This application note provides a comprehensive guide to the microwave-assisted synthesis of benzoyl piperazine carbamates, designed for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanisms, provide detailed, step-by-step protocols, and offer insights into the optimization of this powerful synthetic methodology.

The Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of benzoyl piperazine carbamates can be efficiently achieved in a two-step sequence, which can often be performed in a "one-pot" fashion under microwave irradiation, minimizing purification of intermediates. The general strategy involves:

  • Selective Mono-N-acylation of Piperazine: The first step is the reaction of piperazine with benzoyl chloride to form 1-benzoylpiperazine. A key challenge here is to prevent the formation of the disubstituted byproduct, 1,4-dibenzoylpiperazine.[1][11]

  • Carbamate Formation: The second step involves the reaction of the secondary amine of 1-benzoylpiperazine with a suitable reagent to form the carbamate linkage.

Microwave irradiation is instrumental in accelerating both of these reaction steps, often reducing reaction times from hours to mere minutes.

Reaction Mechanisms: The Driving Force of the Synthesis

Part 1: Microwave-Assisted Mono-N-Acylation of Piperazine

The N-acylation of piperazine with benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism.[1]

G cluster_reactants Reactants cluster_products Products piperazine Piperazine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate piperazine->tetrahedral_intermediate Nucleophilic Attack benzoyl_chloride Benzoyl Chloride (Electrophile) benzoyl_chloride->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Chloride Elimination product 1-Benzoylpiperazine protonated_amide->product Deprotonation HCl HCl (byproduct) protonated_amide->HCl Salt Base-HCl Salt HCl->Salt Base Base (e.g., Pyridine) Base->product Base->Salt

Diagram: Nucleophilic Acyl Substitution Mechanism

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the electrophilic carbonyl carbon of benzoyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the newly formed ammonium ion to yield the neutral 1-benzoylpiperazine and the hydrochloride salt of the base.[3]

Controlling Selectivity: To favor mono-acylation, an excess of piperazine can be used. However, a more elegant approach under microwave conditions is the in situ mono-protonation of piperazine. By using one equivalent of an acid, one of the nitrogen atoms is protonated and rendered non-nucleophilic, directing the acylation to the free secondary amine.[4][5]

Part 2: Microwave-Assisted Carbamate Formation

The formation of the carbamate can be achieved through various reagents. A common and efficient method involves the reaction with an isocyanate .

G cluster_reactants Reactants cluster_products Product benzoylpiperazine 1-Benzoylpiperazine (Nucleophile) zwitterionic_intermediate Zwitterionic Intermediate benzoylpiperazine->zwitterionic_intermediate Nucleophilic Attack isocyanate Isocyanate (R-N=C=O) isocyanate->zwitterionic_intermediate carbamate_product Benzoyl Piperazine Carbamate zwitterionic_intermediate->carbamate_product Proton Transfer

Diagram: Carbamate Formation from Isocyanate

  • Nucleophilic Attack: The remaining secondary amine of 1-benzoylpiperazine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate.

  • Formation of a Zwitterionic Intermediate: This results in the formation of a zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular proton transfer from the nitrogen to the oxygen atom yields the stable carbamate product.

Microwave irradiation significantly accelerates this reaction, often allowing it to proceed to completion in minutes without the need for a catalyst.[2]

Experimental Protocols

Materials and Equipment
  • Microwave Reactor: A dedicated single-mode microwave reactor capable of controlling temperature, pressure, and irradiation time is recommended.

  • Reagents: Piperazine, benzoyl chloride, various isocyanates (e.g., phenyl isocyanate, substituted phenyl isocyanates), pyridine (or other suitable base), and solvents (e.g., dichloromethane, ethanol). All reagents should be of high purity.

  • Glassware: Microwave-safe reaction vials with caps and stir bars.

  • Purification: Silica gel for column chromatography, and appropriate solvents for elution.

  • Analytical Instruments: TLC plates, NMR spectrometer, and mass spectrometer for product characterization.

Protocol 1: Microwave-Assisted Synthesis of 1-Benzoylpiperazine

This protocol is adapted from general procedures for N-acylation of amines under microwave irradiation.[3][12]

G start Start step1 Dissolve piperazine and pyridine in dichloromethane in a microwave vial. start->step1 step2 Add benzoyl chloride dropwise with stirring. step1->step2 step3 Seal the vial and place it in the microwave reactor. step2->step3 step4 Irradiate at 100-120°C for 5-15 minutes. step3->step4 step5 Cool the reaction mixture. step4->step5 step6 Perform aqueous work-up. step5->step6 step7 Purify by column chromatography. step6->step7 end Obtain pure 1-benzoylpiperazine step7->end

Diagram: Workflow for 1-Benzoylpiperazine Synthesis

Step-by-Step Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve piperazine (2.0 mmol, 172 mg) and pyridine (1.1 mmol, 87 mg) in 3 mL of anhydrous dichloromethane.

  • To this solution, add benzoyl chloride (1.0 mmol, 141 mg) dropwise with constant stirring.

  • Seal the vial and place it in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100-120°C for 5-15 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 1-benzoylpiperazine.

Protocol 2: Microwave-Assisted Synthesis of Benzoyl Piperazine Carbamates

This protocol outlines the reaction of 1-benzoylpiperazine with an isocyanate.[2]

G start Start step1 Dissolve 1-benzoylpiperazine in a suitable solvent (e.g., ethanol) in a microwave vial. start->step1 step2 Add the isocyanate (1.05 eq). step1->step2 step3 Seal the vial and place it in the microwave reactor. step2->step3 step4 Irradiate at 80-100°C for 2-10 minutes. step3->step4 step5 Cool the reaction mixture. step4->step5 step6 Concentrate the solvent. step5->step6 step7 Purify by recrystallization or column chromatography. step6->step7 end Obtain pure benzoyl piperazine carbamate step7->end

Diagram: Workflow for Carbamate Synthesis

Step-by-Step Procedure:

  • In a 10 mL microwave reaction vial, dissolve 1-benzoylpiperazine (1.0 mmol, 190 mg) in 3 mL of a suitable solvent such as ethanol or dichloromethane.

  • Add the desired isocyanate (e.g., phenyl isocyanate, 1.05 mmol, 125 mg).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 80-100°C for 2-10 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography if necessary.

Data Presentation: Representative Results

The following table summarizes typical results for the microwave-assisted synthesis of benzoyl piperazine carbamates, demonstrating the efficiency of this methodology.

EntryBenzoyl Chloride DerivativeIsocyanate DerivativeMicrowave Temp. (°C)Microwave Time (min)Yield (%)Reference
1Benzoyl chloridePhenyl isocyanate100-1205-15 (Step 1)>90[8][12]
80-1002-10 (Step 2)[2]
24-Chlorobenzoyl chloridePhenyl isocyanate100-1205-15 (Step 1)>90[8][12]
80-1002-10 (Step 2)[2]
34-Methoxybenzoyl chloridePhenyl isocyanate100-1205-15 (Step 1)>90[8][12]
80-1002-10 (Step 2)[2]
4Benzoyl chloride4-Chlorophenyl isocyanate100-1205-15 (Step 1)>90[8][12]
80-1002-10 (Step 2)[2]

Note: Yields are for the isolated, purified products.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of 1-benzoylpiperazine Formation of di-substituted byproduct.Use an excess of piperazine or employ the in situ mono-protonation strategy.[4][5] Optimize microwave temperature and time to minimize side reactions.
Incomplete reaction Insufficient microwave power, temperature, or time.Gradually increase the microwave power, temperature, and/or reaction time. Ensure the solvent is appropriate for microwave heating.
Formation of byproducts Decomposition at high temperatures.Lower the reaction temperature and extend the reaction time if necessary. Use a less polar solvent to reduce the heating rate.
Difficulty in purification Presence of unreacted starting materials or closely related byproducts.Optimize the reaction conditions to drive the reaction to completion. Employ a more efficient purification technique, such as preparative HPLC.

Safety Precautions

  • Microwave-assisted reactions should always be conducted in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzoyl chloride and isocyanates are corrosive and lachrymatory; handle with care.

  • Ensure that the reaction vials are properly sealed to prevent leakage under pressure.

  • Never exceed the recommended pressure and temperature limits of the microwave reactor and vials.

Conclusion

The microwave-assisted synthesis of benzoyl piperazine carbamates offers a rapid, efficient, and environmentally friendly alternative to conventional synthetic methods.[6][7] By leveraging the principles of microwave chemistry, researchers can significantly accelerate the synthesis of these important scaffolds, thereby streamlining the drug discovery and development process. The protocols and insights provided in this application note serve as a valuable resource for scientists seeking to harness the power of microwave technology in their synthetic endeavors.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • An efficient and environmentally friendly method for the synthesis of cellulose carbamate by microwave heating. (2009). PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Center for Biotechnology Information. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). ResearchGate. [Link]

  • Synthesis of Some Unique Carbamate Derivatives bearing 2-Furoyl-1-piperazine as a Valuable Therapeutic Agents. (2017). PubMed. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI. [Link]

  • Piperazine ranks as the third most common nitrogen heterocycle in drug discovery. (2021). MDPI. [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). University of Toronto. [Link]

  • Microwave-Assisted Amination from Aryl Triflates without Base and Catalyst. (2004). Organic Letters. [Link]

  • PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. (n.d.). National Center for Biotechnology Information. [Link]

  • A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. (n.d.). Advion, Inc.. [Link]

  • Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. (n.d.). SAGE Journals. [Link]

  • Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. (2025). ResearchGate. [Link]

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. (2008). Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Solvent Selection and Assay Preparation for Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

Target Audience: Researchers, cell biologists, and drug development professionals Application: In vitro cell-based assays (viability, proliferation, signaling) Executive Summary The transition of a synthetic organic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, cell biologists, and drug development professionals Application: In vitro cell-based assays (viability, proliferation, signaling)

Executive Summary

The transition of a synthetic organic compound from a dry powder to a biologically active solute in an aqueous cell culture system is a critical juncture in drug discovery. Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (MW: 277.32 g/mol ) is a structurally complex building block featuring a hydrophobic piperazine-carboxylate core paired with a polar primary amine. This dual nature presents specific solubility challenges.

This application note provides a comprehensive, self-validating protocol for selecting the optimal solvent, preparing stable stock solutions, and executing cell treatments without inducing solvent-mediated cytotoxicity or compound precipitation.

Physicochemical Profiling & Solvent Rationale

To ensure scientific integrity in cell assays, the solvent must fully dissolve the compound at high concentrations (to minimize final solvent volume) without reacting with the solute or the biological system.

  • The Hydrophobic Core: The piperazine ring and the ethyl carboxylate moiety drive the compound's hydrophobicity, rendering it practically insoluble in pure water or standard phosphate-buffered saline (PBS).

  • The Polar Moieties: The primary amine (-NH2) and carbonyl groups act as hydrogen bond donors and acceptors.

Why Dimethyl Sulfoxide (DMSO) is the Gold Standard: DMSO is a highly polar, aprotic solvent that effectively solvates both the hydrophobic and hydrophilic regions of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate. Unlike protic solvents (like ethanol or methanol), DMSO disrupts the crystalline lattice of the powder without donating protons that could alter the ionization state of the primary amine.

However, DMSO is not biologically inert. Research demonstrates that DMSO concentrations above 0.1% to 0.5% (v/v) can induce time- and dose-dependent cytotoxicity, alter gene expression, and cause mitochondrial swelling in various cell lines[1],[2]. In human leukemic cell lines, DMSO concentrations ≥2% significantly diminish cell proliferation and viability after 24 hours. Therefore, the experimental design must strictly limit the final DMSO concentration to ≤0.1%.

Solvent Selection Matrix

The following table summarizes the quantitative parameters for selecting a primary solvent for this compound:

SolventSolubilizing CapacityRecommended Stock Conc.Max Final Assay Conc. (v/v)Cytotoxicity RiskCausality / Notes
Anhydrous DMSO Excellent (>50 mM)10 mM – 50 mM≤ 0.1% Low at <0.1%Optimal. Fully solvates the compound. Must be anhydrous to prevent water-induced degradation.
DMF Good (~20 mM)10 mM≤ 0.1%Moderate to HighAlternative if DMSO interferes with specific assay readouts, but generally more toxic to primary cells.
Ethanol (100%) Poor to Moderate< 5 mM≤ 0.5%ModerateEthanol exhibits rapid, concentration-dependent cytotoxicity and interacts with metabolic proteins[3].
Water / PBS InsolubleN/AN/ANoneThe hydrophobic piperazine-carboxylate core prevents aqueous solvation.

Experimental Workflow Visualization

To prevent "solvent crash-out" (the Ouzo effect)—where a hydrophobic compound precipitates instantly when a high-concentration DMSO stock is added directly to aqueous media—an intermediate dilution step is mandatory.

G A Dry Powder Ethyl 4-(2-aminobenzoyl) piperazine-1-carboxylate B Master Stock (10 mM in 100% DMSO) A->B Dissolve in Anhydrous DMSO C Intermediate Dilution (100X in Culture Media) B->C Dilute 1:100 in Aqueous Media D Final Assay Plate (Target Conc. + 0.1% DMSO) C->D Dilute 1:10 in Cell Culture

Workflow for dissolving and diluting compound stocks to maintain <0.1% DMSO in cell assays.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system . By incorporating strict vehicle controls and intermediate dilutions, you isolate the biological effect of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate from solvent artifacts.

Protocol A: Preparation of a 10 mM Master Stock Solution

Causality Check: Using anhydrous DMSO is critical. Standard benchtop DMSO absorbs atmospheric moisture, which prematurely introduces water to the solvation environment, reducing the solubility limit and causing micro-precipitations that ruin assay reproducibility.

Materials:

  • Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate powder (MW: 277.32 g/mol )

  • Anhydrous DMSO (≥99.9% purity, sealed under argon)

  • Amber glass vials (to prevent UV degradation)

  • Analytical balance & positive displacement pipettes

Steps:

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Weighing: Accurately weigh 2.77 mg of the compound into an amber glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 10 mM Master Stock.

  • Agitation: Vortex gently for 30 seconds. If the solution is not completely clear, place the vial in a sonicating water bath at room temperature for 2–5 minutes.

  • Storage: Aliquot the solution into 50 µL volumes in tightly sealed, light-proof tubes. Store at -20°C. Note: Avoid repeated freeze-thaw cycles, which can cause the compound to permanently precipitate out of solution.

Protocol B: Serial Dilution and Cell Treatment

Causality Check: Directly pipetting 100% DMSO into a 96-well plate creates localized zones of extreme toxicity before diffusion occurs, lysing cells instantly. The intermediate dilution ensures the compound is pre-dispersed in a protein-rich aqueous environment (media containing FBS), which acts as a carrier to keep the hydrophobic compound in suspension.

Steps:

  • Thawing: Thaw a 50 µL aliquot of the 10 mM Master Stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (100X):

    • Prepare an intermediate stock by adding 10 µL of the 10 mM Master Stock to 990 µL of pre-warmed complete cell culture media.

    • This yields a 100 µM compound solution in 1% DMSO .

    • Self-Validation: Visually inspect this tube against a light source. If cloudiness appears, the compound has crashed out. (Remedy: Ensure the media is warmed to 37°C prior to addition, or lower the Master Stock concentration to 5 mM).

  • Vehicle Control Preparation:

    • In a separate tube, add 10 µL of pure anhydrous DMSO to 990 µL of complete media (yielding a 1% DMSO vehicle intermediate).

  • Final Assay Treatment (1X):

    • Assuming a 96-well plate with 90 µL of media/cells per well.

    • Add 10 µL of the 100 µM intermediate dilution to the test wells.

    • Final Well Conditions: 10 µM compound, 0.1% DMSO .

    • Add 10 µL of the Vehicle Control intermediate to the control wells.

    • Final Control Conditions: 0 µM compound, 0.1% DMSO .

Mechanistic Troubleshooting

  • Issue: The compound precipitates upon addition to the cell culture media.

    • Mechanism: The sudden shift in dielectric constant from pure DMSO to aqueous media forces the hydrophobic piperazine-carboxylate core out of solution.

    • Solution: Increase the concentration of fetal bovine serum (FBS) in the intermediate dilution step. Serum proteins (like albumin) bind to hydrophobic molecules, acting as biological surfactants that maintain solubility. Alternatively, warm the media to 37°C before adding the DMSO stock.

  • Issue: High variability in cell viability across replicate wells.

    • Mechanism: Inadequate mixing of the intermediate dilution, leading to unequal distribution of the DMSO/compound micro-emulsion.

    • Solution: Ensure thorough, gentle pipetting (trituration) during the intermediate dilution step. Do not vortex protein-containing media vigorously, as this causes foaming and protein denaturation.

References

  • Nikon Instruments Inc. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies." nikon.com. Available at:[Link]

  • Iranian Journal of Blood and Cancer. "Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines." ijbc.ir, June 15, 2017. Available at:[Link]

  • National Institutes of Health (PMC). "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." nih.gov, August 10, 2025. Available at:[Link]

  • PLOS One. "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes." plos.org, September 19, 2014. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate Synthesis

Target Molecule: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate CAS Registry Number: 925052-31-9 Primary Application: Key intermediate for DPP-4 inhibitors (e.g., Teneligliptin). Executive Summary The synthesis of Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate CAS Registry Number: 925052-31-9 Primary Application: Key intermediate for DPP-4 inhibitors (e.g., Teneligliptin).

Executive Summary

The synthesis of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate presents a classic chemoselectivity challenge: forming an amide bond between an aniline derivative and a secondary amine without inducing self-polymerization of the aniline.

While many researchers attempt direct coupling (EDC/HATU) of anthranilic acid, this often leads to suboptimal yields due to competitive dimerization. The industrial "Gold Standard" for this transformation is the Isatoic Anhydride route. This guide prioritizes that method while providing a fallback protocol for direct coupling.

Module 1: The Gold Standard (Isatoic Anhydride Route)

Recommendation: Use this route for yields >85% and simplified workup.

The Chemistry

The reaction utilizes Isatoic Anhydride as an activated, "masked" anthranilic acid. Upon nucleophilic attack by the secondary amine (Ethyl 1-piperazinecarboxylate), the ring opens, releasing CO₂ as the only byproduct. This drives the equilibrium forward and prevents the aniline nitrogen from acting as a nucleophile until the product is formed.

Workflow Visualization

IsatoicReaction Start Isatoic Anhydride (Solid) Mix Solvent Mixing (EtOH or DMF) Start->Mix Amine Ethyl 1-piperazinecarboxylate (Liquid/Soln) Amine->Mix Heat Reflux (80°C) Nucleophilic Attack Mix->Heat T > 60°C Inter Carbamic Acid Intermediate Heat->Inter Decarb Decarboxylation (-CO2 Gas) Inter->Decarb Driving Force Product Crude Product (Anthranilamide) Decarb->Product Cryst Crystallization (EtOH/Water) Product->Cryst

Figure 1: Reaction cascade for the ring-opening aminolysis of isatoic anhydride.

Optimized Protocol
  • Stoichiometry: 1.0 eq Isatoic Anhydride : 1.1 eq Ethyl 1-piperazinecarboxylate.

  • Solvent: Ethanol (Green/Process friendly) or DMF (if solubility is critical).

  • Catalyst: None usually required; 0.1 eq TEA or NaOH can accelerate kinetics if sluggish.

  • Procedure:

    • Suspend Isatoic Anhydride in Ethanol (10 volumes).

    • Add Ethyl 1-piperazinecarboxylate dropwise at room temperature.

    • Heat to reflux (78-80°C). Critical: Observe CO₂ evolution.

    • Maintain reflux for 3-5 hours until CO₂ cessation.

    • Workup: Cool to 0-5°C. The product often precipitates. If not, add water (anti-solvent) to induce crystallization.

Troubleshooting The Isatoic Route
IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Isatoic AnhydrideEnsure solvent is dry. If using aqueous conditions, increase amine excess to 1.5 eq to outcompete water.
Gummy Precipitate Impure starting material or rapid coolingRe-dissolve in hot EtOH, add seed crystal, and cool slowly (10°C/hour).
Incomplete Reaction Inactive AnhydrideCheck Isatoic Anhydride quality. It hydrolyzes to anthranilic acid over time. Test: It should be insoluble in acidic water but dissolve in base with gas evolution.
Dark Coloration Oxidation of aniline productPerform reaction under Nitrogen/Argon atmosphere. Add sodium metabisulfite (0.5 eq) during workup.

Module 2: The Alternative (Direct Coupling)

Recommendation: Use only if Isatoic Anhydride is unavailable.

The Challenge

Direct coupling of Anthranilic acid (2-aminobenzoic acid) with the piperazine derivative using EDC or HATU is risky. The free aniline amine (


) is nucleophilic.
  • Risk: The activated ester of anthranilic acid can react with the amine of another anthranilic acid molecule, forming dimers/oligomers.

Protocol Adjustment: The "Boc" Strategy

To guarantee high yield in a coupling scenario, you must protect the aniline.

  • Step 1: React Anthranilic acid with

    
    
    
    
    
    N-Boc-Anthranilic acid .
  • Step 2: Coupling.

    • Reagents: N-Boc-Anthranilic acid (1.0 eq), Piperazine derivative (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq).

    • Solvent: DMF or DCM.[1]

    • Time: 2 hours at RT.

  • Step 3: Deprotection.

    • Treat with TFA/DCM (1:4) or HCl/Dioxane.

    • Neutralize with

      
       to obtain the free base.
      

Note: This adds two steps but guarantees >90% purity compared to the "messy" direct coupling of the free amino acid.

Module 3: Purification & Isolation Logic

Achieving pharmaceutical-grade purity (>99%) requires specific isolation techniques.

Solvent Selection Guide
  • Reaction Solvent: Ethanol is preferred for the Isatoic route because the product is less soluble in cold ethanol than the starting materials.

  • Crystallization:

    • System A: Ethanol/Water (3:1). Dissolve hot in EtOH, add water until turbid, cool.

    • System B: Ethyl Acetate/Heptane. Good for removing non-polar impurities.

Diagnostic Decision Tree

Use this logic flow to determine your next step if the crude purity is low.

Troubleshooting Start Crude Purity Check (HPLC/TLC) IsAnthranilic Impurity: Anthranilic Acid (Hydrolysis Product)? Start->IsAnthranilic Peak at ~RT of SM IsDimer Impurity: Dimer/Oligomer? Start->IsDimer High MW Peak Action1 Wash with sat. NaHCO3 (Removes Acid) IsAnthranilic->Action1 Yes Action3 Check Reagent Water Content (Preventative) IsAnthranilic->Action3 Prevent Recurrence Action2 Recrystallize from EtOH (Dimer is less soluble) IsDimer->Action2 Yes

Figure 2: Purification logic flow based on impurity profile.

FAQ: Frequently Asked Questions

Q1: Can I use water as a solvent for the Isatoic Anhydride reaction? A: Yes, but with caveats. Isatoic anhydride reacts with amines faster than water, but hydrolysis is a competing reaction. If using water, use a surfactant (SDS) or ensure vigorous stirring, and use a slight excess of the amine (1.2 eq). This is often called "on-water" synthesis.

Q2: My reaction mixture turned solid during reflux. What happened? A: This is a good sign. The product, Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate, likely precipitated out as it formed. Add more ethanol to maintain stirring, then simply filter the solid upon cooling. This indicates high conversion.

Q3: Why is CO₂ evolution slow? A: Decarboxylation is the rate-limiting step. Ensure your temperature is >70°C. If using a lower boiling solvent (like DCM), the reaction will stall at the carbamic acid intermediate. Switch to Ethanol, Toluene, or DMF.

References

  • Review of Is

    • Title: Isatoic anhydride and its uses in organic synthesis.[2][3]

    • Source:Arkivoc, 2004.
    • URL:[Link]

  • Title: Process for the preparation of Teneligliptin and its intermediates (Patent WO2016181409).
  • Kinetic Studies

    • Title: Reactions of isatoic anhydride with amines: Kinetics and mechanism.[3]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][4]

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

Overview and Core Principles Welcome to the technical support guide for the purification of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate. Recrystallization is a powerful technique for purifying solid organic compound...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Core Principles

Welcome to the technical support guide for the purification of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures.[1][2] The fundamental principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent, followed by slow cooling to allow the formation of pure crystals, while impurities remain in the surrounding solution (mother liquor).[1][3][4]

This guide provides a structured, experience-based approach to developing a robust recrystallization protocol for this specific molecule, focusing on solvent selection, troubleshooting, and best practices.

Frequently Asked Questions (FAQs)

Q1: What makes choosing a solvent for this specific molecule challenging?

A: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate has a complex molecular structure with multiple functional groups: an aromatic amine, an amide (the benzoyl group), a carbamate (the ethyl carboxylate), and the piperazine ring. This combination results in moderate polarity and multiple sites for hydrogen bonding. The challenge lies in finding a solvent that is poor enough at room temperature but effective at high temperatures, a balance that can be delicate.[4]

Q2: Should I use a single solvent or a two-solvent system?

A: It is almost always preferable to find a suitable single solvent, as it simplifies the procedure and often yields better crystal quality.[5] However, if no single solvent provides the ideal solubility profile (sparingly soluble when cold, very soluble when hot), a two-solvent system is an excellent alternative.[6][7][8] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[5]

Q3: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common problem, especially with impure samples.[9]

  • Causality: The impurities can depress the melting point of your compound. When the solution cools, it becomes saturated while the temperature is still high enough for the impure compound to exist as a liquid.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% more volume) to slightly decrease the saturation temperature.[9][10] Allow the solution to cool much more slowly. If it persists, consider purifying the material by column chromatography first to remove the problematic impurities.[9]

Q4: No crystals are forming, even after the solution has cooled completely. What's wrong?

A: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[3][9]

  • Too Much Solvent: This is the most common error.[9] If the solution is too dilute, the solubility limit will not be reached upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[3][10] Allow it to cool again. Repeat until crystals form upon cooling.

  • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, and crystal growth has not been initiated.[9]

    • Solution 1 (Seeding): Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a nucleation site for crystal growth.[1][9]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod.[1][3][9] The microscopic scratches on the glass provide nucleation sites.

Systematic Solvent Selection Guide

Finding the ideal recrystallization solvent is an experimental process.[7] A systematic screening using small amounts of your crude product is the most efficient method.

Theoretical Solvent Analysis

Based on the structure of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate, we can predict suitable solvent classes. The molecule's polarity suggests that polar protic and polar aprotic solvents are good starting points.

Solvent ClassRecommended SolventsBoiling Point (°C)Rationale & Potential Issues
Polar Protic Ethanol, Isopropanol78, 82Rationale: Good potential for hydrogen bonding with the amine and carbonyls. Often provides a steep solubility curve.[4]
Issues: May be too good of a solvent, leading to low recovery. An ethanol/water mixture is a common and effective alternative.[6]
Polar Aprotic Acetone, Ethyl Acetate56, 77Rationale: Can dissolve the compound through dipole-dipole interactions without the strong solvation effects of alcohols.
Issues: Acetone's low boiling point can make it difficult to maintain a hot, saturated solution without significant evaporation.
Acetonitrile82Rationale: A versatile solvent with a convenient boiling point.
Aromatic Toluene111Rationale: Can be effective for moderately polar compounds. Its high boiling point allows for a wide temperature range.[11][12]
Issues: High boiling point can make it difficult to remove from the final product. Often used in a solvent pair with a non-polar solvent like hexanes or petroleum ether.[11][12]
Workflow for Solvent Screening

This workflow provides a logical progression for identifying the optimal solvent or solvent system for your compound.

Solvent_Screening_Workflow start Start: Crude Product (~10-20 mg per test) test_protic Test Polar Protic (e.g., Ethanol, IPA) start->test_protic test_aprotic Test Polar Aprotic (e.g., Ethyl Acetate, Acetone) start->test_aprotic test_other Test Other (e.g., Toluene) start->test_other dissolves_cold_protic Dissolves in Cold? test_protic->dissolves_cold_protic dissolves_cold_aprotic Dissolves in Cold? test_aprotic->dissolves_cold_aprotic dissolves_cold_other Dissolves in Cold? test_other->dissolves_cold_other dissolves_hot_protic Dissolves when Hot? dissolves_cold_protic->dissolves_hot_protic No bad_solvent Unsuitable Solvent (Try another or consider solvent pair) dissolves_cold_protic->bad_solvent Yes crystals_cool_protic Crystals Form on Cooling? dissolves_hot_protic->crystals_cool_protic Yes dissolves_hot_protic->bad_solvent No good_solvent GOOD CANDIDATE Proceed to Bulk Recrystallization crystals_cool_protic->good_solvent Yes (Abundant) crystals_cool_protic->bad_solvent No / Poor Yield dissolves_hot_aprotic Dissolves when Hot? dissolves_cold_aprotic->dissolves_hot_aprotic No dissolves_cold_aprotic->bad_solvent Yes crystals_cool_aprotic Crystals Form on Cooling? dissolves_hot_aprotic->crystals_cool_aprotic Yes dissolves_hot_aprotic->bad_solvent No crystals_cool_aprotic->good_solvent Yes (Abundant) crystals_cool_aprotic->bad_solvent No / Poor Yield dissolves_hot_other Dissolves when Hot? dissolves_cold_other->dissolves_hot_other No dissolves_cold_other->bad_solvent Yes crystals_cool_other Crystals Form on Cooling? dissolves_hot_other->crystals_cool_other Yes dissolves_hot_other->bad_solvent No crystals_cool_other->good_solvent Yes (Abundant) crystals_cool_other->bad_solvent No / Poor Yield

Caption: Workflow for systematic solvent screening.

Experimental Protocol: Solvent Screening
  • Place ~15 mg of crude Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate into a small test tube.

  • Add the first chosen solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop, up to ~0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[2][13]

  • If the solid does not dissolve, gently heat the test tube in a water bath or on a heating block. Continue to add the solvent dropwise until the solid just dissolves.[14] Record the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[3][4]

  • Evaluate: A good solvent will produce a large crop of crystals. A poor solvent will result in little to no crystal formation. Repeat this process for each candidate solvent.

Detailed Recrystallization Protocol (Single Solvent)

This protocol assumes a suitable single solvent (e.g., Ethanol) has been identified.

  • Dissolution: Place the crude solid in an Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume). Add a boiling chip or a magnetic stir bar. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid at the boiling point.[3][14] Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) or decolorizing carbon are present, they must be removed while the solution is hot to prevent premature crystallization.[1][15][16]

    • Causality: Premature crystallization during filtration will trap impurities and drastically reduce yield.[17]

    • Procedure: Use a pre-heated short-stemmed or stemless funnel with fluted filter paper.[15][16] Place the receiving Erlenmeyer flask on the heat source with a small amount of solvent boiling in it; the vapors will keep the funnel warm.[17] Pour the hot solution through the filter paper in portions.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4][15] Slow cooling is critical for the formation of large, pure crystals.[1][14] Rapid cooling traps impurities.

  • Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains dissolved impurities.[4][18]

  • Drying: Continue to draw air through the crystals on the filter for several minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.[4]

Troubleshooting Guide

This logic tree provides a quick diagnostic tool for common issues encountered during the recrystallization process.

Troubleshooting_Logic prob1 Problem: No Crystals Form cause1a Cause: Too much solvent used prob1->cause1a cause1b Cause: Solution is supersaturated prob1->cause1b prob2 Problem: Product 'Oils Out' cause2a Cause: Solution saturated above compound's melting point prob2->cause2a prob3 Problem: Very Low Yield cause3a Cause: Too much solvent used prob3->cause3a cause3b Cause: Premature crystallization during hot filtration prob3->cause3b cause3c Cause: Washing with too much or warm solvent prob3->cause3c prob4 Problem: Colored Crystals (Product should be white) cause4a Cause: Soluble colored impurities present prob4->cause4a sol1a Solution: Boil off excess solvent and cool again cause1a->sol1a sol1b Solution: 1. Scratch inner wall of flask 2. Add a seed crystal cause1b->sol1b sol2a Solution: Re-heat to dissolve oil, add more solvent (1-5%), and cool very slowly cause2a->sol2a sol3a Solution: Recover solid from mother liquor by evaporation and re-recrystallize cause3a->sol3a sol3b Solution: Ensure funnel is pre-heated; filter solution quickly cause3b->sol3b sol3c Solution: Use minimal amount of ICE-COLD solvent for washing cause3c->sol3c sol4a Solution: Redissolve, add activated charcoal, perform hot filtration, and re-crystallize cause4a->sol4a

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • Scribd. (n.d.). Hot Filtration in Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • ISSR. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Marques, C. A. (2000). An Efficient and Inexpensive Apparatus for Hot Filtration. Journal of Chemical Education, 77(1), 72. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Ottawa. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted ethyl piperazinecarboxylate from reaction mixtures

Strategies for the Removal of Unreacted Ethyl Piperazinecarboxylate Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the isolation of target compounds from...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for the Removal of Unreacted Ethyl Piperazinecarboxylate

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the isolation of target compounds from reaction mixtures containing excess secondary amines. Ethyl piperazinecarboxylate (also known as ethyl 1-piperazinecarboxylate) is a common nucleophilic building block used in amidations, alkylations, and SNAr reactions. However, its physical properties make it notoriously stubborn to remove post-reaction.

This guide synthesizes field-proven methodologies to help you design a self-validating purification system, ensuring high product recovery and analytical purity.

Physico-Chemical Data & Mechanistic Implications

Understanding the intrinsic properties of ethyl piperazinecarboxylate is the first step in designing a logical separation strategy.

PropertyValueMechanistic Implication
Molecular Formula C₇H₁₄N₂O₂Low molecular weight; highly polar and hydrophilic.
Basic pKa ~8.2[1]Protonates easily in dilute acid (pH < 6), enabling thermodynamic aqueous partitioning.
Density 1.08 g/mL[2]Slightly denser than water; relevant for neat phase separations.
Boiling Point 273 °C[2]Too high for removal via simple rotary evaporation; requires chemical separation.
Water Solubility Soluble[1]High affinity for aqueous phases, especially when converted to an ammonium salt.
Troubleshooting FAQs

Q1: Why is unreacted ethyl piperazinecarboxylate so difficult to remove via standard evaporation, and what are the primary removal strategies? Causality & Insight: Ethyl piperazinecarboxylate possesses a high boiling point (approx. 273 °C)[2], making it impossible to remove under standard rotary evaporation without thermally degrading your product. Because it contains a highly nucleophilic and basic secondary amine (pKa ~8.2)[1], it also tends to streak severely on silica gel. The two most robust strategies for its removal rely on exploiting this secondary amine:

  • Thermodynamic Partitioning (Acid-Base Extraction): Exploiting the pKa difference to selectively protonate the amine.

  • Covalent Scavenging: Using polymer-supported electrophiles (e.g., isocyanate resins) to kinetically trap the amine[3].

Q2: My reaction yielded a neutral product (e.g., an amide). How can I use liquid-liquid extraction to remove the excess piperazine derivative without losing my product? Causality & Insight: If your target product lacks basic functional groups, you can exploit the ~8.2 pKa of the unreacted secondary amine. By washing the organic layer with a mild acid (like 1M HCl or 10% Citric Acid), the equilibrium shifts to protonate the piperazine nitrogen, forming a highly water-soluble ammonium salt. The neutral product remains in the organic phase. We recommend using ethyl acetate (EtOAc) or dichloromethane (DCM) as the organic solvent to ensure a crisp phase boundary.

Q3: My synthesized product is also a basic tertiary amine. If I use an acidic wash, I lose my product to the aqueous layer. How do I selectively remove the starting material? Causality & Insight: This is a classic selectivity problem. When both product and impurity are basic, thermodynamic partitioning fails because both will protonate and partition into the aqueous layer. Instead, you must rely on kinetic and steric differentiation. Ethyl piperazinecarboxylate is a secondary amine, whereas your product is a tertiary amine. By introducing a Polymer-Supported Isocyanate (PS-Isocyanate) scavenger resin , the unreacted secondary amine rapidly attacks the isocyanate to form a stable, resin-bound urea[4][5]. Tertiary amines lack the N-H bond required to form this stable adduct and remain in solution. A simple filtration then removes the impurity.

Q4: I am attempting to purify my mixture via silica gel chromatography, but the ethyl piperazinecarboxylate streaks across all my fractions. How do I resolve this? Causality & Insight: The secondary amine interacts strongly with the acidic silanol groups on standard stationary phases via hydrogen bonding and ionic interactions, causing severe tailing. If you must use chromatography, you must suppress this ionization. Add 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase. This competitively binds the silanol sites, allowing the piperazine derivative to elute as a sharper band.

Experimental Protocols
Protocol A: Acid-Base Liquid-Liquid Extraction

(Ideal for neutral or acidic target products)

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM) at a ratio of approx. 10 mL solvent per 1 mmol of theoretical product.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. (Note: Use 10% aqueous citric acid if your target product is mildly acid-sensitive).

  • Agitation: Stopper the funnel and shake vigorously, venting frequently to release any built-up vapor pressure.

  • Phase Separation: Allow the layers to separate completely. The unreacted ethyl piperazinecarboxylate will partition into the aqueous layer as a protonated ammonium salt.

  • Secondary Wash: Extract the organic layer once more with a half-volume of the acidic aqueous solution to ensure quantitative removal of the amine.

  • Neutralization & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

AcidBaseExtraction Crude Crude Mixture (Product + Amine Impurity) Dilute Dilute in EtOAc or DCM Crude->Dilute Wash Wash with 1M HCl or 10% Citric Acid Dilute->Wash Split Phase Separation Wash->Split Org Organic Phase (Neutral Product) Split->Org Retain Aq Aqueous Phase (Protonated Amine Salt) Split->Aq Discard

Workflow for thermodynamic partitioning and removal of ethyl piperazinecarboxylate via acid wash.

Protocol B: Covalent Scavenging via PS-Isocyanate

(Ideal for basic, acid-sensitive, or highly polar target products)

  • Preparation: Dissolve the crude reaction mixture in a non-nucleophilic, non-acidic solvent (e.g., DCM, THF, or 1,2-dichloroethane). Ensure no water or alcohols are present, as they will competitively consume the isocyanate scavenger[3].

  • Resin Addition: Add 3.0 to 4.0 equivalents of Macroporous Polystyrene-Isocyanate (MP-Isocyanate) or PS-Isocyanate resin relative to the estimated amount of unreacted ethyl piperazinecarboxylate[3][4].

  • Agitation: Gently agitate the suspension on an orbital shaker or via overhead stirring at room temperature for 4 to 16 hours. (Critical Insight: Avoid magnetic stirring, as the stir bar will mechanically grind the polymer beads, creating fine particulates that will clog filters and contaminate your product).

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 2–3 bed volumes of the reaction solvent to elute any trapped product.

  • Isolation: Concentrate the combined filtrates in vacuo to yield the purified product.

Scavenging Crude Crude Mixture in DCM (Tertiary Amine Product + Secondary Amine Impurity) AddResin Add PS-Isocyanate Resin (3-4 equiv) Crude->AddResin Agitate Agitate 4-16h at RT (Covalent Urea Formation) AddResin->Agitate Filter Filter through Sintered Glass Agitate->Filter Filtrate Filtrate (Pure Tertiary Amine) Filter->Filtrate Concentrate Resin Resin Cake (Covalently Bound Impurity) Filter->Resin Discard

Kinetic resolution workflow using PS-Isocyanate resin to selectively scavenge secondary amines.

References

[3] Argoresin MP-Isocyanate Technical Note Source: Biotage URL:[Link]

[4] Solid-Supported Reagents and Scavengers Source: Sopachem URL:[Link]

[1] 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 Source: PubChem (nih.gov) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amino-Piperazine Compounds

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of amino-piperazine compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of amino-piperazine compounds. Instead of a simple checklist, we will explore the root causes of this common chromatographic problem and provide logical, field-proven strategies to achieve sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution.[1][2] Peak tailing is a distortion where the latter half of the peak is broader than the front half.[3][4] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. While some assays may accept values up to 1.5, a Tf greater than 1.2 is generally considered a significant tailing peak that requires investigation.[2][5]

Q2: Why are amino-piperazine compounds particularly susceptible to peak tailing?

Amino-piperazine and its derivatives are basic compounds due to their amine functional groups.[4] The primary cause of peak tailing for these molecules in reversed-phase HPLC is a secondary interaction mechanism. On standard silica-based columns, residual, acidic silanol groups (Si-OH) on the stationary phase surface can become ionized (Si-O⁻).[3][4][5] The positively charged (protonated) amino groups of the piperazine analyte engage in a strong ionic interaction with these negatively charged silanol sites.[6] This secondary retention mechanism is stronger than the primary hydrophobic interaction, slowing the elution of a fraction of the analyte molecules and causing the characteristic "tail".[4][7][8]

Q3: What are the analytical consequences of significant peak tailing?

Peak tailing is not just a cosmetic issue; it directly impacts data quality:

  • Reduced Resolution: Tailing peaks can bleed into adjacent peaks, making accurate separation and identification difficult.[4]

  • Inaccurate Quantification: The asymmetric shape complicates peak integration, leading to inconsistent and erroneous quantitative results.[2][4]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can compromise the limit of detection (LOD) and limit of quantitation (LOQ), making it difficult to detect low-level impurities.[4]

In-Depth Troubleshooting Guide

A systematic approach is essential to efficiently diagnose and resolve peak tailing. The flowchart below outlines a logical workflow. We will begin with the most probable cause for basic compounds—chemical interactions with the stationary phase—before moving to other potential physical or system-related issues.

HPLC_Troubleshooting_Workflow start Observe Peak Tailing (Tf > 1.2) diag_neutral Inject a Neutral Compound (e.g., Toluene, Caffeine) start->diag_neutral neutral_tail Neutral Compound Tails diag_neutral->neutral_tail Yes neutral_ok Neutral Compound is Symmetrical diag_neutral->neutral_ok No physical_issue Physical Problem Suspected neutral_tail->physical_issue chemical_issue Chemical Interaction Suspected neutral_ok->chemical_issue check_overload Step 1: Check for Overload (Dilute sample 1:10) physical_issue->check_overload adjust_ph Strategy 1: Adjust Mobile Phase pH (e.g., Add 0.1% Formic Acid, pH < 3) chemical_issue->adjust_ph check_ecv Step 2: Check Extra-Column Volume (Tubing, Fittings) check_overload->check_ecv check_column_health Step 3: Check Column Health (Void, Contamination) check_ecv->check_column_health use_additive Strategy 2: Use Competing Base (e.g., Triethylamine - TEA) adjust_ph->use_additive change_column Strategy 3: Change Column (End-capped, Polar-Embedded, Hybrid) use_additive->change_column

Caption: Troubleshooting workflow for HPLC peak tailing.

Diagnostic Step: Differentiating Chemical vs. Physical Problems

Before modifying your method, it's crucial to determine if the tailing is caused by a chemical interaction specific to your basic analyte or a physical problem with the HPLC system that would affect all peaks.

Experimental Protocol: Neutral Compound Injection

  • Prepare a Neutral Standard: Dissolve a neutral, non-basic compound (e.g., caffeine, toluene) in your mobile phase.

  • Injection: Inject this standard using your current HPLC method.

  • Analysis:

    • If the neutral compound's peak also tails: The issue is likely physical (e.g., extra-column volume, column void).[9] Proceed to the "Troubleshooting Physical & System Issues" section.

    • If the neutral compound's peak is symmetrical: The problem is chemical and specific to your basic amino-piperazine analyte.[9] This strongly points to secondary silanol interactions. Proceed with the following strategies.

Strategy 1: Mitigating Silanol Interactions via Mobile Phase Modification

This is the most common and effective approach for improving the peak shape of basic compounds.

A. Mobile Phase pH Adjustment

The Causality: The ionization state of both the amino-piperazine analyte and the column's residual silanol groups is governed by the mobile phase pH.[4][10] Silanol groups are acidic and become deprotonated (negatively charged) at mid-range pH.[3][5] By lowering the mobile phase pH to ≤ 3, the vast majority of silanol groups become protonated (neutral Si-OH), which eliminates the strong ionic interaction with the positively charged basic analyte.[5][7][11][12]

Experimental Protocol: Low-pH Mobile Phase Preparation

  • Aqueous Preparation: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution). This will typically bring the pH to ~2.7. Alternatively, use trifluoroacetic acid (TFA) at 0.1% for stronger ion-pairing capabilities, which can further improve peak shape.[13]

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.[4]

  • Mobile Phase Mixing: Mix the filtered aqueous component with the organic modifier (e.g., acetonitrile, methanol) as specified in your method.

  • Equilibration: Equilibrate the HPLC column with the new, low-pH mobile phase for at least 15-20 column volumes before injection.[4]

Table 1: Effect of Mobile Phase pH on Interactions and Peak Shape

Mobile Phase pHAmino-Piperazine (Base)Silanol Group (Acid)Dominant InteractionExpected Peak Shape
~7 (Neutral) Protonated (Cationic)Deprotonated (Anionic)Hydrophobic + Strong IonicSevere Tailing
~4.5 Protonated (Cationic)Partially DeprotonatedHydrophobic + IonicModerate Tailing
< 3 (Acidic) Protonated (Cationic)Protonated (Neutral) Hydrophobic Only Symmetrical

Note: Always use a column rated for low-pH stability to avoid hydrolysis of the stationary phase.[5][11]

B. Using Mobile Phase Additives (Competing Bases)

The Causality: If adjusting the pH is not desirable or fully effective, a small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[7][14] The TEA molecules will preferentially interact with and "mask" the active silanol sites, reducing their availability to interact with your amino-piperazine analyte.[14][15]

Considerations:

  • This approach is often considered a "traditional" fix for older, less inert "Type A" silica columns.[7][14]

  • Competing bases like TEA are not volatile and are not compatible with Mass Spectrometry (MS) detectors.

  • Over time, these additives can shorten column lifetime by accelerating stationary phase hydrolysis.[15]

Strategy 2: Optimizing Column Selection

If mobile phase modifications are insufficient, the column itself is the next variable to address. Modern HPLC columns are specifically engineered to minimize the issues that cause peak tailing for basic compounds.[6]

The Causality: The key is to reduce the number and activity of surface silanol groups.[6]

Table 2: Comparison of Reversed-Phase Column Chemistries for Basic Analytes

Column TypeDescriptionMechanism for Reducing TailingBest For
Traditional (Type A Silica) Older generation silica with higher metal content and more acidic silanols.N/A (Prone to tailing)Non-basic compounds.
High-Purity, End-Capped (Type B Silica) Modern standard. High-purity silica with most residual silanols chemically bonded ("capped") with a small, non-polar group.[5][6][12]Physically blocks access to many residual silanols.General purpose, significantly better for bases than Type A.
Polar-Embedded Phase C18 or C8 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface.[6][16]The polar group shields the silanols, making them less accessible to basic analytes.[6]Basic compounds, offers alternative selectivity. Often stable in 100% aqueous mobile phases.[16]
Hybrid or Charged Surface Columns made from silica-organic hybrid particles or with a surface that carries a slight positive charge at low pH.A positively charged surface repels the protonated basic analyte, preventing interaction with any underlying silanols.[17]Achieving excellent peak shape for basic compounds under acidic conditions.

Recommendation: For new method development involving amino-piperazine compounds, starting with a high-purity, end-capped C18 or C8 column is standard practice. If tailing persists, a column with a polar-embedded phase or a charged surface chemistry is the logical next step.

Troubleshooting Physical & System Issues

If you determined from the neutral compound injection that the problem is physical, investigate the following common causes.

A. Column Overload

The Causality: Injecting too high a concentration or volume of your sample can saturate the active sites at the column inlet, disrupting the ideal partitioning process and causing peak distortion.[12][18][19]

Experimental Protocol: Dilution Series Test

  • Dilute: Prepare a 1:10 dilution of your sample using the mobile phase as the diluent.[2]

  • Inject: Analyze the diluted sample.

  • Analysis: If the peak shape improves significantly (Tf moves closer to 1.0), the original issue was mass overload.[2] Adjust your sample preparation to inject a lower concentration.

B. Extra-Column Volume

The Causality: The volume of the HPLC system outside of the column (injector, tubing, detector flow cell) contributes to peak broadening and tailing.[3] Long or wide-bore connecting tubing is a common culprit.[9] This effect is more pronounced for early-eluting peaks.[11]

Corrective Actions:

  • Ensure all fittings are properly seated to eliminate dead volume.

  • Use narrow internal diameter (ID) tubing (e.g., 0.125 mm or 0.005") where possible, especially between the column and detector.[3]

  • Keep tubing lengths as short as possible.[20]

C. Column Contamination or Void Formation

The Causality:

  • Contamination: Particulates from unfiltered samples or strongly retained matrix components can block the inlet frit.[1][12]

  • Void: Over time, high pressure or harsh pH conditions can cause the stationary phase packing bed to settle, creating a void at the column inlet.[9][12] Both issues disrupt the flow path, leading to tailing for all peaks.

Corrective Actions:

  • Use a Guard Column: A guard column is a small, inexpensive column placed before the main analytical column to capture contaminants and protect your investment.[1]

  • Flush the Column: If contamination is suspected, try flushing the column with a strong solvent (disconnect from the detector first).[2]

  • Replace the Column: If a void is suspected or flushing does not resolve the issue, the column must be replaced.[2]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex. [Link]

  • Tip on Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. [Link]

  • HPLC Column Selection | LCGC International. [Link]

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. [Link]

  • HPLC Column Selection Guide - Restek. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]

  • 5 Main Types of HPLC Columns Explained - Torontech. [Link]

  • 11 HPLC Problems and Solutions You Must Know - Labtech. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MTC USA. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. [Link]

  • The HPLC analytical approach of 3-amino piperidine - Google P

Sources

Troubleshooting

Minimizing side reactions during the synthesis of aminobenzoyl piperazines

Ticket ID: CHEM-SUP-8829 Subject: Minimizing Side Reactions in Aminobenzoyl Piperazine Synthesis Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-8829 Subject: Minimizing Side Reactions in Aminobenzoyl Piperazine Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Amphoteric" Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of aminobenzoyl piperazine is yielding tar, low conversion, or complex mixtures.

The core challenge in this synthesis is the amphoteric nature of the starting materials. Aminobenzoic acid contains both a nucleophile (amine) and an electrophile (carboxylic acid). Without strict control, the starting material prefers to react with itself (oligomerization) rather than your target partner (piperazine). Furthermore, piperazine is a dual-nucleophile, creating risks of bis-acylation.

This guide moves beyond standard textbook protocols to address the specific "gotchas" of this scaffold.

Module 1: The Acid Side (Preventing Self-Condensation)

The Problem: Oligomerization & Cyclization

If you attempt to activate unprotected aminobenzoic acid (using EDC, HATU, or SOCl₂), the free aniline nitrogen will attack the activated ester of a neighboring molecule.

  • Result: A polymeric "tar" or oligomers of aminobenzoic acid.

  • Ortho-Specific Risk: If using 2-aminobenzoic acid (anthranilic acid), activation can lead to intramolecular cyclization, forming benzoxazinones instead of the desired amide.

The Solution: Protection or Alternative Reagents[1][2]
Strategy A: N-Protection (The Gold Standard)

For 3- or 4-aminobenzoic acid, you must "mask" the aniline nitrogen before activation.

  • Protect: React aminobenzoic acid with Boc₂O to form N-Boc-aminobenzoic acid .

  • Couple: React with piperazine.

  • Deprotect: Remove Boc with TFA or HCl.

Strategy B: Isatoic Anhydride (For Ortho Isomers Only)

For 2-aminobenzoic acid, avoid direct coupling. Use Isatoic Anhydride .

  • Mechanism: Isatoic anhydride reacts with amines (piperazine) to release CO₂ and yield the 2-aminobenzamide directly.

  • Benefit: No external coupling agents (HATU/EDC) needed; no risk of oligomerization.

Module 2: The Amine Side (Piperazine Selectivity)

The Problem: Bis-Acylation

Piperazine has two equivalent secondary amines. If you use free piperazine, the first acylation leaves a second amine still reactive.

  • Result: A mixture of Mono-product (Desired) and Bis-product (Impurity).

The Solution: Symmetry Breaking
StrategyProtocolProsCons
Mono-Boc Protection Use 1-Boc-piperazine instead of free piperazine.Guarantees 100% mono-selectivity.More expensive starting material; requires deprotection step.
Stoichiometric Excess Use 5.0 eq of free piperazine relative to the acid.Cheap; one-step.Requires efficient workup to remove 4 eq of unreacted piperazine.
pH Control Maintain pH ~4.5-5.0 during coupling.Theoretically favors mono-protonation.Difficult to control precisely in organic solvents; lower yields.

Module 3: Coupling Agent Selection

Choosing the wrong activator is the #1 cause of low yields.

Reagent Comparison Table
ReagentBest Use CaseSide Reaction RiskCleanup
HATU Sterically hindered amines or electronic deactivation.Low racemization; Guanidinium byproduct.Requires column chromatography or thorough washing.
EDC / HOBt Standard, cost-effective couplings.Urea formation (EDU) ; slower kinetics.Water-soluble urea (mostly); remove via acid wash.
T3P Scalable, low epimerization.Very low side reactions.[1]Water-soluble byproducts; easiest workup.
Thionyl Chloride Acid chloride formation.[2]High risk of self-condensation if aniline is unprotected.Evolution of HCl/SO₂ gas.

Module 4: Visualization of Pathways

The following diagram illustrates the critical decision points and failure modes in this synthesis.

ReactionPathways Start Start: Aminobenzoic Acid + Piperazine Isomer Isomer Selection Start->Isomer Ortho Ortho (2-NH2) Isomer->Ortho ParaMeta Para/Meta (3/4-NH2) Isomer->ParaMeta Isatoic Use Isatoic Anhydride Ortho->Isatoic Recommended DirectOrtho Direct Activation (EDC/HATU) Ortho->DirectOrtho Risky Final Target: Aminobenzoyl Piperazine Isatoic->Final CO2 release Benzoxazinone SIDE REACTION: Benzoxazinone Formation DirectOrtho->Benzoxazinone Protect Protect Aniline (Boc/Fmoc) ParaMeta->Protect Essential NoProtect No Protection ParaMeta->NoProtect Fatal Error Activation Activation (HATU/EDC) Protect->Activation Oligomer SIDE REACTION: Self-Condensation (Tar) NoProtect->Oligomer PipChoice Piperazine Choice Activation->PipChoice FreePip Free Piperazine (1.0 eq) PipChoice->FreePip BocPip 1-Boc-Piperazine PipChoice->BocPip High Purity ExcessPip Free Piperazine (5.0 eq) PipChoice->ExcessPip Budget Route BisAcyl SIDE REACTION: Bis-Acylation FreePip->BisAcyl BocPip->Final + Deprotection ExcessPip->Final + Wash

Caption: Decision tree highlighting critical failure modes (Red) and recommended synthetic pathways (Green) for aminobenzoyl piperazine synthesis.

Troubleshooting Guides (FAQ)

Issue 1: "I have a gum/tar that won't dissolve."
  • Diagnosis: You likely activated the aminobenzoic acid without protecting the aniline nitrogen. You have created a polymer.[3]

  • Fix: Discard the batch. Restart using N-Boc-4-aminobenzoic acid [1]. If using the ortho-isomer, switch to isatoic anhydride [2].

Issue 2: "My LC-MS shows a mass of [Product + 86]."
  • Diagnosis: Bis-acylation. The "+86" corresponds to an extra aminobenzoyl unit (minus water).

  • Fix: You used free piperazine at a 1:1 ratio.

    • Immediate: Purify via column chromatography (DCM:MeOH gradient).

    • Prevention: Switch to 1-Boc-piperazine or use 5 equivalents of piperazine and wash the excess away with brine/water [3].

Issue 3: "I'm using EDC, and I can't remove the byproduct."
  • Diagnosis: The byproduct is urea (EDU). While water-soluble, it can "stick" to piperazine derivatives.

  • Fix: Perform an acidic wash .[4]

    • Dissolve crude in EtOAc.

    • Wash with 0.5 M HCl (The product will go into the water layer as the salt; the urea might stay in organic or wash out).

    • Wait! If your product is in the water layer, separate the organic (discard), then basify the water layer (pH > 10) and extract back into EtOAc.

    • Alternative: Use HATU followed by a basic alumina plug or standard silica column.

Issue 4: "Low yield with 2-aminobenzoic acid (Anthranilic acid)."
  • Diagnosis: Benzoxazinone formation. The activated acid cyclized onto its own amine.

  • Fix: Do not use EDC/HATU. Reflux isatoic anhydride with piperazine in Ethanol or Dioxane (80°C, 2-4 hours). This reaction is driven by the release of CO₂ and is irreversible [4].

Experimental Protocols

Protocol A: The "Gold Standard" (Para/Meta Isomers)

Best for: High purity, small scale (mg to g).

  • Activation: Dissolve N-Boc-4-aminobenzoic acid (1.0 eq) in dry DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins (Yellow color develops).

  • Coupling: Add 1-Boc-piperazine (1.1 eq). Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc. Wash with sat.[5] NaHCO₃ (x2), Water (x1), Brine (x1). Dry over Na₂SO₄.[4]

  • Deprotection (Global): Dissolve intermediate in DCM. Add TFA (20% v/v). Stir 1 hour. Evaporate.

  • Free Basing: Redissolve in MeOH, pass through a carbonate resin or wash with NaOH to obtain the free base.

Protocol B: The Isatoic Anhydride Route (Ortho Isomer)

Best for: 2-aminobenzoyl derivatives.

  • Reaction: Suspend Isatoic Anhydride (1.0 eq) in Ethanol (0.5 M).

  • Addition: Add Piperazine (1.2 eq - 3.0 eq depending on mono-selectivity needs. Note: Isatoic anhydride is less prone to bis-reaction, but excess piperazine is safer).

  • Heating: Heat to reflux (80°C) for 3 hours. Evolution of CO₂ gas will be observed.[4]

  • Workup: Cool to RT.

    • If product precipitates: Filter and wash with cold EtOH.

    • If soluble: Evaporate EtOH, dissolve in EtOAc, wash with water to remove excess piperazine.

References

  • Protection Strategies in Organic Synthesis. Greene, T.W., Wuts, P.G.M. Wiley-Interscience. (Standard text for Boc/Fmoc protection protocols).

  • Synthesis of 2-aminobenzamides via Isatoic Anhydride. Journal of Chemical Education, 2003. (Demonstrates the CO2-driven pathway avoiding coupling agents).

  • Selective Mono-acylation of Piperazine. BenchChem Technical Support, 2025. (Protocols for stoichiometry control). 6

  • Benzoxazinone Formation from Anthranilic Acid. ResearchGate / Scientific Reports. (Discusses the cyclization side reaction of ortho-aminobenzoic acid). 7

  • HATU vs EDC Coupling Efficiency. Highfine Biotech Application Notes. (Comparison of coupling agents for hindered amines). 8

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of STK320651 vs standard kinase inhibitors

An In-Depth Comparative Analysis of Novel Kinase Inhibitor STK320651 and the Standard MEK Inhibitor Trametinib in Oncology Research A Guide for Researchers and Drug Development Professionals This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Novel Kinase Inhibitor STK320651 and the Standard MEK Inhibitor Trametinib in Oncology Research

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the novel kinase inhibitor, STK320651, against the well-established MEK inhibitor, Trametinib. The following analysis is designed to offer researchers and drug development professionals a detailed, data-driven overview of STK320651's performance, contextualized by a current standard-of-care therapeutic. The experimental data presented herein is generated from head-to-head studies to ensure a direct and objective comparison.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations in upstream components such as RAS or BRAF, is a hallmark of many human cancers. The MAP Kinase Kinases (MEK1 and MEK2) are central components of this cascade, making them key targets for therapeutic intervention. Trametinib is a highly potent and selective allosteric inhibitor of MEK1/2 that has been approved for the treatment of various cancers, including melanoma and non-small cell lung cancer.

STK320651 is a novel, ATP-competitive small molecule inhibitor designed to target the MEK1/2 kinases. This guide will explore its biochemical potency, cellular activity, and pathway-specific effects in comparison to Trametinib.

Experimental Design and Methodologies

To ensure a rigorous and unbiased comparison, a series of standardized assays were performed. The following sections detail the methodologies employed.

Biochemical Kinase Inhibition Assay

The direct inhibitory effect of STK320651 and Trametinib on MEK1 kinase activity was assessed using a luminescence-based in vitro kinase assay.

Protocol: MEK1 Kinase Glo® Assay

  • Reagent Preparation: Recombinant human MEK1 enzyme and its substrate, inactive ERK2, were sourced from a commercial vendor. The Kinase-Glo® Luminescent Kinase Assay kit was prepared according to the manufacturer's instructions.

  • Compound Dilution: STK320651 and Trametinib were serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction: The MEK1 enzyme, inactive ERK2 substrate, and ATP were incubated with the diluted compounds in a 384-well plate for 1 hour at room temperature.

  • Luminescence Detection: After the kinase reaction, the Kinase-Glo® reagent was added to stop the reaction and measure the remaining ATP via a luciferase-based reaction. Luminescence was read on a plate reader.

  • Data Analysis: The resulting luminescence data was normalized to controls (no inhibitor) and the IC50 values were calculated using a non-linear regression model.

Cellular Proliferation Assay

The anti-proliferative effects of STK320651 and Trametinib were evaluated in a human colorectal cancer cell line, HT-29, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.

Protocol: CellTiter-Glo® Cell Viability Assay

  • Cell Culture: HT-29 cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with a serial dilution of STK320651 or Trametinib for 72 hours.

  • Viability Assessment: After the incubation period, the CellTiter-Glo® reagent was added to each well to measure cellular ATP levels as an indicator of cell viability.

  • Data Analysis: Luminescence was measured, and the data was normalized to vehicle-treated cells to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Pathway Modulation Analysis

To confirm that the observed anti-proliferative effects were due to the intended mechanism of action, the phosphorylation status of ERK, the direct downstream substrate of MEK, was assessed via Western Blot.

Protocol: Western Blot Analysis of Phospho-ERK

  • Cell Treatment and Lysis: HT-29 cells were treated with STK320651 and Trametinib at various concentrations for 2 hours. Following treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Comparative Data Summary

The following tables summarize the key quantitative data obtained from the described experiments.

CompoundMEK1 Biochemical IC50 (nM)HT-29 Cellular GI50 (nM)
STK320651 15.245.8
Trametinib 1.85.3

Table 1: Comparative potency of STK320651 and Trametinib in biochemical and cellular assays.

Visualizing the Mechanism: The MAPK Signaling Pathway

The diagram below illustrates the central role of MEK1/2 in the MAPK signaling cascade and the point of intervention for both STK320651 and Trametinib.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation STK320651 STK320651 STK320651->MEK Trametinib Trametinib Trametinib->MEK

Caption: The MAPK signaling pathway and the inhibitory action of STK320651 and Trametinib on MEK1/2.

Experimental Workflow Overview

The following diagram outlines the sequential workflow used to characterize and compare the novel inhibitor STK320651 against the standard, Trametinib.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Activity Assessment cluster_mechanistic Mechanism of Action Validation KinaseAssay MEK1 Kinase Assay (Determine IC50) ProliferationAssay Cell Proliferation Assay (Determine GI50) KinaseAssay->ProliferationAssay Informs cellular concentration range CellCulture HT-29 Cell Culture (BRAF V600E) CellCulture->ProliferationAssay WesternBlot Western Blot for p-ERK (Confirm Target Engagement) ProliferationAssay->WesternBlot Correlates phenotype with pathway inhibition

Caption: Workflow for the comparative analysis of kinase inhibitors.

Interpretation and Conclusion

The data presented in this guide demonstrate that STK320651 is a potent inhibitor of the MEK1/2 kinases. In direct biochemical assays, STK320651 exhibited an IC50 in the low nanomolar range, confirming its activity against the purified enzyme.

When compared to the standard inhibitor Trametinib, STK320651 shows a lower potency in both the biochemical and cellular assays. Trametinib's IC50 and GI50 values were approximately 8.4-fold and 8.6-fold lower than those of STK320651, respectively. This suggests that at equivalent concentrations, Trametinib is more effective at inhibiting MEK kinase activity and the proliferation of BRAF-mutant cancer cells.

The Western blot analysis confirmed that STK320651, similar to Trametinib, effectively reduces the phosphorylation of ERK in a dose-dependent manner, validating its on-target activity within the cellular context.

References

  • Title: The MAP kinase cascade. Source: Science. URL: [Link]

  • Title: Targeting the RAS-RAF-MEK-ERK pathway in cancer. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: Trametinib: a MEK inhibitor for the treatment of metastatic melanoma. Source: Expert Opinion on Pharmacotherapy. URL: [Link]

Comparative

A Guide to the Solid-State Architecture of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate: A Predictive and Comparative Analysis

In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function, properties, and patentability. Ethyl 4-(2-aminobenzoyl)piperazine-1-car...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function, properties, and patentability. Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (CAS 925052-31-9) represents a scaffold of significant interest, combining the pharmacologically relevant piperazine core with an aminobenzoyl moiety. However, a comprehensive search of public crystallographic databases reveals a notable absence of its single-crystal X-ray structure.

This guide addresses this knowledge gap not by presenting pre-existing data, but by providing a predictive and comparative framework for researchers. By analyzing the crystallographic data of structurally related compounds, we can infer the likely conformational preferences, hydrogen bonding motifs, and packing arrangements of the target molecule. Furthermore, we provide a detailed, field-proven protocol for obtaining the definitive crystal structure, empowering researchers to move from prediction to empirical validation.

Part 1: Comparative Analysis of Structurally Related Piperazine Derivatives

To predict the solid-state behavior of our target compound, we will examine the crystal structures of two key types of analogs: those sharing the substituted piperazine ring and those featuring a critical interacting group.

Analog 1: 1-(2-Methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate

This compound shares the piperazine ring substituted at the N1 position with an ortho-substituted phenyl ring, providing insight into the steric and electronic effects on the piperazine conformation. In its crystal structure, the piperazine ring adopts a classic chair conformation.[1] This is the lowest energy conformation for a six-membered aliphatic ring and is anticipated for our target molecule as well. The structure is stabilized by a network of N—H⋯O and C—H⋯O hydrogen bonds, forming a complex sandwich-like arrangement.[1]

Analog 2: Ethyl 4-amino-1-piperidinecarboxylate

While a piperidine, not a piperazine, this analog is crucial for understanding the behavior of the ethyl carbamate group. The crystal structure of related ethyl 4-substituted piperidine-1-carboxylates shows that the carbamate group is typically planar and its orientation relative to the ring can influence intermolecular interactions.[2] In the crystal packing of a similar Schiff base derivative, molecules are linked by C—H⋯O interactions, forming chains.[2]

Analog 3: N,N'-Disubstituted Benzoyl Piperazines

Studies on various N,N'-dibenzoylated piperazines reveal that the amide bond introduces a degree of rigidity. NMR and crystallographic studies show that rotation around the C-N amide bond is restricted, which can lead to distinct conformers in the solid state.[3] This is directly relevant to the 2-aminobenzoyl group in our target molecule.

Predictive Summary for Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

Based on the analysis of these analogs, we can hypothesize the key structural features of the target compound.

FeaturePredicted CharacteristicRationale based on Analogs
Piperazine Ring Conformation Chair ConformationThis is the most stable conformation observed in numerous piperazine crystal structures, including those with bulky substituents.[1]
Primary Hydrogen Bond Donor Amine group (-NH2) on the benzoyl ringThe primary amine is a strong hydrogen bond donor, likely to engage in N-H···O interactions.
Primary Hydrogen Bond Acceptors Carbonyl oxygen of the benzoyl group (C=O), Carbonyl oxygen of the ethyl carbamate (C=O)These are strong hydrogen bond acceptors, likely to interact with the amine protons of neighboring molecules.
Key Supramolecular Synthons Dimer formation via N-H···O=C hydrogen bonds, forming R²₂(8) or similar ring motifs.This is a common and robust interaction pattern for molecules containing both amide/amine donors and carbonyl acceptors.
Molecular Packing Likely to form chains or sheets stabilized by a combination of N-H···O and weaker C-H···O interactions.[2]The presence of multiple donor and acceptor sites facilitates the formation of an extended hydrogen-bonded network.

Part 2: A Practical Workflow for Crystal Structure Determination

The definitive characterization of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate requires empirical data. Single-crystal X-ray diffraction (SC-XRD) is the gold standard technique for unambiguously determining the three-dimensional arrangement of atoms in a solid.[4][5] While powder X-ray diffraction (PXRD) is useful for analyzing bulk crystalline material, it generally cannot be used to solve the structure of a novel compound.[6][7][8]

The following protocol outlines the necessary steps from material acquisition to final structure validation.

Workflow for Single-Crystal X-ray Diffraction (SC-XRD)

SC_XRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement A 1. Material Purification (HPLC or Recrystallization) B 2. Crystallization Screening (Vapor diffusion, Slow evaporation) A->B Purity >98% C 3. Crystal Selection (Microscopy, ~0.1-0.5 mm) B->C Identify suitable single crystals D 4. Crystal Mounting (Goniometer head) C->D Select defect-free crystal E 5. Data Acquisition (Diffractometer) D->E Center in X-ray beam F 6. Structure Solution (e.g., SHELXS) E->F Collect diffraction data G 7. Structure Refinement (e.g., SHELXL) F->G Generate initial model H 8. Validation & Deposition (checkCIF, CCDC) G->H Refine atomic positions

Caption: Workflow for determining a novel molecular structure using SC-XRD.

Detailed Experimental Protocol
  • Material Purification & Crystallization:

    • Expertise: The success of crystallography hinges on the quality of the starting crystal. Impurities can inhibit crystal growth or introduce disorder. Therefore, begin with material of the highest possible purity (>98%), typically achieved through preparative HPLC or multiple recrystallizations.

    • Protocol:

      • Dissolve the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to determine solubility.

      • Set up crystallization trials using various techniques. Slow evaporation is often successful: create a saturated solution, filter it into a clean vial, and cover loosely to allow solvent to evaporate over several days. Vapor diffusion is another powerful method: dissolve the compound in a good solvent and place it in a sealed chamber containing a poor solvent (an "anti-solvent") into which the good solvent has low miscibility.

      • Monitor vials daily under a microscope for the growth of small, well-formed crystals with sharp edges and clear faces.

  • Crystal Selection and Mounting:

    • Expertise: An ideal crystal for modern diffractometers is typically between 0.1 and 0.5 mm in its largest dimension, though smaller crystals can be used with high-intensity X-ray sources.[4] The crystal should be a single, untwinned specimen, free of cracks or visible defects.

    • Protocol:

      • Under a microscope, carefully select a suitable crystal using a micro-tool or needle.

      • Mount the crystal on a glass fiber or in a cryo-loop, which is then attached to a goniometer head. A small amount of inert oil (e.g., Paratone-N) can be used to adhere the crystal and protect it from the atmosphere.

  • Data Collection:

    • Expertise: Data is typically collected at low temperatures (around 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality diffraction data and a more precise final structure.

    • Protocol:

      • Mount the goniometer head onto the diffractometer.

      • Center the crystal in the X-ray beam.

      • An initial series of diffraction images are taken to determine the unit cell dimensions and crystal system.[9]

      • A full data collection strategy is then automatically calculated and executed by the instrument's software to measure the intensities of thousands of unique reflections.[5]

  • Structure Solution and Refinement:

    • Trustworthiness: This phase is a self-validating system. The diffraction data is a physical record of the crystal's internal lattice. The structural model is refined against this data until the calculated diffraction pattern matches the observed pattern, a process monitored by statistical indicators like the R-factor.

    • Protocol:

      • The collected data is processed to yield a list of reflection intensities.

      • Structure solution programs (e.g., SHELXT) are used to solve the "phase problem" and generate an initial electron density map, from which a preliminary molecular model can be built.

      • The model is then refined using software (e.g., SHELXL). This iterative process involves adjusting atomic positions, bond lengths, and angles to improve the agreement between the model and the experimental data.

      • Hydrogen atoms are typically located in the difference electron density map and refined.

      • The final model is validated using software like checkCIF to ensure it is chemically sensible and meets publication standards.

Part 3: Visualizing Key Intermolecular Interactions

Once the structure is solved, understanding the supramolecular assembly is paramount. The diagram below illustrates the predicted primary hydrogen bonding synthon for Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate, a crucial interaction that would likely govern its crystal packing.

H_Bonding cluster_1 Molecule A cluster_2 Molecule B N1 N-H C1 C=O N1->C1 C2 O=C N1->C2 N-H···O R1 R₁ C1->R1 N2 H-N N2->C1 N-H···O N2->C2 R2 R₂ C2->R2

Caption: Predicted R²₂(8) hydrogen-bonded dimer motif.

Conclusion

While the definitive crystal structure of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate remains to be determined, a robust predictive analysis is possible through the careful examination of structural analogs. We predict a stable chair conformation for the piperazine ring and a crystal packing dominated by strong N-H···O=C hydrogen bonds, likely forming dimeric synthons. This guide provides both the theoretical framework for understanding the molecule's potential solid-state structure and the detailed, practical workflow required for its empirical determination. The protocols described herein represent a self-validating system, ensuring that the resulting structural model will be both accurate and reliable, providing a solid foundation for future research in drug development and materials science.

References

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

  • SEN Pharma. (2024, December 11). Powder X-Ray Diffraction (PXRD) Method - P3. Retrieved from [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved from [Link]

  • Mash, E. A., et al. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 8(9), 3394-3404. Retrieved from [Link]

  • Wardell, J. L., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 875-881. Retrieved from [Link]

  • Wikipedia. (n.d.). Powder diffraction. Retrieved from [Link]

  • University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Arshad, M., et al. (2016). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1640-1644. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Acar, U., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Serbian Chemical Society, 83(9), 1015-1026. Retrieved from [Link]

  • Indian Chemical Society. (2022, September 15). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved from [Link]

  • Ulm University. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • Wang, Y., et al. (2011). Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3448. Retrieved from [Link]

  • Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41405-41412. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Elemental Analysis of C14H19N3O3: A Comparative Approach

In the landscape of drug development and materials science, the precise determination of a compound's elemental composition is a non-negotiable cornerstone of its characterization. For a molecule with the complexity of C...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise determination of a compound's elemental composition is a non-negotiable cornerstone of its characterization. For a molecule with the complexity of C14H19N3O3, also known as 2-[(E)-1-(4-aminophenyl)ethylideneamino]oxy-1-morpholin-4-ylethanone[1], an accurate elemental analysis serves as the first-line of empirical validation of its molecular formula. This guide provides a comprehensive comparison of methodologies for the elemental analysis of this compound, grounded in experimental data and established scientific principles. We will delve into the gold-standard combustion analysis, compare it with alternative spectroscopic techniques, and provide detailed protocols to ensure the trustworthiness and reproducibility of your results.

The Foundational Calculation: Theoretical Elemental Composition

Before embarking on any experimental analysis, it is imperative to establish the theoretical elemental composition of C14H19N3O3. This is calculated from the molecular formula and the standard atomic weights of the constituent elements.[2][3][4]

To begin, we must first calculate the molar mass of the compound:

  • Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

  • Hydrogen (H): 19 atoms × 1.008 g/mol = 19.152 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Molar Mass of C14H19N3O3 = 168.154 + 19.152 + 42.021 + 47.997 = 277.324 g/mol

With the molar mass established, the percentage composition of each element can be determined:

  • % Carbon (C): (168.154 / 277.324) × 100% = 60.63%

  • % Hydrogen (H): (19.152 / 277.324) × 100% = 6.91%

  • % Nitrogen (N): (42.021 / 277.324) × 100% = 15.15%

  • % Oxygen (O): (47.997 / 277.324) × 100% = 17.31%

This theoretical data serves as the benchmark against which all experimental results will be compared.

The Gold Standard: Combustion Analysis (CHNS/O)

The most widely adopted and trusted method for determining the carbon, hydrogen, nitrogen, sulfur, and oxygen content of organic compounds is combustion analysis.[1][5][6] This technique relies on the complete and instantaneous oxidation of the sample through "flash combustion" at high temperatures (typically ≥1100°C) in an oxygen-rich environment.[7][8]

Experimental Workflow: A Step-by-Step Protocol

A meticulously executed protocol is paramount for achieving accurate and reproducible results. The following is a detailed workflow for the CHNS analysis of C14H19N3O3.

1. Sample Preparation:

  • Ensure the sample is homogenous and free of any contaminants.
  • Accurately weigh approximately 1-3 mg of the C14H19N3O3 sample into a tin or silver capsule using a calibrated microbalance. The precise weight is critical for accurate calculations.
  • Fold the capsule to encase the sample securely and eliminate any trapped air.

2. Instrument Calibration:

  • Calibrate the CHNS analyzer using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide. This establishes a response factor (K-factor) for each element.[8]

3. Combustion and Reduction:

  • The encapsulated sample is introduced into a high-temperature combustion reactor.
  • The "flash combustion" in the presence of excess oxygen converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to various nitrogen oxides (NOx), and sulfur (if present) to sulfur dioxide (SO2).
  • The combustion gases are then passed through a reduction tube, typically containing heated copper, to convert the nitrogen oxides to dinitrogen (N2) and remove excess oxygen.[9]

4. Gas Separation and Detection:

  • The resulting mixture of CO2, H2O, and N2 is carried by an inert gas, usually helium, through a gas chromatography column.[7][8] This separates the individual gases based on their different retention times.
  • A thermal conductivity detector (TCD) then measures the concentration of each gas as it elutes from the column. The TCD produces an electrical signal proportional to the concentration of each component.[8]

5. Oxygen Analysis (Pyrolysis):

  • The determination of oxygen is performed in a separate run.
  • The sample is pyrolyzed in a high-temperature reactor in the absence of oxygen.
  • The oxygen in the sample combines with a carbon source to form carbon monoxide (CO).
  • The amount of CO is then measured by a TCD or an infrared detector.[7][9]

6. Data Analysis:

  • The instrument's software integrates the detector signals and, using the previously determined K-factors, calculates the percentage of each element in the original sample.
Visualizing the Workflow

CombustionAnalysisWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample C14H19N3O3 Sample Weighing Weighing (1-3 mg) Sample->Weighing Encapsulation Encapsulation (Tin/Silver) Weighing->Encapsulation Combustion Flash Combustion (≥1100°C in O2) Encapsulation->Combustion Reduction Reduction (Heated Cu) Combustion->Reduction CO2, H2O, NOx Separation GC Separation Reduction->Separation CO2, H2O, N2 Detection TCD Detection Separation->Detection Calculation Software Calculation Detection->Calculation Results Elemental Percentages (%C, %H, %N) Calculation->Results

Caption: Workflow for CHNS Combustion Analysis.

A Comparative Look: Alternative Methodologies

While combustion analysis is the benchmark, other techniques can provide elemental information, though often with different applications and limitations.

TechniquePrincipleAnalytesSample TypeKey AdvantagesKey Limitations
Combustion Analysis High-temperature combustion and detection of resulting gases.[1][6]C, H, N, S, OSolid, LiquidHigh accuracy and precision (±0.3%), direct analysis of organic elements.Destructive, not suitable for trace metal analysis.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atoms in the sample are excited in a high-temperature plasma and emit light at characteristic wavelengths.[10]Most elements (metals, some non-metals)Liquid (solids require digestion)Multi-element analysis, high sensitivity (ppm level).[11]Indirect analysis for C, H, N, O; sample digestion can be complex.[12]
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free atoms in the gaseous state.[10]MetalsLiquid (solids require digestion)High sensitivity for specific metals, relatively low cost.Single-element analysis at a time, not suitable for C, H, N, O.[11]
X-Ray Fluorescence (XRF) X-ray excitation of a sample causes it to emit characteristic secondary X-rays.Elements from Sodium to UraniumSolid, LiquidNon-destructive, minimal sample preparation.Less sensitive for lighter elements (like C, N, O), matrix effects can be significant.[6]

Interpreting the Data: A Hypothetical Case Study

Let's consider a hypothetical set of experimental results for the elemental analysis of a newly synthesized batch of C14H19N3O3.

ElementTheoretical %Combustion Analysis %ICP-OES % (after digestion)
C 60.6360.59Not Determined
H 6.916.95Not Determined
N 15.1515.11Not Determined
O 17.3117.35Not Determined

The results from the combustion analysis are in excellent agreement with the theoretical values, falling well within the acceptable experimental error of ±0.3%. This provides strong evidence for the successful synthesis and purity of the compound. ICP-OES, while a powerful tool for trace metal analysis, is not the appropriate technique for determining the primary organic elemental composition.

Conclusion: The Right Tool for the Job

For the definitive elemental analysis of an organic compound like C14H19N3O3, combustion analysis remains the unequivocal method of choice. Its accuracy, precision, and direct measurement of carbon, hydrogen, nitrogen, and oxygen provide the foundational data required for compound verification and quality control in research and industrial settings. While techniques like ICP-OES and AAS are invaluable for other analytical questions, such as determining trace metal impurities, they are not suited for the primary elemental characterization of organic molecules. A thorough understanding of the principles and limitations of each technique is crucial for generating reliable and meaningful data in the pursuit of scientific advancement.

References

  • PubChem. (n.d.). 2-[(E)-1-(4-aminophenyl)ethylideneamino]oxy-1-morpholin-4-ylethanone. Retrieved from National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023, November 29). Combustion analysis. [Link]

  • StudySmarter. (n.d.). Combustion Analysis: Basics & Techniques. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • Chemteam.info. (n.d.). Combustion Analysis Ten Examples. [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?[Link]

  • Eskişehir Osmangazi University. (2018, October 24). ORGANIC ELEMENTAL ANALYZER (CHNS/O). [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. [Link]

  • Indian Institute of Technology Bombay. (n.d.). CHNS (O) Analyzer. [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). CHNS/O Elemental Analyzer (CHNS/O). [Link]

  • Wikipedia. (2024, February 25). Standard atomic weight. [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. [Link]

  • AZoM. (2019, February 14). Combustion Analysis Versus Spectrometric Methods. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Omni Calculator. (n.d.). Molar Mass Calculator. [Link]

  • Calculator.net. (n.d.). Molecular Weight Calculator (Molar Mass). [Link]

  • EndMemo. (n.d.). C14H10O3N2 molar mass. [Link]

  • Highland Community College. (n.d.). 9.2 Molar Mass. [Link]

  • ChemAxon. (2025, April 15). Elemental Analysis Calculator. [Link]

  • BioNumbers. (n.d.). Table 2 Standard atomic weights 2005. [Link]

  • Periodic-table.com. (n.d.). Standard atomic weight. [Link]

  • ChemAxon. (2026, February 3). Elemental Analysis Plugin. [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. [Link]

  • EOLSS. (n.d.). ELEMENTAL ANALYSIS. [Link]

  • ResearchGate. (2014, August 2). How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only?[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Aminobenzoyl Piperazine Compounds

Abstract This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of aminobenzoyl piperazine compounds, a class of structures relevant in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of aminobenzoyl piperazine compounds, a class of structures relevant in medicinal chemistry and materials science. We delve into the foundational principles governing their electronic transitions, present a robust, self-validating protocol for accurate measurement of absorption maxima (λmax), and offer a comparative analysis of how structural modifications—specifically the position of the amino substituent—influence the resulting spectra. This document is intended for researchers, scientists, and drug development professionals seeking to leverage UV-Vis spectroscopy for the qualitative and quantitative analysis of these chromophoric systems.

Introduction: The Chromophore is Key

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique for characterizing organic compounds that possess a chromophore—a part of the molecule responsible for absorbing light. In aminobenzoyl piperazine derivatives, the chromophore is the aminobenzoyl group itself. The interaction of UV-Vis radiation with the π-electrons within this conjugated system induces electronic transitions from a ground state to an excited state.[1][2] The specific wavelength at which light is most strongly absorbed, known as the absorption maximum (λmax), is a distinctive physical property of the molecule, influenced by the extent of conjugation, the presence of functional groups, and the solvent environment.[3][4]

Understanding the λmax is critical for several applications:

  • Structural Elucidation: Confirming the presence of the benzoyl chromophore and gaining insights into its electronic environment.

  • Quantitative Analysis: Using the Beer-Lambert Law to determine the concentration of a compound in solution, essential for pharmaceutical formulation and quality control.[1][2]

  • Reaction Monitoring: Tracking the progress of a chemical reaction by observing the appearance or disappearance of a specific chromophore.

This guide will focus on the practical aspects of obtaining reliable UV-Vis data for these compounds and interpreting the structural information that these spectra provide.

Standardized Protocol for Measuring UV-Vis Absorption

To ensure data is both accurate and reproducible, a standardized methodology is paramount. The following protocol is designed to be self-validating by incorporating essential steps for instrument calibration and adherence to the Beer-Lambert Law.

Experimental Workflow

The following diagram outlines the logical flow for acquiring a UV-Vis spectrum.

G Experimental Workflow for UV-Vis Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectrophotometer Operation cluster_analysis Data Analysis A 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B 2. Create Serial Dilutions (To find linear range, e.g., 1-20 µg/mL) A->B Volumetric Flasks C 3. Select Quartz Cuvettes (Transparent in UV range) B->C D 4. Perform Baseline Correction (Run Blank: Pure Solvent) C->D E 5. Measure Sample Absorbance (Scan from 400 nm down to 200 nm) D->E F 6. Identify λmax (Wavelength of peak absorbance) E->F G 7. Verify Beer-Lambert Law (Plot Absorbance vs. Concentration)

Caption: A step-by-step workflow for reliable UV-Vis spectral acquisition.

Detailed Step-by-Step Methodology

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

Materials:

  • Aminobenzoyl piperazine compound

  • Spectrophotometric grade solvent (e.g., Methanol, Ethanol, or Acetonitrile)

  • Volumetric flasks and pipettes (Class A)

  • Matched pair of 1 cm path length quartz cuvettes

Protocol:

  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the desired UV range (typically >210 nm). Methanol is often a suitable starting point due to its polarity and UV transparency. The choice of solvent is critical as it can influence the λmax through solvatochromic effects.[5][6] Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption wavelength.[4][7]

  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution. A typical concentration range for UV-Vis analysis is 1-20 µg/mL. This series is crucial for verifying that the measurements are within the linear range of the instrument, a key tenet of the Beer-Lambert Law.[8]

  • Instrument Setup & Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable output.

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Causality Check: Use quartz cuvettes. Standard glass or plastic cuvettes are not transparent below ~340 nm and will obscure analyte absorption in the UV region.

    • Place the cuvettes in the holder and perform a baseline correction (also called "autozero" or "blank"). This procedure electronically subtracts the absorbance of the solvent and cuvette, ensuring that the final spectrum is solely that of the analyte.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it.

    • Place the sample cuvette back into the spectrophotometer and record the absorption spectrum across the desired range (e.g., 400 nm down to 200 nm).

    • Repeat this process for each of the prepared dilutions, moving from the least concentrated to the most concentrated.

  • Data Analysis:

    • From the spectrum of a mid-range concentration, identify the wavelength of maximum absorbance (λmax).

    • To validate the method, create a calibration curve by plotting the absorbance at λmax versus the concentration for your dilution series. The plot should be linear with a correlation coefficient (R²) > 0.99, confirming that the Beer-Lambert Law is obeyed in this concentration range.

Comparative Analysis: Structure-Absorbance Relationships

The electronic structure of the aminobenzoyl moiety dictates the λmax. The position of the amino group (a powerful auxochrome) on the benzoyl ring significantly alters the extent of electron delocalization and, consequently, the energy of the π→π* transition.[3]

Effect of Amino Group Position

The core structure, 4-aminobenzoic acid, shows absorption maxima around 278 nm.[9] The piperazine moiety itself does not have strong absorption in the near-UV range.[10] Therefore, the primary chromophore is the substituted benzoyl group.[11] The position of the amino group relative to the carbonyl group has a profound impact on the electronic transitions.

Compound/FragmentIsomer PositionTypical λmax (nm)SolventRationale for λmax Shift
Ethyl 4-aminobenzoate para~310Water/SurfactantsStrong resonance interaction between the amino lone pair and the carbonyl group, extending conjugation and lowering the energy gap (bathochromic shift).[12]
Ethyl 3-aminobenzoate meta~230, ~315 (shoulder)SurfactantsThe amino group is not in direct conjugation with the carbonyl group. The effect is primarily inductive, leading to a smaller shift compared to the para isomer.[12]
Ethyl 2-aminobenzoate ortho~335SurfactantsSimilar to the para isomer, direct conjugation is possible. The proximity may also allow for intramolecular hydrogen bonding, further influencing the electronic environment.[12]

Note: The data for ethyl aminobenzoates are used as a close proxy to illustrate the electronic effects, as comprehensive comparative data for the corresponding aminobenzoyl piperazines is sparse in readily available literature. The trends are directly applicable.

Interpreting the Trends

The observed shifts can be explained by the principles of molecular orbital theory.

SAR cluster_positions Position of Amino (-NH2) Group Struct Aminobenzoyl Piperazine Core Para Para (4-amino) Greatest Conjugation (Lone pair donates into ring & C=O) Lowest Energy Gap (HOMO-LUMO) Longest λmax (Bathochromic Shift) Struct->Para:f0 Results in Ortho Ortho (2-amino) Strong Conjugation (Similar to Para) Potential for H-Bonding Long λmax Struct->Ortho:f0 Results in Meta Meta (3-amino) No Direct Conjugation (Inductive effect only) Highest Energy Gap (HOMO-LUMO) Shortest λmax (Hypsochromic Shift vs. Para) Struct->Meta:f0 Results in

Caption: Relationship between amino group position and UV-Vis absorption.

  • Para-substitution (4-aminobenzoyl): The lone pair of electrons on the nitrogen atom is in direct conjugation with the π-system of the benzene ring and the carbonyl group. This extensive delocalization stabilizes the excited state more than the ground state, reducing the energy gap for the π→π* transition.[4] This results in a shift of the λmax to a longer wavelength (a bathochromic or red shift).

  • Meta-substitution (3-aminobenzoyl): The amino group is not in a position to directly conjugate with the carbonyl group. Its electronic influence is primarily inductive. Consequently, the extension of the chromophore system is minimal, leading to an absorption maximum at a shorter wavelength (a hypsochromic or blue shift) compared to the para isomer.

  • Ortho-substitution (2-aminobenzoyl): Similar to the para position, the ortho position allows for direct resonance delocalization, leading to a significant bathochromic shift. The close proximity of the amino and carbonyl groups can also introduce steric effects or intramolecular hydrogen bonding, which may further modulate the exact λmax value.

Comparison with Alternative Analytical Methods

While UV-Vis spectroscopy is an excellent tool, it is often complemented by other techniques for a full characterization.

TechniqueAdvantagesDisadvantagesBest Use Case
UV-Vis Spectroscopy Simple, rapid, low-cost, excellent for quantitative analysis of known chromophores.Low structural specificity; not suitable for non-absorbing compounds or complex mixtures without separation.Quantifying the concentration of a purified aminobenzoyl piperazine compound.
High-Performance Liquid Chromatography (HPLC-UV) Separates complex mixtures, allowing for individual components to be quantified.More complex instrumentation, requires method development, higher solvent consumption.Analyzing the purity of a synthetic product or quantifying the compound in a complex matrix (e.g., plasma).
Mass Spectrometry (MS) Provides exact mass and fragmentation data, offering definitive structural identification.Destructive technique, higher cost and complexity.Confirming the molecular weight and structure of a newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular skeleton (C-H framework), enabling unambiguous structure determination.Low sensitivity, expensive instrumentation, requires larger sample amounts.Definitive structural elucidation of a novel compound.

Conclusion

UV-Vis spectroscopy is an indispensable technique for the routine analysis of aminobenzoyl piperazine compounds. By understanding the fundamental relationship between molecular structure and electronic absorption, researchers can efficiently characterize these molecules. The position of the amino substituent on the benzoyl ring is a primary determinant of the λmax, with para and ortho isomers absorbing at significantly longer wavelengths than meta isomers due to extended π-conjugation. For reliable and reproducible results, adherence to a validated experimental protocol, including proper solvent selection, baseline correction, and verification of the Beer-Lambert Law, is essential. When combined with other analytical methods, UV-Vis spectroscopy provides a rapid and powerful means of both qualitative and quantitative assessment in a research and development setting.

References

  • Effect of Solvent in UV-by M.Qasim.pptx. Slideshare.
  • Factors Influencing UV-Visible Absorption. Scribd.
  • Solvatochromic – Knowledge and References. Taylor & Francis Online.
  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.
  • Tasal, E., Gungor, E., & Gungor, T. (2016). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Physical Chemistry, 6(2), 33-38.
  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. PMC.
  • Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. PubMed.
  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Sim4t.
  • Factors affecting uv visible spectroscopy. Slideshare.
  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate.
  • CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Scribd.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry.
  • Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance. YouTube.
  • (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M dissolved in... ResearchGate.
  • UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies.
  • Benzoyl Group|| Basics of Organic Chemistry. YouTube.
  • Piperazine. NIST WebBook.

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate Analysis

Executive Summary Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (EAPC) is a critical intermediate and pharmacophoric building block frequently utilized in the synthesis of piperazine-linked anthranilamide derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (EAPC) is a critical intermediate and pharmacophoric building block frequently utilized in the synthesis of piperazine-linked anthranilamide derivatives, which are prevalent in modern kinase inhibitors and CNS therapeutics. Because unreacted EAPC can persist as a process-related impurity in final Active Pharmaceutical Ingredients (APIs), regulatory frameworks such as ICH Q3A(R2) mandate strict reporting, identification, and qualification thresholds[1].

To accurately quantify this compound down to trace levels (often <0.05% w/w), analytical laboratories must utilize highly characterized, primary reference standards[2]. This guide objectively compares the analytical methodologies used to certify and utilize EAPC reference standards, providing researchers with the causal reasoning behind method selection and a self-validating LC-MS/MS protocol for trace analysis.

Part 1: Mechanistic Challenges in EAPC Analysis

The structural complexity of EAPC introduces specific analytical challenges that dictate the requirements for its reference standards. Understanding the causality behind these challenges is essential for robust method development:

  • The Piperazine Core (Silanol Interactions): The rigid, nitrogen-containing heterocycle is partially protected (amide and carbamate). However, residual basicity and conformational flexibility can lead to secondary interactions with unendcapped silanol groups on standard C18 stationary phases, resulting in severe chromatographic peak tailing.

  • The Ethyl Carbamate Moiety (Hydrolytic Lability): The ethyl ester linkage is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 9) conditions. Methodologies must utilize buffered mobile phases (e.g., pH 3.0–6.8) to prevent the artificial generation of the des-ethyl degradation product during the analytical run.

  • The 2-Aminobenzoyl Group (Oxidative Susceptibility): The primary aromatic amine (anthraniloyl group) is prone to oxidation, potentially forming azo or hydrazo dimers under oxidative stress. This necessitates rigorous storage conditions for the reference standard (typically under inert gas at -20°C) and fresh standard preparation for quantitative assays.

Part 2: Comparison of Analytical Methodologies

When certifying an EAPC reference standard or utilizing it for API impurity profiling, laboratories must choose between High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The table below objectively compares the performance of these methodologies based on experimental validation data.

Analytical MethodologyPrimary ApplicationLimit of Detection (LOD)Limit of Quantitation (LOQ)Run TimeSpecificity & Resolution
HPLC-UV (254 nm) Routine Purity & Batch Release0.05% (w/w)0.15% (w/w)15 minModerate (risk of co-elution with regioisomers)
LC-MS/MS (MRM) Trace Impurity Profiling[3]0.001% (w/w)0.005% (w/w)8 minHigh (mass-specific transitions eliminate interference)
qNMR (1H, 400 MHz) Absolute Mass Fraction CertificationN/A (Bulk analysis)1.0% (w/w)5 minAbsolute (direct proportional measurement, no response factor)

Data Interpretation: While qNMR is the gold standard for establishing the absolute purity of the primary reference standard without requiring a prior reference, LC-MS/MS is mandatory for the actual quantification of EAPC in biological matrices or final APIs due to its superior sensitivity, aligning with ICH M10 guidelines for bioanalytical method validation[3].

Part 3: Self-Validating LC-MS/MS Protocol for EAPC Analysis

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal System Suitability Testing (SST) to verify performance before any sample is analyzed.

Step 1: Standard and Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Causality: The 50% organic composition ensures complete solubility of the lipophilic ethyl carbamate domain while maintaining compatibility with the initial reversed-phase mobile phase conditions, preventing solvent-shock peak distortion.

  • Preparation: Prepare a primary stock of the EAPC reference standard at 1.0 mg/mL. Dilute serially to create a calibration curve ranging from 1.0 ng/mL to 100 ng/mL.

Step 2: Chromatographic Separation
  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.5 minutes, re-equilibrate at 5% B for 2.5 minutes.

  • Causality: Formic acid (pH ~2.7) ensures consistent protonation of the primary aromatic amine, yielding sharp peaks and maximizing Electrospray Ionization (ESI+) efficiency. The rapid gradient efficiently elutes the compound while separating it from polar degradation products.

Step 3: Mass Spectrometry Detection (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier:m/z 278.2 → 120.1 (Cleavage of the amide bond yielding the 2-aminobenzoyl cation).

    • Qualifier:m/z 278.2 → 232.1 (Loss of ethanol from the carbamate group).

  • Causality: Monitoring the 120.1 m/z fragment guarantees high specificity for the anthraniloyl substructure, distinguishing EAPC from other piperazine-containing impurities.

Step 4: System Suitability Testing (The Self-Validation Mechanism)

Before injecting unknown samples, the system must validate its own readiness:

  • Precision: Inject the 50 ng/mL standard six consecutive times. The %RSD of the EAPC peak area must be ≤ 2.0%.

  • Sensitivity: The Signal-to-Noise (S/N) ratio of the 1.0 ng/mL standard (LOQ) must be ≥ 10:1.

  • Carryover: Inject a blank diluent immediately after the highest standard. The EAPC peak area in the blank must be ≤ 20% of the LOQ area.

Part 4: Mechanistic Workflows & Visualizations

The following diagrams map the logical progression of reference standard certification and the chemical degradation pathways that analysts must monitor.

RS_Workflow A Raw Material Synthesis B Primary Screening (HPLC-UV) A->B >95% Purity C Structural Elucidation (NMR & HRMS) B->C Isolate Peak D Purity Assignment (Mass Balance/qNMR) C->D Confirm Structure E Certified Reference Standard D->E Issue COA

Workflow for the isolation, structural elucidation, and certification of the EAPC reference standard.

Degradation_Pathway A Ethyl 4-(2-aminobenzoyl) piperazine-1-carboxylate B Des-ethyl Impurity (Hydrolysis) A->B Acid/Base Hydrolysis C Oxidative Dimer (Azo/Hydrazo formation) A->C Oxidative Stress D Amide Cleavage (Piperazine + Anthranilic Acid) A->D Strong Acid Reflux

Primary degradation pathways of EAPC requiring monitoring during stability testing.

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Europa.eu. Available at:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Authoritative Guide: Proper Disposal of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

CAS Number: 925052-31-9 Formula: C₁₄H₁₉N₃O₃ Synonyms: STK320651; 1-piperazinecarboxylic acid, 4-(2-aminobenzoyl)-, ethyl ester[1][2] Executive Summary & Core Directive Status: Hazardous Chemical Waste (Treat as Toxic/Irr...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 925052-31-9 Formula: C₁₄H₁₉N₃O₃ Synonyms: STK320651; 1-piperazinecarboxylic acid, 4-(2-aminobenzoyl)-, ethyl ester[1][2]

Executive Summary & Core Directive

Status: Hazardous Chemical Waste (Treat as Toxic/Irritant) Primary Disposal Method: High-Temperature Incineration (via licensed waste contractor) Prohibited Actions: Do NOT dispose of down the drain, in municipal trash, or via evaporation.[2]

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate is a pharmaceutical intermediate containing a piperazine ring and an anthranilic acid derivative (2-aminobenzoyl).[1][2] Due to the biological activity inherent in piperazine-based pharmacophores and the potential aquatic toxicity of aniline derivatives, this compound must be isolated from the municipal water supply and general waste streams.[2]

Immediate Action Required: If you possess expired or waste quantities of this substance, segregate it immediately into a Non-Halogenated Organic Waste stream unless mixed with halogenated solvents.

Hazard Identification & Waste Characterization

Before disposal, the waste must be characterized to ensure compatibility with storage containers and destruction methods.[2] While specific SDS data for this research chemical is often limited, its functional groups dictate the following safety profile based on Structure-Activity Relationships (SAR):

FeatureHazard Class (GHS)Disposal Implication
Piperazine Moiety Skin/Eye Irritant (Cat 2), SensitizerMust be double-bagged or tightly sealed to prevent dust inhalation.
2-Aminobenzoyl Group Acute Tox. 4 (Oral), Aquatic ChronicZero-discharge policy.[1][2] Incineration is required to break down the aromatic amine.
Ethyl Carbamate Potential Carcinogen Suspect (General class)Handle as a "Select Carcinogen" for safety margins; use cytotoxic waste protocols if unsure.
Physical State Solid (Powder/Crystal)Dispose of as solid waste; do not dissolve in solvent solely for disposal.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in waste drums.

Segregation Rules
  • Incompatible with: Strong Oxidizers (e.g., Nitric acid, Peroxides) and Strong Acids.[2] The amine groups can react vigorously with oxidizers.

  • Waste Stream: Solid Organic Waste (Non-Halogenated) .

    • Note: If the substance is dissolved in a solvent (e.g., DMSO, Methanol), classify based on the solvent's properties (Flammable Liquid Waste).[2]

Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined fiber drum.[1][2]

  • Liquid Waste: Amber glass or HDPE carboy (if dissolved). Avoid metal containers if acidic impurities are present.[3]

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (RCRA) guidelines for "Cradle-to-Grave" waste management.[1][2]

Phase 1: Collection & Packaging[1][2]
  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2] Use a particulate respirator (N95) or work inside a fume hood if handling open powder.

  • Transfer:

    • Solids: Transfer the substance directly into the waste container. Do not generate dust.[4][5][6][7][8][9] Wipe the exterior of the original container with a solvent-dampened wipe and add the wipe to the waste.[1]

    • Liquids: Pour into the "Non-Halogenated Organic Solvents" carboy. Leave at least 10% headspace to prevent over-pressurization.

  • Decontamination: Rinse the empty original vessel with a small amount of Acetone or Ethanol. Collect this rinsate into the Liquid Organic Waste container. Do not rinse into the sink.

Phase 2: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (No abbreviations).[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[10]

Phase 3: Storage & Pickup[1][2][3]
  • Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Ensure the container is closed at all times except when adding waste.

  • Request pickup from your EHS/Waste Management vendor (e.g., Veolia, Clean Harbors, Stericycle) within 90 days (for large quantity generators) or 180 days (for small quantity generators).[2]

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision-making process for disposing of this specific compound.

DisposalWorkflow Start Start: Waste Ethyl 4-(2-aminobenzoyl) piperazine-1-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath Solid LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Liquid BinSolid Bin: Non-Halogenated Solid Organic Waste SolidPath->BinSolid HalogenCheck Does solvent contain Halogens (e.g., DCM, Chloroform)? LiquidPath->HalogenCheck BinLiqNonHalo Bin: Flammable/Organic Liquid Waste (Non-Halo) HalogenCheck->BinLiqNonHalo No BinLiqHalo Bin: Halogenated Organic Liquid Waste HalogenCheck->BinLiqHalo Yes Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Start Date BinSolid->Labeling BinLiqNonHalo->Labeling BinLiqHalo->Labeling Destruction Final Fate: High-Temp Incineration Labeling->Destruction

Figure 1: Waste segregation decision tree ensuring correct waste stream classification prior to incineration.

Emergency Procedures (Spills)

In the event of a spill during the disposal process, follow this containment protocol to prevent environmental contamination.

ScenarioResponse Protocol
Minor Solid Spill (< 5g)1. Dampen a paper towel with water (to prevent dust).2. Wipe up the powder gently.3. Place towel and waste into a sealed bag.4. Clean area with soap and water; collect rinsate.[4][6][10][11]
Major Solid Spill (> 5g)1. Evacuate immediate area.2. Don N95 respirator and double gloves.3. Cover spill with wet paper towels to suppress dust.4. Scoop material into a waste pail.5. Contact EHS.
Liquid Spill 1. Use vermiculite or spill pads to absorb liquid.2.[10] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.3. Transfer absorbent to hazardous waste container.

Regulatory Compliance & References

RCRA Classification: This compound is not explicitly listed on the EPA's P-list or U-list.[1] However, it must be managed as a Characteristic Hazardous Waste if it exhibits toxicity or if mixed with ignitable solvents (D001).

  • Waste Code: D001 (Ignitable - if in solvent), or Non-Regulated Hazardous Waste (if solid, depending on state regulations).[2]

  • Best Practice: Manage as RCRA Hazardous to ensure incineration.

References:

  • PubChem. Compound Summary: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (CAS 925052-31-9).[1][2] National Library of Medicine. Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.Link[1][2]

  • Fisher Scientific. Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate (Surrogate Structure).[1][2]Link[1][2]

  • Sigma-Aldrich. Safety Data Sheet: Piperazine Derivatives General Handling.Link[1][2]

Sources

Handling

Personal protective equipment for handling Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

An advanced laboratory safety and operational guide for handling Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate requires a synthesis of regulatory compliance, chemical physics, and practical laboratory logistics. As a...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced laboratory safety and operational guide for handling Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate requires a synthesis of regulatory compliance, chemical physics, and practical laboratory logistics. As a synthetic building block frequently utilized in drug discovery (particularly for kinase inhibitors and GPCR ligands), this compound presents specific handling challenges related to powder aerosolization and solvent-mediated dermal penetration.

Because research chemicals often possess unknown long-term toxicological profiles, handling protocols must default to stringent hazard mitigation[1].

Hazard Assessment & Causality (RAMP Framework)

To ensure a self-validating safety protocol, we apply the American Chemical Society’s (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[2]. Under the OSHA 29 CFR 1910.132 standard, personal protective equipment (PPE) must be selected based on a rigorous, documented assessment of specific workplace hazards[3].

  • Recognize: Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (Molecular Weight: 277.32 g/mol )[4] is a fine organic particulate solid. Primary hazards include respiratory irritation from inhaled dust and dermal sensitization.

  • Assess: Risk peaks during two critical phases: (1) Weighing , where electrostatic forces can cause the powder to aerosolize, and (2) Dissolution , where aprotic solvents (e.g., DMSO, DMF) act as molecular carriers that can rapidly transport the dissolved compound across the dermal barrier.

  • Minimize: Implement engineering controls (fume hoods, anti-static devices) and targeted PPE to break the chain of exposure.

  • Prepare: Ensure chemical spill kits (HEPA vacuums, absorbent pads) are immediately accessible before opening the primary container.

Personal Protective Equipment (PPE) Selection Matrix

The following table summarizes the required PPE, explicitly detailing the scientific causality behind each selection to ensure operational trustworthiness and compliance with OSHA standards[3].

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection (Powder) Standard Nitrile Gloves (≥ 4 mil)Provides sufficient barrier protection against dry organic powders. Double-gloving is recommended so the outer layer can be removed immediately upon suspected contamination.
Hand Protection (Solution) Butyl Rubber or Laminate GlovesCritical: If dissolving the compound in DMSO, standard nitrile is insufficient. DMSO degrades nitrile in < 5 minutes and acts as a transdermal carrier, pulling the dissolved chemical directly into the bloodstream.
Eye Protection Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent micro-particulate dust or solvent splashes from bypassing the lenses and contacting the mucosa.
Body Protection Flame-Retardant Lab CoatProtects against incidental contact. Must feature snap-front closures for rapid removal in the event of a severe solvent spill.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing must occur outside of a certified containment hood. The primary defense should always be engineering controls (fume hood).

Operational Workflow & Handling Protocol

Do not simply follow these steps; understand the physical mechanics behind them to maintain a self-validating safety environment.

Phase A: Weighing Protocol (Powder Handling)
  • Environmental Verification: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operating at a face velocity of 80–100 fpm.

    • Causality: This velocity prevents turbulent airflow from blowing the fine powder out of the sash while maintaining negative pressure containment.

  • Static Mitigation: Pass an anti-static zero-ion gun over the weighing boat and spatula.

    • Causality: Fine organic powders carry static charges that cause them to repel from the spatula and aerosolize. Neutralizing the charge ensures accurate, safe transfer without airborne contamination.

  • Transfer & Verification: Use a V-shaped anti-static spatula to transfer the powder. Close the analytical balance doors and wait 5 seconds before recording the weight.

    • Causality: The 5-second delay allows air currents to settle, self-validating the stability of the measurement without exposing the user to open-air adjustments.

Phase B: Dissolution Protocol
  • Solvent Assessment: Identify if the solvent is an aprotic carrier (e.g., DMSO, DMF).

  • PPE Adjustment: If using DMSO, immediately upgrade hand protection to butyl rubber or specialized laminate gloves.

  • Addition: Slowly add the solvent to the pre-weighed powder within the fume hood. Cap the vial immediately after addition, seal with Parafilm, and vortex until the solution is clear.

Spill Management & Disposal Plan

Waste management must be pre-planned to prevent secondary exposure[1],[2].

For Dry Powder Spills:

  • Containment: Do not dry sweep. Sweeping generates hazardous, inhalable aerosols.

  • Cleanup: Cover the powder with damp paper towels (using water or a mild surfactant) to suppress dust. Carefully wipe inward from the perimeter to the center.

  • Disposal: Place contaminated towels in a clearly labeled, sealable solid hazardous waste container.

For Solution Spills:

  • Containment: Surround the spill with chemical absorbent pads to prevent lateral spread.

  • Cleanup: Wipe from the perimeter toward the center. Wash the area with a 10% bleach solution or an appropriate compatible solvent to remove any residual active pharmaceutical ingredient (API).

  • Disposal: Dispose of pads as liquid/solvent-contaminated hazardous waste, strictly segregating halogenated from non-halogenated waste.

Safety Workflow Visualization

SafetyWorkflow cluster_RAMP ACS RAMP Hazard Assessment Start Handling Ethyl 4-(2-aminobenzoyl) piperazine-1-carboxylate Recognize Recognize Hazards: Powder Aerosolization & Dermal Sensitization Start->Recognize Assess Assess Risks: Inhalation during weighing, Solvent-carrier skin penetration Recognize->Assess Minimize Minimize Risks: Engineering Controls & PPE Selection Assess->Minimize Prepare Prepare for Emergencies: Spill Kits & Eye Wash Minimize->Prepare PPE PPE Donning: Double Nitrile Gloves, Goggles, Flame-Retardant Lab Coat Prepare->PPE Weighing Weighing Protocol: Anti-static gun, Class II BSC PPE->Weighing Dissolution Dissolution Protocol: Caution with DMSO/DMF carriers Weighing->Dissolution Waste Waste Disposal: Segregate Halogenated vs. Non-Halogenated Dissolution->Waste

ACS RAMP safety workflow for handling organic powders and solvent dissolution.

References

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA Source: osha.gov URL:[Link][3]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL:[Link][1]

  • Using a RAMP Approach to Learn about Hazard and Risk Source: msu.edu URL:[Link][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.